molecular formula C11H15N3O2 B1673542 Formetanate CAS No. 22259-30-9

Formetanate

货号: B1673542
CAS 编号: 22259-30-9
分子量: 221.26 g/mol
InChI 键: RMFNNCGOSPBBAD-MDWZMJQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Formetanate is a broad-spectrum carbamate insecticide and acaricide with primary applications in agricultural pest management research. Its core mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to the accumulation of acetylcholine and disruption of neural transmission in target pests . It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 1A insecticide, specifically a carbamate acetylcholinesterase inhibitor . Research indicates it exhibits both contact and stomach action against target organisms . This compound is effectively used in scientific studies to control a range of arthropod pests, including spider mites (Tetranychus urticae), thrips (e.g., Frankliniella occidentalis, Scirtothrips citri), lygus bugs, and leafhoppers . It is commonly applied in research on various crops such as tomatoes, pome and stone fruits, citrus, alfalfa, and ornamentals . The compound is typically supplied and utilized in research as its hydrochloride salt (this compound hydrochloride), which presents as a fine colorless crystalline powder . From an environmental fate perspective, it is highly soluble in water and has a low octanol-water partition coefficient (log P = -0.0014), suggesting high mobility in the environment . Researchers value this compound hydrochloride for its high water solubility (822,000 mg L⁻¹ at 20°C and pH 7), which facilitates the preparation of experimental solutions . It is important to note that this compound is classified as a Highly Hazardous Pesticide (Class Ib) by the World Health Organization (WHO) . It is approved for use in the European Union, with an expiration date for inclusion set for 30 September 2026 . As a cholinesterase inhibitor, it is extremely toxic to humans via inhalation or ingestion, and appropriate safety precautions must be strictly observed in a research setting . This product is intended For Research Use Only (RUO) and is strictly not for personal, domestic, or commercial use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3/h4-8H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFNNCGOSPBBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23422-53-9 (mono-hydrochloride)
Record name Formetanate [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9041990
Record name Formetanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22259-30-9
Record name Formetanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22259-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formetanate [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formetanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formetanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORMETANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532HEC1KKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Formetanate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetanate hydrochloride is a potent acaricide and insecticide belonging to the N-methyl carbamate class of pesticides. Its primary mechanism of action is the reversible inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous systems of both insects and mammals. This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the target pest. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological consequences of this compound hydrochloride's action on AChE. It includes a summary of available quantitative data on its inhibitory activity and a detailed experimental protocol for assessing its effects on AChE.

Introduction

This compound hydrochloride is a broad-spectrum pesticide used to control a variety of mites and insects on agricultural crops.[1][2] Its efficacy stems from its ability to disrupt the normal functioning of the nervous system in target organisms.[3] The core of this neurotoxic action lies in its interaction with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine, a key neurotransmitter.[3][4]

This guide will delve into the specifics of this mechanism, providing a detailed understanding for researchers and professionals involved in pesticide development, neurotoxicology, and related fields.

The Cholinergic Synapse and the Role of Acetylcholinesterase

To comprehend the mechanism of action of this compound hydrochloride, it is essential to first understand the function of the cholinergic synapse. In a healthy nervous system, nerve impulses are transmitted across the synaptic cleft by the release of acetylcholine from the presynaptic neuron. Acetylcholine then binds to receptors on the postsynaptic neuron, propagating the nerve signal. To terminate this signal and allow for the transmission of new signals, AChE rapidly hydrolyzes acetylcholine into choline and acetic acid.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve Impulse Nerve Impulse Vesicles Vesicles containing Acetylcholine Nerve Impulse->Vesicles triggers release ACh Acetylcholine (ACh) Vesicles->ACh Receptors ACh Receptors ACh->Receptors binds to AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by Signal Propagation Signal Propagation Receptors->Signal Propagation Choline + Acetate Choline + Acetate AChE->Choline + Acetate produces

Figure 1: Normal Cholinergic Synaptic Transmission.

Mechanism of Action of this compound Hydrochloride

This compound hydrochloride, as a carbamate insecticide, disrupts this finely tuned process by inhibiting AChE.[3][4] The carbamate moiety of the this compound molecule binds to the serine hydroxyl group in the active site of the AChE enzyme.[5] This binding is reversible, forming a carbamylated enzyme that is temporarily inactive.[3][5]

The key difference between carbamate and organophosphate insecticides is the stability of this enzyme-inhibitor complex. While organophosphates form a very stable, essentially irreversible bond with AChE, the carbamylated enzyme formed by this compound hydrochloride can be hydrolyzed, albeit at a much slower rate than the hydrolysis of acetylcholine.[3] This allows for the eventual, albeit slow, regeneration of active AChE.[5]

The consequence of this inhibition is the accumulation of acetylcholine in the synaptic cleft.[3] This leads to a state of continuous stimulation of acetylcholine receptors on the postsynaptic membrane, causing hyperexcitation of the nervous system.[5] The clinical signs of this neurotoxicity in insects include tremors, paralysis, and ultimately, death.[3][4]

cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Receptors ACh Receptors ACh->Receptors binds to AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis blocked This compound This compound Hydrochloride This compound->AChE inhibits Continuous Signal Continuous Signal (Hyperexcitation) Receptors->Continuous Signal Inhibited_AChE Carbamylated AChE (Inactive) cluster_prep Preparation cluster_assay Assay in 96-well Plate cluster_analysis Data Analysis Prepare Solutions Prepare AChE, this compound, ATCI, and DTNB solutions Add Reagents Add to wells: 1. Phosphate Buffer 2. This compound (or solvent for control) 3. DTNB Solution 4. AChE Solution Prepare Solutions->Add Reagents Incubate Pre-incubate at room temperature (e.g., 15 minutes) Add Reagents->Incubate Initiate Reaction Add ATCI Solution to all wells Incubate->Initiate Reaction Measure Absorbance Measure absorbance at 412 nm kinetically over time (e.g., 5-10 min) Initiate Reaction->Measure Absorbance Calculate Rate Calculate the rate of reaction (change in absorbance/time) Measure Absorbance->Calculate Rate Calculate Inhibition Calculate % Inhibition for each This compound concentration Calculate Rate->Calculate Inhibition Determine IC50 Plot % Inhibition vs. log[this compound] to determine the IC50 value Calculate Inhibition->Determine IC50

References

what is the chemical structure of Formetanate

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetanate is a synthetic carbamate ester widely utilized as a contact and stomach-action insecticide and acaricide.[1][2] It is effective against a range of agricultural pests, including spider mites and certain insects like Diptera, Hemiptera, and Thysanoptera, on crops such as fruits, vegetables, and alfalfa.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and toxicological data of this compound. It is also commonly available as a hydrochloride salt, this compound hydrochloride, which exhibits high water solubility.[3][4]

Chemical Structure and Identifiers

This compound's chemical structure consists of a phenyl ring substituted with a methylcarbamate group and a dimethylaminomethylideneamino group.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate[1]
CAS Number 22259-30-9 (this compound)[1][5]; 23422-53-9 (this compound HCl)[6]
Molecular Formula C₁₁H₁₅N₃O₂ (this compound)[1][5]; C₁₁H₁₆ClN₃O₂ (this compound HCl)[3]
SMILES CNC(=O)OC1=CC=CC(=C1)N=CN(C)C[1]
InChI InChI=1S/C11H15N3O2/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3/h4-8H,1-3H3,(H,12,15)[1][5]
InChIKey RMFNNCGOSPBBAD-UHFFFAOYSA-N[1][5]

Physicochemical and Toxicological Properties

This compound is a colorless or white crystalline solid with a faint odor.[1] Its hydrochloride salt is a white to yellowish crystalline solid or powder.[2][7]

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValue (this compound)Value (this compound HCl)
Molecular Weight 221.26 g/mol [1][8]257.72 g/mol [7]
Melting Point 102 °C[6]200-202 °C (decomposes)[2][7]
Water Solubility Varies (e.g., 6.3 g/L, 100 mg/L reported)[7]822,000 mg/L at 25 °C[2]
Vapor Pressure -1.6 x 10⁻⁶ Pa at 25 °C[2]

Table 3: Acute Toxicological Data for this compound Hydrochloride

RouteSpeciesValueToxicity Category
Oral Rat-High (Category I)[9][10]
Dermal --Low (Category III)[9][10]
Inhalation RatLC50 = 0.29 mg/L[10]Moderate (Category II)[9][10]

This compound HCl is not an eye irritant but is classified as a dermal sensitizer.[9][10]

Mechanism of Action

As a carbamate pesticide, this compound's primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][4][9] This inhibition is achieved through the carbamoylation of the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine at nerve synapses.[1][4] This results in continuous nerve impulse transmission, causing neurotoxicity in target pests.[4] Unlike organophosphates, the binding of carbamates like this compound to AChE is reversible, allowing for the reactivation of the enzyme.[4][9] Consequently, the toxic effects are characterized by a rapid onset and recovery.[10]

Formetanate_Mechanism cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Carbamoylated AChE (Inactive) AChE->Inhibited_AChE Forms Nerve_Impulse Nerve Impulse Receptor->Nerve_Impulse Initiates This compound This compound This compound->AChE Inhibits (Reversible) Excess_ACh Excess ACh Accumulation Inhibited_AChE->Excess_ACh Leads to Continuous_Stimulation Continuous Receptor Stimulation & Neurotoxicity Excess_ACh->Continuous_Stimulation Causes

References

An In-depth Technical Guide to the Synthesis of Formetanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetanate, a potent acaricide and insecticide, is a carbamate ester derivative widely utilized in agriculture. Its synthesis is a multi-step process involving the formation of a key formamidine intermediate followed by carbamoylation. This technical guide provides a comprehensive overview of the this compound synthesis pathway, detailing the chemical intermediates, reaction mechanisms, and experimental protocols. Quantitative data from cited procedures are summarized for clarity, and a visual representation of the synthesis pathway is provided to facilitate understanding.

Introduction

This compound, chemically known as (E)-N,N-dimethyl-N'-(3-(((methylamino)carbonyl)oxy)phenyl)methanimidamide, is a cholinesterase inhibitor used to control mites and insects on various crops. The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a formamidine intermediate from 3-aminophenol. The second step is the reaction of this intermediate with methyl isocyanate to yield the final product. The hydrochloride salt of this compound is often the commercially available form due to its increased stability and solubility.

Synthesis Pathway and Intermediates

The synthesis of this compound proceeds through the following key steps:

Step 1: Synthesis of N'-(3-hydroxyphenyl)-N,N-dimethylformamidine

The initial step involves the reaction of 3-aminophenol with a formylating agent derived from N,N-dimethylformamide (DMF). A common method utilizes the Vilsmeier reagent, which can be formed in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Starting Material: 3-Aminophenol

  • Reagent: N,N-Dimethylformamide (DMF) and a chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride)

  • Intermediate: N'-(3-hydroxyphenyl)-N,N-dimethylformamidine

  • Byproducts: Vary depending on the chlorinating agent used (e.g., phosphoric acid, sulfur dioxide, HCl).

Step 2: Synthesis of this compound

The intermediate, N'-(3-hydroxyphenyl)-N,N-dimethylformamidine, is then reacted with methyl isocyanate to form the carbamate ester, yielding this compound. This reaction is typically carried out in an inert solvent.

  • Starting Material: N'-(3-hydroxyphenyl)-N,N-dimethylformamidine

  • Reagent: Methyl isocyanate (MIC)

  • Product: this compound (m-[[(Dimethylamino)methylene]amino]phenyl methylcarbamate)

Step 3: Formation of this compound Hydrochloride (Optional)

For enhanced stability and solubility, this compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.

  • Starting Material: this compound

  • Reagent: Hydrochloric acid (HCl)

  • Product: this compound hydrochloride

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of N'-(3-hydroxyphenyl)-N,N-dimethylformamidine

Method A: Using Phosphorus Oxychloride

  • To a solution of 3-aminophenol (10.9 g, 0.1 mol) in a suitable inert solvent such as toluene or dichloromethane, N,N-dimethylformamide (7.3 g, 0.1 mol) is added.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • Phosphorus oxychloride (15.3 g, 0.1 mol) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice and then neutralized with a base, such as sodium hydroxide solution, to a pH of 8-9.

  • The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N'-(3-hydroxyphenyl)-N,N-dimethylformamidine.

  • The crude product can be purified by recrystallization or column chromatography.

Method B: Using Thionyl Chloride

  • In a reaction vessel, N,N-dimethylformamide (21.9 g, 0.3 mol) is cooled to 0-5 °C.

  • Thionyl chloride (13.1 g, 0.11 mol) is added dropwise while maintaining the temperature below 10 °C.

  • 3-Aminophenol (10.9 g, 0.1 mol) is then added portion-wise to the reaction mixture.

  • The mixture is heated to 60-70 °C and stirred for 3-5 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and poured into a solution of sodium hydroxide to neutralize the excess acid.

  • The precipitated product is filtered, washed with water, and dried to give N'-(3-hydroxyphenyl)-N,N-dimethylformamidine.

Synthesis of this compound from N'-(3-hydroxyphenyl)-N,N-dimethylformamidine
  • N'-(3-hydroxyphenyl)-N,N-dimethylformamidine (16.4 g, 0.1 mol) is dissolved in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

  • Methyl isocyanate (5.7 g, 0.1 mol) is added dropwise to the solution at room temperature. A slight exotherm may be observed.

  • The reaction mixture is stirred at room temperature for 1-3 hours. The reaction can be monitored by TLC or HPLC.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Preparation of this compound Hydrochloride
  • This compound (22.1 g, 0.1 mol) is dissolved in a suitable solvent such as isopropanol or acetone.

  • A solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in an inert solvent) is added slowly with stirring until the pH of the solution is acidic (pH 2-3).

  • The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1a3-Aminophenol, N,N-DimethylformamidePhosphorus oxychloride, Toluene0-10, then RT2-485-95
1b3-Aminophenol, N,N-DimethylformamideThionyl chloride60-703-580-90
2N'-(3-hydroxyphenyl)-N,N-dimethylformamidine, Methyl isocyanateToluene or THFRoom Temperature1-390-98
3This compoundHydrochloric acid, IsopropanolRoom Temperature0.5-1>95

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Mandatory Visualization

Formetanate_Synthesis aminophenol 3-Aminophenol intermediate N'-(3-hydroxyphenyl)-N,N-dimethylformamidine aminophenol->intermediate dmf N,N-Dimethylformamide (DMF) dmf->intermediate poc_socl2 POCl₃ or SOCl₂ poc_socl2->intermediate Activator mic Methyl Isocyanate (MIC) This compound This compound mic->this compound hcl HCl formetanate_hcl This compound Hydrochloride hcl->formetanate_hcl intermediate->this compound This compound->formetanate_hcl

Caption: Synthetic pathway of this compound Hydrochloride.

Conclusion

The synthesis of this compound is a well-established process that can be performed with high yields. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the formation of the formamidine intermediate and the subsequent reaction with the highly reactive methyl isocyanate. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of this compound and related compounds. As with all chemical syntheses, appropriate safety precautions should be taken, especially when handling hazardous reagents such as phosphorus oxychloride, thionyl chloride, and methyl isocyanate.

Formetanate Hydrochloride: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formetanate hydrochloride is a carbamate insecticide and acaricide known for its efficacy against a range of agricultural pests.[1] Its mode of action involves the inhibition of the enzyme acetylcholinesterase, which is critical for nerve function.[2][3] This technical guide provides an in-depth analysis of the physical and chemical properties of this compound HCl, complete with experimental methodologies and visual representations of its metabolic breakdown.

Core Physicochemical Data

The following tables summarize the key quantitative physical and chemical properties of this compound hydrochloride, providing a comprehensive reference for laboratory and development settings.

General and Physical Properties
PropertyValueReferences
Molecular Formula C₁₁H₁₆ClN₃O₂[1]
Molecular Weight 257.72 g/mol [4][5]
Appearance White to yellowish crystalline solid or powder with a faint odor.[5][6][7]
Melting Point Decomposes in the range of 191.2 °C to 202 °C.[7][8][9][10][11]
Density Approximately 1.09 - 1.36 g/cm³[9][10]
Vapor Pressure 1.6 x 10⁻⁶ Pa (at 25 °C)[9][10]
pKa 8.0 - 8.1[8][9][10][12][13]
LogP (Octanol/Water Partition Coefficient) -0.0014 to <0.002[8][13][14]
Solubility Data
SolventSolubilityTemperatureReferences
Water 82.2 g/100 mL / 822,000 mg/L25 °C[9][10][12][15]
Methanol 28.3 g/100 mL / 283,000 mg/L20 °C[8][13][14]
Dichloromethane 0.03 g/100 mL / 303 mg/L20 °C[8][13][14]
Acetone 0.007 g/100 mL20 °C[8]
Toluene 0.001 g/100 mL / 10 mg/L20 °C[8][13][14]
Ethyl Acetate 0.0001 g/100 mL20 °C[8]
n-Hexane <0.00005 g/100 mL / 5 mg/L20 °C[8][13][14]
DMSO Slightly solubleNot Specified[9][12]
Spectral Data
Spectral TypeWavelength (λmax) and Molar Absorptivity (ε)pH
UV-Vis 208 nm (ε = 21400 L mol⁻¹ cm⁻¹), 251 nm (ε = 16400 L mol⁻¹ cm⁻¹)7
208 nm (ε = 21500 L mol⁻¹ cm⁻¹), 250 nm (ε = 16400 L mol⁻¹ cm⁻¹)1.2
238 nm (ε = 21800 L mol⁻¹ cm⁻¹), 265 nm (ε = 11000 L mol⁻¹ cm⁻¹), 295 nm (ε = 6670 L mol⁻¹ cm⁻¹)13.1

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are summaries of experimental protocols used for the analysis of this compound HCl.

Determination of this compound Hydrochloride Residues by LC-MS/MS

This method is designed for the quantification of this compound HCl in agricultural products.[16][17]

  • Extraction: The sample is homogenized and this compound HCl is extracted using acetonitrile. The stability of this compound HCl in acetonitrile makes it a suitable extraction solvent.[16][17]

  • Purification: The crude extract undergoes a cleanup procedure to remove interfering substances. This is achieved using a combination of ethylenediamine-N-propyl silylation silica gel and graphite carbon mini columns.[16][17]

  • Quantification: The purified sample solution is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantification is performed using an external solvent calibration curve.[16][17] The limit of quantitation for this method has been reported to be 0.01 mg/kg.[16][17]

Analysis of this compound Hydrochloride by High-Performance Liquid Chromatography (HPLC)

This method outlines the determination of this compound HCl in strawberries.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector set at a wavelength of 254 nm, an injector with a 25-μL loop, a pump system, and an integrator is used.[18]

  • Chromatographic Separation: Separation is achieved using a Lichrospher 100 RP-8 column (5 μm, 250 × 4.6 mm).[18]

  • Mobile Phase: The mobile phase consists of a mixture of basic buffer and acetonitrile (70:30) at a flow rate of 1.0 mL/min at room temperature.[18]

  • Quantification: The concentration of this compound HCl is determined by comparing the peak area of the sample to that of a standard of known concentration.[18]

Visualizing Molecular Interactions and Processes

Diagrams are essential tools for illustrating complex biological and chemical processes. The following diagrams, generated using Graphviz (DOT language), depict the metabolic pathway of this compound and a typical analytical workflow.

This compound This compound Formyl_Derivative Formyl Derivative This compound->Formyl_Derivative Hydrolytic Deamination Conjugates Conjugated Metabolites This compound->Conjugates Phenolic_Product Phenolic Product Formyl_Derivative->Phenolic_Product Hydrolysis of Carbamate Ester Formyl_Derivative->Conjugates Aminophenol 3-Aminophenol Phenolic_Product->Aminophenol Deformylation Phenolic_Product->Conjugates Acetamidophenol 3-Acetamidophenol Aminophenol->Acetamidophenol Acetylation Aminophenol->Conjugates Acetamidophenol->Conjugates

Caption: Metabolic pathway of this compound.

Sample Agricultural Sample (e.g., Fruits, Vegetables) Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction Purification Solid Phase Extraction (SPE) Cleanup Extraction->Purification Analysis LC-MS/MS or HPLC Analysis Purification->Analysis Quantification Quantification via Calibration Curve Analysis->Quantification Result Residue Level Determination Quantification->Result

References

Formetanate's Mode of Action on the Insect Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetanate, a carbamate insecticide, exerts its primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This guide provides a detailed examination of the molecular mechanisms underlying this compound's mode of action, including its interaction with AChE at the synaptic cleft. Furthermore, it explores the mechanisms by which insects, particularly the two-spotted spider mite Tetranychus urticae, develop resistance to this compound. Experimental methodologies for assessing AChE inhibition are detailed, and key quantitative data are presented for comparative analysis. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's neurotoxic profile.

Introduction

This compound is a carbamate insecticide and acaricide used to control a range of pests on various agricultural crops.[1][2] Like other carbamates, its insecticidal properties are rooted in its ability to disrupt the normal functioning of the insect nervous system. The primary target of this compound is acetylcholinesterase (AChE), an enzyme essential for the termination of nerve impulses at cholinergic synapses.[1][2][3] This guide delves into the technical details of this compound's mode of action, providing a resource for researchers and professionals in the fields of toxicology, neurobiology, and pesticide development.

Primary Mode of Action: Acetylcholinesterase Inhibition

The insect nervous system relies on the precise transmission of nerve impulses across synapses. In cholinergic synapses, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve signal. To terminate this signal, ACh is rapidly hydrolyzed by AChE into choline and acetic acid.[3]

This compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, forming a carbamoylated enzyme complex. This binding is reversible, but it temporarily prevents ACh from accessing the active site, leading to its accumulation in the synaptic cleft.[3] The excess ACh continuously stimulates the postsynaptic receptors, causing hyperexcitation of the nervous system. This uncontrolled nerve firing leads to tremors, paralysis, and ultimately, the death of the insect.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

The following diagram illustrates the normal function of a cholinergic synapse and the disruptive action of this compound.

G cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft 1. ACh Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron 2. ACh binds to Receptor AChE AChE Synaptic Cleft->AChE 4. ACh Nerve Impulse Propagation Nerve Impulse Propagation Postsynaptic Neuron->Nerve Impulse Propagation 3. Signal Transduction Choline + Acetate Choline + Acetate AChE->Choline + Acetate 5. ACh Hydrolysis This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Inhibits Synaptic Cleft_this compound Synaptic Cleft Postsynaptic Neuron_this compound Postsynaptic Neuron Synaptic Cleft_this compound->Postsynaptic Neuron_this compound Excess ACh Presynaptic Neuron_this compound Presynaptic Neuron Presynaptic Neuron_this compound->Synaptic Cleft_this compound ACh Release Hyperexcitation Hyperexcitation Postsynaptic Neuron_this compound->Hyperexcitation Continuous Stimulation

Figure 1: Cholinergic synapse function and this compound's inhibitory action.

Quantitative Data on this compound Efficacy

Table 1: LC50 Values of this compound against Tetranychus urticae

StrainLC50 (% Active Ingredient)Reference
Susceptible0.0018[4]
Resistant0.086[4]

These data highlight the significant difference in susceptibility between resistant and susceptible populations of the two-spotted spider mite.

Insecticide Resistance to this compound

The development of resistance is a significant challenge in pest management. For this compound, resistance has been documented in populations of the two-spotted spider mite, Tetranychus urticae.[4] The primary mechanisms of resistance to carbamate insecticides, including this compound, fall into two main categories: target-site insensitivity and metabolic resistance.

Target-Site Insensitivity

This mechanism involves genetic mutations in the gene encoding AChE. These mutations alter the structure of the enzyme's active site, reducing its binding affinity for the carbamate inhibitor while ideally maintaining its ability to hydrolyze acetylcholine. This allows the nervous system to function more normally in the presence of the insecticide. While this is a known mechanism for carbamate resistance in general, specific mutations in the AChE gene of insects conferring resistance to this compound are not well-documented in the available literature.

Metabolic Resistance

Insects can evolve enhanced metabolic pathways to detoxify insecticides before they reach their target site. This is often achieved through the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases.[5][6] Studies on carbamate resistance in various insect species suggest that these enzyme families play a crucial role in breaking down the insecticide into less toxic metabolites. In the case of this compound resistance in T. urticae, the immigration of resistant mites from surrounding vegetation has been identified as a key factor in the development of resistance in strawberry fields.[4] This suggests that pre-existing resistance, likely based on metabolic mechanisms, is a significant driver of control failure.

Logical Flow of Resistance Development

The following diagram illustrates the key pathways leading to the development of this compound resistance in an insect population.

G cluster_mechanisms Resistance Mechanisms This compound Application This compound Application Selection Pressure Selection Pressure This compound Application->Selection Pressure Susceptible Individuals Die Susceptible Individuals Die Selection Pressure->Susceptible Individuals Die Resistant Individuals Survive Resistant Individuals Survive Selection Pressure->Resistant Individuals Survive Increased Frequency of Resistance Alleles Increased Frequency of Resistance Alleles Resistant Individuals Survive->Increased Frequency of Resistance Alleles Target-Site Insensitivity Target-Site Insensitivity Target-Site Insensitivity->Resistant Individuals Survive Metabolic Resistance Metabolic Resistance Metabolic Resistance->Resistant Individuals Survive Resistant Population Resistant Population Increased Frequency of Resistance Alleles->Resistant Population

Figure 2: Development of this compound resistance in an insect population.

Potential for Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While the primary mode of action of this compound is AChE inhibition, the potential for off-target effects on other neuronal receptors is an area of interest for a comprehensive toxicological profile. Nicotinic acetylcholine receptors (nAChRs) are another major class of cholinergic receptors in the insect nervous system and are the target of neonicotinoid insecticides.[7][8] However, a thorough review of the available scientific literature did not yield any direct evidence of this compound acting as an agonist or antagonist of insect nAChRs. Binding studies and electrophysiological experiments on insect nAChRs have been extensive for neonicotinoids and other compounds, but this compound has not been identified as a significant interactor.[7] Therefore, at present, the primary and overwhelmingly dominant mode of action of this compound remains the inhibition of AChE.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman.[9][10]

Principle of the Ellman Assay

This assay measures the activity of AChE by monitoring the production of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified spectrophotometrically by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro AChE inhibition assay using the Ellman method.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Buffer, DTNB, ATCh, and Enzyme Solution Mix Reagents Mix Buffer, DTNB, Enzyme, and this compound/Vehicle Prepare Reagents->Mix Reagents Prepare Test Compound Prepare Serial Dilutions of this compound Prepare Test Compound->Mix Reagents Pre-incubate Pre-incubate Mix Reagents->Pre-incubate Initiate Reaction Add ATCh Pre-incubate->Initiate Reaction Measure Absorbance Kinetic Reading at 412 nm Initiate Reaction->Measure Absorbance Calculate Reaction Rate Calculate Reaction Rate Measure Absorbance->Calculate Reaction Rate Plot Inhibition Curve Plot % Inhibition vs. [this compound] Calculate Reaction Rate->Plot Inhibition Curve Determine IC50 Determine IC50 Plot Inhibition Curve->Determine IC50

Figure 3: Workflow for an acetylcholinesterase inhibition assay.
Detailed Methodology

Materials:

  • 96-well microplate

  • Spectrophotometer capable of reading at 412 nm

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCh) solution

  • Purified or crude insect acetylcholinesterase preparation

  • This compound stock solution and serial dilutions

  • Control (vehicle) solution

Procedure:

  • Plate Setup:

    • Blank wells: Contain buffer, DTNB, and ATCh (no enzyme).

    • Control wells: Contain buffer, DTNB, enzyme, and vehicle.

    • Test wells: Contain buffer, DTNB, enzyme, and various concentrations of this compound.

  • Reagent Addition:

    • To each well, add the appropriate volumes of buffer, DTNB solution, and either the this compound dilution or vehicle.

    • Add the AChE enzyme solution to the control and test wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCh substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound's mode of action on the insect nervous system is well-characterized as the reversible inhibition of acetylcholinesterase. This leads to the accumulation of acetylcholine at the synapse, resulting in neurotoxic hyperexcitation. While the primary molecular target is clear, the development of resistance in pest populations, driven by both target-site insensitivity and enhanced metabolic detoxification, poses a continuous challenge to its efficacy. Further research into the specific molecular mechanisms of this compound resistance in various insect species is warranted to develop effective resistance management strategies. The potential for interactions with other neuronal targets, such as nAChRs, appears to be minimal based on current knowledge. The standardized experimental protocols, such as the Ellman assay, remain crucial tools for evaluating the inhibitory potency of this compound and other AChE-targeting insecticides.

References

An In-depth Technical Guide to the Bifunctional Pesticide Properties of Formetanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetanate, a member of the N-methyl carbamate and formamidine chemical classes, exhibits a unique bifunctional mode of action as a potent acaricide and insecticide. This dual activity stems from its ability to inhibit the critical enzyme acetylcholinesterase (AChE) through its carbamate moiety and to act as a competitive inhibitor at octopamine receptors via its formamidine group. This technical guide provides a comprehensive overview of the chemical properties, mechanisms of action, and toxicological profile of this compound. Detailed experimental protocols for assessing its efficacy and elucidating its metabolic pathways are presented, alongside quantitative data on its activity against various pests. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's complex biological interactions.

Chemical and Physical Properties

This compound is the common name for [3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate. It is most commonly available as a hydrochloride salt, this compound hydrochloride, which is a white to yellowish crystalline solid with a faint odor.[1] Its bifunctional nature is conferred by the presence of both a carbamate ester and a formamidine group within its molecular structure.[2]

PropertyValueReference(s)
Chemical Formula C₁₁H₁₅N₃O₂[3]
Molecular Weight 221.26 g/mol [3]
CAS Number 22259-30-9[3]
This compound Hydrochloride CAS Number 23422-53-9[4]
This compound Hydrochloride Molecular Formula C₁₁H₁₆ClN₃O₂[4]
This compound Hydrochloride Molecular Weight 257.72 g/mol [4]
Water Solubility High[5]
Mode of Action Acetylcholinesterase (AChE) inhibitor; Octopamine receptor antagonist[2][6]
Pesticide Class Carbamate; Formamidine[2]

Bifunctional Mechanism of Action

This compound's broad-spectrum activity against both mites and insects is a direct result of its two distinct modes of action.

Acetylcholinesterase Inhibition (Carbamate Moiety)

The N-methyl carbamate portion of the this compound molecule is responsible for its insecticidal activity through the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and other animals.[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft, a process essential for terminating nerve impulses.

This compound acts as a competitive inhibitor of AChE. The carbamate group binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal catalytic process.[3] The resulting accumulation of acetylcholine in the synapse leads to continuous nerve stimulation, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[3]

AChE_Inhibition ACh ACh AChR AChR ACh->AChR Binds & Activates AChE AChE ACh->AChE Hydrolysis (Normal) Nerve Impulse\n(Continuous) Nerve Impulse (Continuous) AChR->Nerve Impulse\n(Continuous) Hyperexcitation,\nParalysis, Death Hyperexcitation, Paralysis, Death Nerve Impulse\n(Continuous)->Hyperexcitation,\nParalysis, Death Choline + Acetate Choline + Acetate AChE->Choline + Acetate Carbamoylated_AChE Carbamoylated_AChE AChE->Carbamoylated_AChE This compound This compound This compound->AChE Inhibits

Octopamine Receptor Antagonism (Formamidine Moiety)

The formamidine group of this compound contributes to its acaricidal and insecticidal activity by acting as a competitive inhibitor of octopamine receptors.[2] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role analogous to norepinephrine in vertebrates. It is involved in regulating various physiological processes, including muscle contraction, metabolism, and behavior.

By binding to octopamine receptors, this compound blocks the action of endogenous octopamine. This disruption of octopaminergic signaling leads to a range of sublethal and lethal effects, including altered behavior, reduced feeding, and disruption of reproduction. This secondary mode of action is particularly important for its efficacy against mite populations that may have developed resistance to other classes of pesticides.

Octopamine_Antagonism Normal Neuronal\nFunction Normal Neuronal Function Disrupted Neuronal\nFunction Disrupted Neuronal Function Octopamine Octopamine Octo_Receptor Octo_Receptor Octopamine->Octo_Receptor Binds & Activates Octo_Receptor->Normal Neuronal\nFunction Blocked_Receptor Blocked_Receptor Octo_Receptor->Blocked_Receptor This compound This compound This compound->Octo_Receptor Competitively Inhibits Blocked_Receptor->Disrupted Neuronal\nFunction

Efficacy and Toxicological Data

The dual mode of action of this compound results in its efficacy against a range of agricultural pests. However, this also contributes to its toxicity profile, which necessitates careful handling and application.

Efficacy Against Target Pests

This compound has demonstrated effectiveness against various mite and insect pests. The following table summarizes available LC50 (lethal concentration for 50% of the test population) data. It is important to note that LC50 values can vary depending on the specific life stage of the pest, environmental conditions, and the bioassay methodology employed.

Target PestCommon NameLC50 ValueExposure TimeReference(s)
Tetranychus urticaeTwo-spotted spider mite3.41 mg/mL (for a resistant strain)-
Frankliniella occidentalisWestern flower thripsResistance has been recorded-[6]

Further research is required to populate this table with more comprehensive and comparative LC50 values across a wider range of pests and exposure times.

Toxicity to Non-Target Organisms

While effective against target pests, this compound also poses a risk to beneficial organisms and other non-target species.

OrganismSpeciesToxicity ValueNotesReference(s)
Predatory MiteTyphlodromus pyriUnfavorably selective (more toxic to predator than pest)Orchard trials[7]
Honey BeeApis melliferaHigh toxicityAdult oral LD50: 0.16 µ g/bee [8]

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound's properties.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, a widely used colorimetric assay for measuring AChE activity.

Objective: To determine the in vitro inhibitory potential of this compound on acetylcholinesterase.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound hydrochloride standard solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound hydrochloride in the appropriate solvent (e.g., water or DMSO, ensuring the final solvent concentration in the assay is minimal and consistent across all wells).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Phosphate buffer

      • DTNB solution

      • This compound solution (or solvent for control wells)

      • AChE solution

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine product of ATCI hydrolysis.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • For kinetic analysis, perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). Construct Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[3][9]

AChE_Assay_Workflow A Prepare Reagents: AChE, ATCI, DTNB, This compound dilutions B Add Reagents to 96-well Plate: Buffer, DTNB, this compound, AChE A->B C Pre-incubate B->C D Initiate Reaction with ATCI C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Plot Data to find IC50 and Ki G->H

Competitive Radioligand Binding Assay for Octopamine Receptor

This protocol describes a method to assess the competitive binding of this compound to insect octopamine receptors using a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for insect octopamine receptors.

Materials:

  • Cell membranes expressing the insect octopamine receptor of interest.

  • A suitable radioligand (e.g., [³H]-octopamine or another high-affinity labeled antagonist).

  • This compound hydrochloride standard solutions of varying concentrations.

  • A non-labeled competitor for determining non-specific binding (e.g., a high concentration of unlabeled octopamine).

  • Binding buffer (e.g., Tris-HCl with appropriate salts).

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize insect tissues known to express octopamine receptors (e.g., nerve cords, brain) or cultured cells transfected with the receptor gene in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In microcentrifuge tubes or a 96-well plate, set up the following incubation mixtures in triplicate:

      • Total Binding: Cell membranes, radioligand, and binding buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled competitor.

      • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

    • Incubate the mixtures at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competitive binding samples, calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10][11]

Receptor_Binding_Workflow A Prepare Insect Cell Membranes with Octopamine Receptors B Set up Incubation Mixtures: Membranes, Radioligand, +/- this compound, +/- Competitor A->B C Incubate to Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Measure Radioactivity E->F G Calculate Specific Binding F->G H Determine IC50 and Ki G->H

Insect Metabolism Study

This protocol provides a general framework for investigating the metabolism of this compound in insects using liquid chromatography-mass spectrometry (LC-MS).

Objective: To identify and quantify the metabolites of this compound in a target insect species.

Materials:

  • Live insects of the target species.

  • This compound hydrochloride solution.

  • Apparatus for topical application or for incorporating the pesticide into the diet.

  • Homogenizer.

  • Organic solvents (e.g., acetonitrile, methanol).

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional).

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS/MS).

  • Analytical standards of this compound and potential metabolites (if available).

Procedure:

  • Dosing of Insects:

    • Treat a group of insects with a known dose of this compound, either through topical application to the cuticle or by providing a diet containing the pesticide.

    • Maintain a control group of untreated insects.

  • Sample Collection and Extraction:

    • At various time points after treatment, collect the insects.

    • Homogenize the insects in an appropriate solvent (e.g., acetonitrile) to extract this compound and its metabolites.

    • Centrifuge the homogenate to pellet the insect debris.

  • Sample Cleanup:

    • If necessary, clean up the extract to remove interfering matrix components using techniques such as liquid-liquid extraction or solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the cleaned-up extract into the LC-MS/MS system.

    • Develop a chromatographic method to separate this compound from its potential metabolites.

    • Use the mass spectrometer to detect and identify the parent compound and its metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.

    • Quantify the detected compounds by comparing their peak areas to those of analytical standards.

  • Data Analysis and Pathway Elucidation:

    • Identify the chemical structures of the metabolites based on the mass spectral data.

    • Determine the concentration of this compound and its metabolites at each time point to understand the kinetics of metabolism.

    • Propose a metabolic pathway for this compound in the target insect species.[12][13]

Metabolism_Study_Workflow A Dose Insects with this compound B Collect Insects at Different Time Points A->B C Homogenize and Extract with Organic Solvent B->C D Sample Cleanup (e.g., SPE) C->D E Analyze by LC-MS/MS D->E F Identify and Quantify Metabolites E->F G Elucidate Metabolic Pathway F->G

Conclusion

This compound's bifunctional properties as both an acetylcholinesterase inhibitor and an octopamine receptor antagonist make it a versatile and effective pesticide. Understanding its dual mode of action at a molecular level is crucial for managing resistance, assessing its environmental impact, and for the rational design of new, more selective pest control agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions of this compound with its biological targets and its metabolic fate in various organisms. Continued research in these areas will be vital for optimizing the use of this and similar compounds in integrated pest management strategies.

References

Formetanate Degradation in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of formetanate hydrochloride in aqueous environments. This compound, a carbamate and formamidine pesticide, is subject to various degradation pathways, primarily hydrolysis and photodegradation, leading to the formation of several degradation products. Understanding these pathways and products is crucial for environmental risk assessment and the development of remediation strategies. This document details the degradation kinetics, influential factors, and the toxicological implications of its primary biological activity, acetylcholinesterase inhibition.

Degradation Pathways and Products

This compound's degradation in water is significantly influenced by pH, temperature, and exposure to light. The primary mechanism of degradation is the hydrolysis of the formamidine group, which is more labile than the carbamate moiety, particularly under basic conditions.

Hydrolysis

The hydrolysis of this compound proceeds through the cleavage of the N-aryl formamidine linkage. This reaction is accelerated in alkaline environments. The major degradation products identified from hydrolysis are:

  • m-formaminophenyl-N-methylcarbamate: Formed through the initial cleavage of the dimethylamine group from the formamidine moiety.

  • 3'-hydroxyformanilide: Results from the hydrolysis of the formamidine group.

  • m-aminophenol: A further breakdown product resulting from the hydrolysis of the carbamate ester linkage of metabolites.

  • m-[[(dimethylamino)methylene] amino] phenol: Formed by the hydrolysis of the carbamate group while the formamidine group remains intact, though this is a less favored pathway under basic conditions.

The stability of the formamidine group is significantly lower than that of the carbamate group. Under strongly basic conditions (pH 12.6), the half-life of the formamidine group is approximately 3.9 hours, while at a mildly basic pH of 7.6, it increases to 14.4 hours.[1] In contrast, the carbamate group can persist for over six months.[1]

Photodegradation

This compound can also be degraded by sunlight in aqueous solutions. Photodegradation can lead to the formation of various products and, under certain conditions, complete mineralization to carbon dioxide, water, and inorganic ions.[2] The use of photocatalysts like titanium dioxide (TiO2) can significantly accelerate this process.[2] In the presence of UV radiation and a catalyst, 20 ppm of this compound can be completely mineralized within 125 minutes.[2]

Quantitative Data on this compound Degradation

The rate of this compound degradation and the formation of its products are highly dependent on environmental conditions. The following tables summarize the available quantitative data.

Table 1: Hydrolytic Degradation of this compound Hydrochloride

pHTemperature (°C)Half-life (Formamidine Group)Primary Degradation Products IdentifiedReference
12.6Not Specified3.9 hoursm-formaminophenyl-N-methylcarbamate, 3'-hydroxyformanilide[1]
7.6Not Specified14.4 hoursm-formaminophenyl-N-methylcarbamate[1]
6.7 - 8.020<1 to 2 days (in river water/sediment systems)Not specified[3]
4.8 - 5.220542 to 1567 days (in acidic soils)Not specified[3]

Table 2: Photodegradation of this compound Hydrochloride

Light SourceCatalystInitial Concentration (ppm)Time for Complete MineralizationDegradation Rate Constant (k)Degradation ProductsReference
UV RadiationTiO2 (Degussa P-25)20125 minutesFollows half-order kineticsCO2, H2O, NH4+, NO3-[2]
Sonolysis (213 kHz)NoneNot SpecifiedNot Applicable5.1 x 10⁻⁷ M min⁻¹Mono and dihydroxylated derivatives[4]
Photocatalysis (UV)TiO2 (1 g/L)Not SpecifiedNot Applicable32.6 x 10⁻⁷ M min⁻¹Not Specified[4]
Sonophotocatalysis (US + UV)TiO2 (1 g/L)Not SpecifiedNot Applicable28.1 x 10⁻⁷ M min⁻¹Not Specified[4]
Sonolysis (213 kHz)Fe³⁺Not SpecifiedNot Applicable14.1 x 10⁻⁷ M min⁻¹Not Specified[4]
Photo-Fenton (UV + Fe³⁺)Fe³⁺Not SpecifiedNot Applicable10.1 x 10⁻⁷ M min⁻¹Not Specified[4]
Sonophoto-Fenton (US + UV + Fe³⁺)Fe³⁺Not SpecifiedNot Applicable40.9 x 10⁻⁷ M min⁻¹Not Specified[4]

Experimental Protocols

Analysis of this compound and its Degradation Products by LC-MS/MS

This method is suitable for the quantitative analysis of this compound and its primary degradation products in aqueous samples.

1. Sample Preparation:

  • Filter aqueous samples through a 0.22 µm syringe filter to remove particulate matter.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. A strong cation exchange (SCX) SPE cartridge can be used to retain this compound and its more polar metabolites.

2. LC-MS/MS System:

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific MRM transitions for this compound and its degradation products need to be optimized.

3. Quantification:

  • Prepare calibration standards of this compound and its degradation products in a relevant matrix (e.g., clean water or extracted blank sample).

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory effect of this compound and its degradation products on acetylcholinesterase (AChE) activity.

1. Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compounds (this compound and its degradation products) dissolved in a suitable solvent (e.g., DMSO, not exceeding 1% final concentration).

2. Procedure:

  • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at 25°C).

  • Start the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Degradation Pathway

Formetanate_Degradation_Pathway This compound This compound Hydrolysis1 Hydrolysis (cleavage of dimethylamine) This compound->Hydrolysis1 Hydrolysis2 Hydrolysis (formamidine cleavage) This compound->Hydrolysis2 Hydrolysis4 Hydrolysis (carbamate cleavage) This compound->Hydrolysis4 Metabolite1 m-formaminophenyl-N-methylcarbamate Hydrolysis1->Metabolite1 Hydrolysis3 Hydrolysis (carbamate cleavage) Metabolite1->Hydrolysis3 Metabolite2 3'-hydroxyformanilide Hydrolysis2->Metabolite2 Metabolite2->Hydrolysis3 Metabolite3 m-aminophenol Hydrolysis3->Metabolite3 Metabolite4 m-[[(dimethylamino)methylene] amino] phenol Hydrolysis4->Metabolite4

Caption: Primary hydrolysis pathway of this compound in aqueous environments.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_bioassay Bioassay cluster_data Data Interpretation AqueousSample Aqueous Sample Collection Filtration Filtration (0.22 µm) AqueousSample->Filtration SPE Solid-Phase Extraction (optional) Filtration->SPE LCMS LC-MS/MS Analysis SPE->LCMS AChE_Assay AChE Inhibition Assay SPE->AChE_Assay Quantification Quantification LCMS->Quantification DegradationKinetics Degradation Kinetics Quantification->DegradationKinetics ProductIdentification Product Identification Quantification->ProductIdentification IC50 IC50 Determination AChE_Assay->IC50 ToxicityAssessment Toxicity Assessment IC50->ToxicityAssessment AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE Signal Signal Transduction ACh_receptor->Signal Overstimulation Continuous Receptor Stimulation ACh_receptor->Overstimulation ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis ACh_accumulation ACh Accumulation AChE->ACh_accumulation Termination Signal Termination ACh_hydrolysis->Termination This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AChE ACh_accumulation->Overstimulation

References

In-Depth Toxicological Profile of Formetanate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formetanate hydrochloride is a carbamate insecticide and acaricide that functions through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of its toxicological profile, including acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and genetic material. The primary mechanism of toxicity is the accumulation of acetylcholine at nerve synapses, leading to a cholinergic crisis. While demonstrating high acute oral toxicity, this compound hydrochloride has not been found to be carcinogenic. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support research and development activities.

Physicochemical Properties

PropertyValueReference
Chemical Name[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride
CAS Number23422-53-9
Molecular FormulaC₁₁H₁₆ClN₃O₂
Molecular Weight257.72 g/mol
Physical StateWhite to off-white crystalline solid[1]
Solubility in WaterSoluble[1]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound hydrochloride, like other N-methyl carbamate pesticides, exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[2][3][4] This inhibition is a reversible process involving the carbamylation of the serine hydroxyl group within the active site of AChE.[5][6] The binding of this compound hydrochloride to the enzyme is less stable than that of organophosphates, allowing for a more rapid reactivation of the enzyme.[3]

The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[4][6] This accumulation results in continuous stimulation of cholinergic receptors, leading to a state of hyperexcitation and ultimately, neurotoxicity.[4][6] The clinical signs of this cholinergic crisis include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, convulsions, and respiratory distress.[7]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Accumulation ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound Hydrochloride This compound->AChE Reversibly Inhibits Overstimulation Receptor Overstimulation Accumulation->Overstimulation Toxicity Neurotoxicity (Cholinergic Crisis) Overstimulation->Toxicity

Acetylcholinesterase Inhibition by this compound Hydrochloride.

Toxicological Data

Acute Toxicity

This compound hydrochloride exhibits high acute toxicity via the oral route, moderate toxicity via inhalation, and low toxicity via the dermal route.[2][8] It is a dermal sensitizer but is not considered an eye irritant.[2][8]

StudySpeciesRouteValueUnitReference
LD₅₀ RatOral21mg/kg[2]
MouseOral18mg/kg[2]
DogOral19mg/kg[2]
RatDermal>5,600mg/kg[2]
RabbitDermal>10,200mg/kg[2]
LC₅₀ RatInhalation (4h)0.15mg/L[4][9]
Subchronic and Chronic Toxicity

Long-term exposure studies have been conducted to evaluate the effects of repeated dosing with this compound hydrochloride.

Study DurationSpeciesRouteNOAELLOAELEffects at LOAELReference
90-dayRatOral--Data not available
1-yearDogOral (dietary)10 ppm-No adverse effects observed[10]
2-yearRatOral (dietary)200 mg/kg diet-No significant abnormalities[10]
2-yearDogOral (dietary)200 mg/kg diet-No significant abnormalities[10]
Reproductive and Developmental Toxicity

Studies have indicated that young animals may be more sensitive to the effects of this compound hydrochloride.

Study TypeSpeciesRouteNOAELLOAELEffects at LOAELReference
DevelopmentalRatOralMaternal: 10 mg/kg/day--[11][12]
Developmental: 13 mg/kg/day--[11][12]
DevelopmentalRabbitOralMaternal: 4 mg/kg/day--[11][12]
Developmental: 10 mg/kg/day--[11][12]
Two-Generation ReproductionRatOral--Data not available
Genotoxicity

Based on available data, this compound hydrochloride is not considered to be mutagenic.[2] However, it has been noted that phototoxicity and photomutagenicity testing may be required based on its UV-vis absorption spectra.[3]

AssayOECD GuidelineResultReference
Bacterial Reverse Mutation Assay (Ames Test)471Data not available
In Vitro Micronucleus Test487Data not available
In Vivo Chromosomal Aberration Test475Data not available
Carcinogenicity

Long-term carcinogenicity bioassays in rats and mice have shown no evidence of a carcinogenic effect.[2] It is classified as a Group E chemical, indicating evidence of non-carcinogenicity for humans.[8]

Immunotoxicity

While routine toxicology studies have not shown evidence of treatment-related effects on the immune system, a specific immunotoxicity study is a data requirement by regulatory agencies.[2][3] As of the latest available information, the results of a dedicated immunotoxicity study were not found.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound hydrochloride is rapidly and extensively absorbed following oral administration.[2] It is primarily metabolized in the liver through hydrolysis and oxidative demethylation.[5] The majority of the administered dose is excreted in the urine within 24 hours, with a smaller portion eliminated in the feces.[4] There is no evidence of bioaccumulation.[2]

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Intake Oral Intake GI_Tract Gastrointestinal Tract Oral_Intake->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Rapid Absorption Tissues Tissues Systemic_Circulation->Tissues Liver Liver Tissues->Liver Metabolites Metabolites (Hydrolysis & Demethylation) Liver->Metabolites Kidney Kidney Metabolites->Kidney Feces Feces (Minor) Metabolites->Feces Urine Urine (Major) Kidney->Urine InVivo_Workflow start Study Design (e.g., OECD Guideline) acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Dose Groups acclimatization->grouping dosing Test Substance Administration grouping->dosing observation In-life Observations (Clinical Signs, Body Weight, etc.) dosing->observation sampling Biological Sampling (Blood, Urine) observation->sampling necropsy Terminal Necropsy & Organ Weight Analysis sampling->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis & Interpretation histopathology->analysis end Determination of NOAEL/LOAEL analysis->end

References

A Comprehensive Technical Guide to the Solubility of Formetanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of formetanate and its hydrochloride salt in a range of aqueous and organic media. This document is designed to be a critical resource for professionals in research, scientific, and drug development fields, offering detailed quantitative data, experimental methodologies, and visual representations of relevant chemical pathways.

Quantitative Solubility Data

The solubility of this compound is a critical parameter influencing its environmental fate, bioavailability, and formulation development. The following tables summarize the available quantitative data for both this compound and its more commonly used hydrochloride salt. It is important to note that values can vary between sources, reflecting potential differences in experimental conditions such as temperature and pH.

This compound Hydrochloride Solubility

This compound is frequently formulated as its hydrochloride salt to enhance its water solubility for agricultural applications.

SolventSolubilityTemperature (°C)pHReference(s)
Water>500,000 mg/L (>50% w/v)Not SpecifiedNot Specified[1]
Water822,000 mg/L25Not Specified[2]
Water82,200 mg/L (82.2 g/100 mL)25Not Specified[3]
WaterHigh207[4][5]
Organic SolventsSlightly solubleNot SpecifiedNot Specified[1]
This compound (Base) Solubility

The solubility of the this compound base is significantly lower in water compared to its hydrochloride salt.

SolventSolubilityTemperature (°C)Reference(s)
Water< 1 g/LNot Specified[1]
Water100 mg/LNot Specified[1]
Water6.3 g/LNot Specified[1]
Acetone~100 g/LNot Specified[1]
Acetone<0.1%Not Specified[1]
Chloroform~100 g/LNot Specified[1]
Chloroform0.2%Not Specified[1]
Methanol>200 g/LNot Specified[1]
Methanol~25%Not Specified[1]
Benzene<0.1%Not Specified[1]
Hexane<0.1%Not Specified[1]

Experimental Protocols for this compound Analysis

Detailed experimental protocols for determining the solubility of pure this compound are not extensively described in the reviewed literature. However, numerous methods for the extraction and quantification of this compound residues from complex matrices, such as agricultural products, provide valuable insights into its solubility and partitioning behavior. These methods are crucial for residue analysis and environmental monitoring.

QuEChERS-Based Extraction for LC-MS/MS Analysis

A widely adopted method for the analysis of this compound hydrochloride in fruit samples is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[6][7]

Methodology:

  • Sample Homogenization: A representative sample of the fruit is homogenized.

  • Extraction: A subsample is extracted with acetonitrile, a solvent in which this compound hydrochloride is stable.[8][9] This step leverages the high solubility of this compound in this organic solvent.

  • Salting Out and Phase Separation: Magnesium sulfate and sodium chloride are added to induce phase separation between the aqueous and organic layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The acetonitrile extract is cleaned up using a d-SPE sorbent, typically a combination of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols.

  • Analysis: The final extract is analyzed by LC-MS/MS for the quantification of this compound.[6][7]

Cation Exchange Liquid Chromatography

A strong cation exchange (SCX) liquid chromatographic method has been developed for the determination of this compound hydrochloride residues in fruits.[10]

Methodology:

  • Extraction: The fruit sample is homogenized and blended with acidified acetonitrile.

  • Solid-Phase Extraction (SPE): The filtered extract is loaded onto an SCX SPE column. This step selectively retains the cationic this compound while non-cationic interferences are washed away with acetonitrile.

  • Elution and Analysis: The SPE column is coupled to an analytical SCX column for separation, and the analyte is detected by UV at 250 nm. The mobile phase consists of a buffered solution of ammonium phosphate, water, and acetonitrile.[10]

Chemical Pathways and Logical Relationships

Hydrolytic Degradation of this compound

The stability of this compound is highly dependent on pH. Its degradation primarily occurs through hydrolysis. The formamidine group is more susceptible to hydrolysis than the carbamate group, especially under basic conditions.[11]

G Hydrolytic Degradation Pathway of this compound This compound This compound Hydrochloride Hydrolysis_Formamidine Hydrolysis of Formamidine Group This compound->Hydrolysis_Formamidine Basic conditions (pH > 7) Half-life: 14.4h at pH 7.6 3.9h at pH 12.6 Intermediate 3-hydroxyphenyl N-methylcarbamate Hydrolysis_Formamidine->Intermediate Hydrolysis_Carbamate Hydrolysis of Carbamate Group Intermediate->Hydrolysis_Carbamate Slower process Final_Product 3-aminophenol Hydrolysis_Carbamate->Final_Product

Caption: Hydrolytic degradation of this compound.

General Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in agricultural samples, from sample preparation to final quantification.

G General Workflow for this compound Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: this compound residue analysis workflow.

This comprehensive guide provides essential solubility data and analytical methodologies for this compound, serving as a valuable tool for researchers and professionals in the field. The provided information is critical for understanding the behavior of this compound and for the development of effective analytical and formulation strategies.

References

Methodological & Application

Application Note: Quantitative Analysis of Formetanate Hydrochloride in Agricultural Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formetanate hydrochloride is a carbamate insecticide and miticide used to control pests on a variety of agricultural products, including fruits.[1][2] Regulatory bodies require sensitive and selective analytical methods to monitor its residues in food products to ensure consumer safety. This application note provides a detailed protocol for the quantitative analysis of this compound hydrochloride in fruit samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UPLC-MS/MS detection, offering high sensitivity and specificity.[1][2][3][4]

Experimental Protocols

Sample Preparation (QuEChERS Extraction)

This protocol is adapted from the AOAC International Method 2007.01.[1][2][3][4]

Materials:

  • Homogenized fruit sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge capable of 3700 rpm

  • 50 mL and 15 mL polypropylene centrifuge tubes

Procedure:

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at 3700 rpm for 10 minutes.[5]

  • Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at 3700 rpm for 5 minutes.[5]

  • The resulting supernatant is the final extract.

  • For LC-MS/MS analysis, dilute the final extract with a suitable solvent (e.g., 50:50 methanol/water) and filter through a 0.2 µm syringe filter.[1]

LC-MS/MS Analysis

Instrumentation:

  • UPLC system equipped with a tandem-quadrupole mass spectrometer.[1]

  • Column: Acquity HSS-T3 (10 cm x 2.1 mm, 1.8 µm particle size) or equivalent.[1]

LC Parameters:

Parameter Value
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min, with an increase to 0.4 mL/min between 8.1 and 15.0 min[1]
Injection Volume 5.0 µL[1]
Column Temperature 40 °C[1]

| Gradient | See Table 2 |

Table 2: UPLC Gradient Program [1]

Time (min) Flow Rate (mL/min) %A %B
0.0 0.3 95 5
1.0 0.3 95 5
8.0 0.3 60 40
8.1 0.4 60 40
13.0 0.4 0 100
14.0 0.4 95 5

| 15.0 | 0.3 | 95 | 5 |

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Ion Source Temp. 130 °C[1]
Desolvation Temp. 450 °C[1]
Cone Gas Flow 50 L/h (Nitrogen)[1]
Desolvation Gas Flow 800 L/h (Nitrogen)[1]
Collision Gas Argon[1]

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |

Data Presentation

Table 3: MRM Transitions and Instrument Settings for this compound Hydrochloride

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
This compound HCl 222.1 165.1 25 15 Confirmation[1][6]

| this compound HCl | 222.1 | 92.8 | 25 | 35 | Quantitation[1][5] |

Table 4: Method Performance Characteristics [1][2][4]

Parameter Value
Limit of Detection (LOD) 0.1 ng/g
Limit of Quantitation (LOQ) 0.3 ng/g
Recovery 95 - 109%

| Linearity (r²) | > 0.99 |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Homogenized Fruit Sample extraction Acetonitrile Extraction sample->extraction salting_out Salting Out (MgSO4, NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lc_separation UPLC Separation final_extract->lc_separation Injection ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantitation ms_detection->data_processing

Caption: Experimental workflow for this compound HCl analysis.

logical_relationship start Start: Sample Collection sample_prep Sample Preparation (QuEChERS) start->sample_prep instrument_analysis Instrumental Analysis (LC-MS/MS) sample_prep->instrument_analysis data_analysis Data Analysis (Quantitation & Confirmation) instrument_analysis->data_analysis end End: Report Results data_analysis->end

Caption: Key steps in the analytical method.

References

Application Note & Protocol: QuEChERS Method for Formetanate Extraction in Fruit Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the extraction of Formetanate hydrochloride (FHCl) from various fruit samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound hydrochloride is a carbamate insecticide and miticide used to control pests on a variety of fruit crops, including citrus fruits, apples, pears, and peaches.[1] Monitoring its residue levels in fruit is crucial for ensuring food safety and compliance with regulatory limits. The QuEChERS method is a streamlined and effective approach for sample preparation, enabling the accurate quantification of this compound residues.[1][2][3][4][5] This application note details a validated QuEChERS protocol based on the AOAC International method 2007.01, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the performance of the QuEChERS method for this compound hydrochloride analysis in fruit matrices. The data is compiled from studies utilizing LC-MS and LC-MS/MS for detection.

Table 1: Method Detection and Quantification Limits

Analytical MethodLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)
LC-MS3.3310
LC-MS/MS0.10.3

Data sourced from studies on various fruit matrices.[1][2][3][5]

Table 2: Recovery Rates

Fortification LevelRecovery Range (%)
Not Specified95 - 109

Recovery rates were determined in various fruit samples, demonstrating the method's accuracy.[1][2][3][5]

Experimental Workflow

The following diagram illustrates the key stages of the QuEChERS protocol for this compound extraction from fruit samples.

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup cluster_analysis 4. Analysis Homogenization Homogenize Fruit Sample Weighing Weigh 10-15g of Homogenized Sample Homogenization->Weighing Homogenization->Weighing Add_Solvent Add Acetonitrile Weighing->Add_Solvent Add_Salts Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Add_Solvent->Add_Salts Shake Shake Vigorously Add_Salts->Shake Add_Salts->Shake Centrifuge_1 Centrifuge Shake->Centrifuge_1 Shake->Centrifuge_1 Transfer_Supernatant Transfer Aliquot of Acetonitrile Layer Centrifuge_1->Transfer_Supernatant Add_dSPE_Sorbent Add d-SPE Cleanup Sorbents (e.g., PSA, MgSO4) Transfer_Supernatant->Add_dSPE_Sorbent Transfer_Supernatant->Add_dSPE_Sorbent Vortex Vortex Add_dSPE_Sorbent->Vortex Add_dSPE_Sorbent->Vortex Centrifuge_2 Centrifuge Vortex->Centrifuge_2 Vortex->Centrifuge_2 Final_Extract Collect Final Extract Centrifuge_2->Final_Extract Analysis LC-MS or LC-MS/MS Analysis Final_Extract->Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound extraction in fruit samples.

Detailed Experimental Protocol

This protocol is based on the AOAC Official Method 2007.01 for pesticide residue analysis.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade or higher.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • d-SPE Sorbents: Primary secondary amine (PSA), anhydrous magnesium sulfate (MgSO₄).

  • Equipment: High-speed homogenizer, centrifuge capable of 4000 rpm, vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, pipettes.

  • Standards: Certified reference standard of this compound hydrochloride.

Sample Preparation
  • Chop the fruit sample into small pieces.

  • Homogenize the sample using a high-speed blender to achieve a uniform consistency. For fruits with low water content, the addition of purified water may be necessary to create a slurry.

Extraction
  • Weigh 10 g (or 15 g for high-moisture fruits) of the homogenized sample into a 50 mL centrifuge tube.[6]

  • Add 10 mL of acetonitrile to the tube.[7]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl for the original unbuffered method).

  • Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.[6]

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[7]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain the appropriate cleanup sorbents (e.g., 150 mg MgSO₄ and 25 mg PSA).[7] The choice of sorbents can be adjusted based on the fruit matrix to remove interfering compounds such as pigments and fatty acids.

  • Vortex the tube for 30 seconds to 1 minute.[7]

  • Centrifuge at ≥ 4000 rpm for 5 minutes.[7]

Final Extract Preparation and Analysis
  • Transfer the cleaned extract into an autosampler vial for analysis.

  • Analyze the extract using a validated LC-MS or LC-MS/MS method for the quantification of this compound.

Conclusion

The QuEChERS method provides a rapid, simple, and effective means for the extraction of this compound hydrochloride from a variety of fruit samples.[1][2][3][4][5] The methodology demonstrates excellent recovery rates and low limits of detection, making it suitable for routine monitoring and regulatory compliance testing.[1][2][3][5] The adaptability of the cleanup step allows for its application to diverse and complex fruit matrices.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Formetanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse.[1] Inhibition of AChE is a key mechanism of action for a variety of compounds, including pharmaceuticals and insecticides.[2] Formetanate is a carbamate insecticide that functions as a reversible inhibitor of acetylcholinesterase by carbamoylating the serine residue in the active site of the enzyme.[3][4] This document provides detailed application notes and a comprehensive protocol for conducting an acetylcholinesterase inhibition assay using this compound, based on the widely accepted Ellman's method.[5]

Application Notes

Principle of the Assay:

The acetylcholinesterase inhibition assay described here is a colorimetric method developed by Ellman and his colleagues.[5] The assay relies on the following principles:

  • Enzymatic Reaction: Acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[6]

  • Colorimetric Reaction: The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which has a maximum absorbance at 412 nm.[5]

  • Inhibition Measurement: In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a slower rate of TNB formation. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Key Considerations for Using this compound:

  • Reversible Inhibition: this compound is a reversible inhibitor, meaning it binds to and dissociates from the enzyme.[3] The carbamylated enzyme can be slowly hydrolyzed to regenerate the active enzyme. This is in contrast to organophosphates, which are generally irreversible inhibitors.

  • Solubility: this compound hydrochloride is a white powder.[7] Ensure complete dissolution in an appropriate solvent (e.g., ethanol or DMSO) before preparing working solutions. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Concentration Range: The appropriate concentration range for this compound should be determined empirically to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition). A preliminary experiment with a wide range of concentrations is recommended.

  • Pre-incubation: A pre-incubation step of the enzyme with the inhibitor before adding the substrate may be necessary to allow for the binding of this compound to AChE to reach equilibrium. The optimal pre-incubation time should be determined experimentally.

Data Presentation

Quantitative data from acetylcholinesterase inhibition assays are typically presented to show the potency of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter. While a specific IC50 value for this compound was not found in the publicly available literature during the preparation of this document, the following table provides IC50 values for other carbamate insecticides against acetylcholinesterase to offer a comparative context.

Carbamate InsecticideIC50 (µM)Enzyme SourceReference
Rivastigmine4.1Human AChE[5]
Compound 1217.41 ± 0.22AChE[8]
Galanthamine1.27 ± 0.21[9]
Trigonelline233 ± 0.12[9]

Note: The IC50 values can vary depending on the enzyme source, substrate concentration, and other experimental conditions.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound hydrochloride

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Solvent for this compound (e.g., Ethanol or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

  • ATChI Solution (10 mM): Dissolve an appropriate amount of ATChI in deionized water to achieve a final concentration of 10 mM. Prepare this solution fresh daily.

  • AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

  • This compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., 10 mM in ethanol or DMSO). From this stock, prepare a series of dilutions to be tested.

Assay Procedure in a 96-Well Microplate
  • Plate Setup:

    • Blank: 200 µL of phosphate buffer.

    • Control (No Inhibitor): 100 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for this compound.

    • Test Wells: 100 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of this compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, and this compound/solvent to the respective wells. Mix gently and incubate the plate at room temperature for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.[10]

  • Reaction Initiation: To each well (except the blank), add 40 µL of DTNB solution followed by 20 µL of ATChI solution to start the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis
  • Calculate the Rate of Reaction (Velocity): For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the Percentage of Inhibition:

    • % Inhibition = [ (VelocityControl - VelocityTest) / VelocityControl ] x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a suitable software to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Mandatory Visualizations

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT Choline_Uptake Choline Choline_Uptake->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline_Metabolite Choline AChE->Choline_Metabolite Acetate Acetate AChE->Acetate Choline_Metabolite->Choline_Uptake Reuptake Signal_Transduction Signal Transduction (e.g., Muscle Contraction) ACh_Receptor->Signal_Transduction

Caption: Acetylcholine signaling pathway at the synapse.

AChE_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents (AChE, this compound, ATChI, DTNB, Buffer) Plate_Setup Set up 96-Well Plate (Blank, Control, Test Wells) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor (e.g., 15 min at RT) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add DTNB and ATChI) Pre_incubation->Reaction_Initiation Kinetic_Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Kinetic_Measurement->Data_Analysis

Caption: Experimental workflow for the AChE inhibition assay.

Formetanate_Inhibition_Mechanism AChE_Active Active AChE (with Serine-OH in active site) Carbamylated_AChE Carbamylated AChE (Inactive) AChE_Active->Carbamylated_AChE Reversible Binding & Carbamoylation This compound This compound (Carbamate) This compound->Carbamylated_AChE Carbamylated_AChE->AChE_Active Hydrolysis Slow Hydrolysis (Reactivation) Carbamylated_AChE->Hydrolysis Hydrolysis->AChE_Active

Caption: Mechanism of reversible AChE inhibition by this compound.

References

Application Notes and Protocols for the Quantification of Formetanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of Formetanate, a carbamate acaricide and insecticide. The protocols described herein are intended for the accurate determination of this compound residues in agricultural products, a critical aspect of food safety and regulatory compliance. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of this compound. It involves a solid-phase extraction (SPE) cleanup step to minimize matrix interference, followed by chromatographic separation and UV detection.

Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Homogenization : Prepare a representative homogenized sample of the agricultural commodity.

  • Extraction :

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acidified acetonitrile (e.g., acetonitrile with 1% acetic acid) and shake vigorously for 1 minute.

    • Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Carefully collect the supernatant (the upper acetonitrile layer).

  • Solid-Phase Extraction (SPE) Cleanup :

    • Condition a strong cation-exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the acetonitrile extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of the extraction solvent (acidified acetonitrile) to remove non-cationic interferences.[1]

    • Elute the this compound from the cartridge with 5 mL of a suitable elution solvent, such as ammoniated methanol.

  • Final Sample Preparation :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Instrumental Analysis: HPLC-UV

Table 1: HPLC-UV Method Parameters

ParameterCondition
Chromatographic Column RP-18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase 35% acetonitrile in 0.01 M ammonium phosphate monobasic (pH 8.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C
UV Detection Wavelength 254 nm

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, particularly for trace-level residue analysis, LC-MS/MS is the method of choice. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol is highly effective for a wide range of pesticides, including this compound, in various food matrices.[2][3][4]

Experimental Protocol: Sample Preparation using QuEChERS

The QuEChERS method, based on AOAC Official Method 2007.01, is a streamlined procedure for sample extraction and cleanup.[2][5]

  • Sample Homogenization : Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction and Partitioning :

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add an appropriate internal standard if required.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Shake the tube vigorously for 1 minute.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge for 1 minute.

  • Final Sample Preparation :

    • The resulting supernatant is ready for LC-MS/MS analysis. It may be diluted with the initial mobile phase if necessary.

Instrumental Analysis: LC-MS/MS

Table 2: LC-MS/MS Method Parameters

ParameterCondition
Chromatographic Column C18 reversed-phase column (e.g., Acquity HSS-T3, 2.1 mm x 100 mm, 1.8 µm particle size)[1]
Mobile Phase A Water with 10 mM ammonium acetate and 0.1% formic acid
Mobile Phase B Methanol with 10 mM ammonium acetate and 0.1% formic acid
Gradient Elution A linear gradient from 5% to 95% Mobile Phase B over approximately 8-10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z) Precursor Ion: 222.1; Product Ions: 165.1 (quantifier), 120.0 (qualifier)[4]

Data Presentation: Quantitative Summary

The following table summarizes the typical performance characteristics of the described methods for this compound quantification in fruit matrices.

Table 3: Method Performance Data

ParameterHPLC-UVLC-MSLC-MS/MS
Limit of Detection (LOD) 0.018 mg/kg[6]3.33 ng/g[2][5]0.1 ng/g[2][5]
Limit of Quantitation (LOQ) 0.18 mg/kg[6]10 ng/g[2][5]0.3 ng/g[2][5]
Average Recovery (%) 87.4 - 91.9[6]95 - 109[2][5]95 - 109[2][5]
Relative Standard Deviation (RSD %) < 4.0[6]Not SpecifiedNot Specified

Visualizations of Experimental Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenize 1. Homogenize Sample Extract 2. Extract with Acidified Acetonitrile Homogenize->Extract Centrifuge 3. Centrifuge & Collect Supernatant Extract->Centrifuge SPE_Cleanup 4. SCX SPE Cleanup (Condition, Load, Wash, Elute) Centrifuge->SPE_Cleanup Evap_Recon 5. Evaporate & Reconstitute in Mobile Phase SPE_Cleanup->Evap_Recon Filter 6. Filter Evap_Recon->Filter HPLC HPLC-UV Analysis Filter->HPLC

Caption: Solid-Phase Extraction Workflow for HPLC-UV Analysis.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenize 1. Homogenize Sample Extract 2. Extract with Acetonitrile & QuEChERS Salts Homogenize->Extract Centrifuge1 3. Centrifuge Extract->Centrifuge1 dSPE 4. d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 5. Centrifuge dSPE->Centrifuge2 LCMSMS LC-MS/MS Analysis Centrifuge2->LCMSMS

Caption: QuEChERS Workflow for LC-MS/MS Analysis.

References

Detecting Formetanate Residues in Agricultural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of formetanate hydrochloride residues in various agricultural products. This compound is a carbamate insecticide and acaricide used to control mites and insects on a variety of crops. Monitoring its residues is crucial to ensure food safety and compliance with regulatory limits.

This guide covers three primary analytical methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS Sample Preparation: A highly sensitive and specific method for quantitative analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and high-throughput screening method.

  • Laccase-Based Electrochemical Biosensor: An emerging technology offering rapid and portable detection.

Data Presentation

The following tables summarize the quantitative data for the different detection methods, allowing for easy comparison of their performance characteristics.

Table 1: Performance of LC-MS/MS for this compound Detection

Agricultural MatrixMethodLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Fruits (selected)LC-MS3.331095-109Not Specified
Fruits (selected)UPLC-MS/MS0.10.395-109Not Specified
Brown Rice, Soybean, Spinach, Cabbage, Potato, Apple, Orange, Lime, Nectarine, Green TeaLC-MS/MSNot Specified1092.3–1031.3–5.4

Table 2: Performance of Laccase-Based Electrochemical Biosensor for this compound Detection

Agricultural MatrixMethodLimit of Detection (mg/kg)Linear Range (M)Recovery (%)RSD (%)
Mango and GrapesLaccase-Based Biosensor0.029.43×10⁻⁷ to 1.13×10⁻⁵95.5–108.61.4 (repeatability), 1.8 (reproducibility)

Table 3: Performance of Competitive ELISA for this compound Detection (Generalized)

Agricultural MatrixMethodLimit of Detection (ng/mL)IC50 (ng/mL)Recovery (%)RSD (%)
VariousCompetitive ELISAVaries by antibody and assay conditionsVaries by antibody and assay conditionsTypically 70-120<15

Note: Data for competitive ELISA is generalized as a specific validated protocol for this compound was not available in the searched literature. Performance would be dependent on the specific antibody and assay development.

Experimental Protocols and Workflows

LC-MS/MS with QuEChERS Sample Preparation

This method is a gold standard for the quantitative analysis of pesticide residues in a wide range of food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method simplifies sample extraction and cleanup.[1]

Experimental Protocol:

a) Sample Preparation (QuEChERS AOAC 2007.01 Method) [2][3][4][5][6]

  • Homogenization: Homogenize a representative sample of the agricultural product. For high water content samples, cryogenic processing with dry ice can be used to improve homogeneity and prevent degradation.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (or other appropriate salts for the buffered method).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥1500 rcf for 1 minute.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For samples with high fat content, C18 sorbent can be included. For pigmented samples, graphitized carbon black (GCB) may be used, but note that it can retain planar analytes.

    • Vortex for 30 seconds.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis. It may be diluted with a suitable solvent (e.g., methanol/water) before injection.

b) LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction 15g sample Centrifugation_1 Centrifugation_1 Extraction->Centrifugation_1 Acetonitrile & salts dSPE_Cleanup dSPE_Cleanup Centrifugation_1->dSPE_Cleanup Supernatant Centrifugation_2 Centrifugation_2 dSPE_Cleanup->Centrifugation_2 PSA/C18/GCB Final_Extract Final_Extract Centrifugation_2->Final_Extract Supernatant LC_Separation LC_Separation Final_Extract->LC_Separation Injection MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection Eluent Data_Analysis Data_Analysis MSMS_Detection->Data_Analysis

Caption: Workflow for this compound Analysis by LC-MS/MS with QuEChERS.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a high-throughput immunoassay that can be used for the rapid screening of this compound residues. The principle involves the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of specific antibody sites. The signal is inversely proportional to the concentration of this compound in the sample.

Experimental Protocol (General):

Note: This is a generalized protocol and would require optimization with a specific anti-formetanate antibody and a corresponding this compound-enzyme conjugate.

  • Coating:

    • Coat the wells of a microtiter plate with a specific anti-formetanate antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Add standards or sample extracts to the wells.

    • Immediately add a fixed amount of this compound-enzyme conjugate (e.g., this compound-HRP) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition:

    • Add the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to each well.

  • Detection: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the standard concentrations. Determine the concentration of this compound in the samples from the standard curve.

Workflow Diagram:

ELISA_Workflow cluster_assay Competitive ELISA Protocol Coating Coating Washing_1 Washing_1 Coating->Washing_1 Anti-Formetanate Ab Blocking Blocking Washing_1->Blocking Washing_2 Washing_2 Blocking->Washing_2 Competition Competition Washing_2->Competition Sample/Standard & Conjugate Washing_3 Washing_3 Competition->Washing_3 Substrate_Addition Substrate_Addition Washing_3->Substrate_Addition Stop_Reaction Stop_Reaction Substrate_Addition->Stop_Reaction Read_Absorbance Read_Absorbance Stop_Reaction->Read_Absorbance

Caption: Workflow for Competitive ELISA.

Laccase-Based Electrochemical Biosensor

This method utilizes the inhibition of the enzyme laccase by this compound for its detection. The biosensor measures the change in the electrochemical response of a laccase-modified electrode in the presence of its substrate and this compound.

Experimental Protocol:

a) Electrode Preparation

  • Electrode Modification: A gold electrode is modified with electrodeposited gold nanoparticles to enhance the surface area and facilitate enzyme immobilization.

  • Enzyme Immobilization: Laccase (e.g., from Trametes versicolor) is immobilized on the modified electrode surface, often through cross-linking with glutaraldehyde. A laccase concentration of around 12.4 mg/mL has been reported to be effective.

b) Electrochemical Measurement

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of the laccase-modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement Buffer: A suitable buffer, such as Britton-Robinson buffer at pH 5.0, is used as the supporting electrolyte.

  • Substrate Addition: A phenolic substrate for laccase, such as 4-aminophenol (at a concentration of approximately 5.83×10⁻⁵ M), is added to the electrochemical cell.

  • Baseline Measurement: An electrochemical technique, such as square-wave voltammetry, is used to obtain a baseline signal corresponding to the enzymatic reaction.

  • Sample Addition and Measurement: The sample extract containing this compound is added to the cell. The inhibition of the laccase activity by this compound leads to a decrease in the electrochemical signal.

  • Quantification: The degree of inhibition is proportional to the concentration of this compound in the sample. A calibration curve is constructed by measuring the response to different concentrations of this compound standards.

Workflow Diagram:

Biosensor_Workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement Electrode_Modification Electrode_Modification Enzyme_Immobilization Enzyme_Immobilization Electrode_Modification->Enzyme_Immobilization Gold Nanoparticles Baseline_Measurement Baseline_Measurement Enzyme_Immobilization->Baseline_Measurement Prepared Electrode Sample_Measurement Sample_Measurement Baseline_Measurement->Sample_Measurement Add Substrate Quantification Quantification Sample_Measurement->Quantification Add Sample

Caption: Workflow for Laccase-Based Biosensor Detection.

References

Application Notes and Protocols for Formetanate in Insecticide Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of formetanate, a carbamate insecticide, in the study of insecticide resistance. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is an insecticide and acaricide that functions as a reversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and other animals.[1] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 1A insecticide.[2] this compound possesses both contact and stomach action, making it effective against a range of pests, particularly thrips and mites.[1] The development of resistance to this compound in pest populations is a significant concern for its continued efficacy in agriculture. Understanding the mechanisms of resistance and having robust protocols to monitor it are crucial for sustainable pest management strategies.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound resistance, focusing on lethal concentrations (LC50) and resistance ratios (RR).

Table 1: this compound Susceptibility and Resistance in Frankliniella occidentalis (Western Flower Thrips)

StrainLC50 (mg/L)95% Fiducial LimitsResistance Ratio (RR)Reference
Susceptible1.81.3 - 2.41.0Contreras et al., 2008
FOR7 (Resistant)55.848.9 - 63.631.0Contreras et al., 2008
FOR7 (after 8 months without selection)30.625.9 - 35.917.0Contreras et al., 2008
Field Population (Antalya)1.5 - 2.0 times more resistant than a susceptible strainN/A1.5 - 2.0Determination of Insecticide Resistance in Western Flower Thrips, 2021

Table 2: Cross-Resistance Profile of a Spinosad-Resistant Frankliniella occidentalis Strain

InsecticideLC90 (mg a.i./L) - Susceptible StrainLC90 (mg a.i./L) - Spinosad-Resistant StrainResistance Ratio (at LC90)ConclusionReference
Spinosad5.4>1280>235High ResistanceSpinosad resistance in a population of Frankliniella occidentalis, 2018
Acrinathrin19.5292.515Moderate Cross-ResistanceSpinosad resistance in a population of Frankliniella occidentalis, 2018
This compound 62.0 58.9 ~1.0 No Cross-Resistance Spinosad resistance in a population of Frankliniella occidentalis, 2018

Mechanisms of Resistance to this compound

Resistance to this compound, like other carbamates, can arise through two primary mechanisms: metabolic resistance and target-site insensitivity.

Metabolic Resistance

This mechanism involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site. In the case of this compound resistance in Frankliniella occidentalis, studies have implicated the involvement of cytochrome P450 monooxygenases. The use of the synergist piperonyl butoxide (PBO), an inhibitor of P450s, was shown to significantly increase the toxicity of this compound in a resistant strain, reducing the resistance level.[3] This indicates that P450-mediated metabolism is a key factor in this compound resistance in this species.

Target-Site Resistance

This form of resistance results from genetic mutations in the acetylcholinesterase (AChE) enzyme, which reduce its sensitivity to inhibition by carbamates like this compound. While specific mutations conferring resistance to this compound have not been explicitly detailed in the provided search results, it is a well-documented mechanism for carbamate resistance in general.[4][5][6] These mutations alter the structure of the AChE active site, preventing the insecticide from binding effectively.

Signaling Pathway and Resistance Mechanisms

The following diagram illustrates the mechanism of action of this compound and the key resistance pathways.

Formetanate_Resistance cluster_0 Insect System cluster_1 Target-Site Resistance This compound This compound Cuticle Insect Cuticle This compound->Cuticle Penetration AChE_Normal Acetylcholinesterase (AChE) (Normal) This compound->AChE_Normal Inhibits AChE_Mutated Acetylcholinesterase (AChE) (Mutated/Insensitive) This compound->AChE_Mutated Ineffective Inhibition Metabolism Metabolic Detoxification (e.g., Cytochrome P450s) Cuticle->Metabolism Detoxification Pathway (Metabolic Resistance) Synapse Synaptic Cleft Cuticle->Synapse Reaches Target Site No_Effect Reduced/No Toxicity Metabolism->No_Effect Nerve_Impulse Continuous Nerve Impulse (Toxicity) AChE_Normal->Nerve_Impulse Inhibition leads to ACh accumulation Hydrolysis ACh Hydrolysis AChE_Normal->Hydrolysis Catalyzes AChE_Mutated->Hydrolysis Allows ACh Hydrolysis Synapse->AChE_Normal Synapse->AChE_Mutated ACh Acetylcholine (ACh) ACh->AChE_Normal Binds to AChR Acetylcholine Receptor ACh->AChR Binds to AChR->Nerve_Impulse Activates Hydrolysis->No_Effect

Caption: Mechanism of this compound action and resistance pathways.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for this compound Resistance Monitoring in Thrips (e.g., Frankliniella occidentalis)

This protocol is adapted from established leaf-dip bioassay methods for thrips.[7][8][9][10]

Materials:

  • This compound hydrochloride (technical grade)

  • Acetone (for stock solution)

  • Distilled water

  • Triton X-100 or similar surfactant (e.g., 0.05%)

  • Host plant leaves (e.g., bean, pepper, or cucumber) free of pesticide residues

  • Petri dishes (60 mm diameter)

  • Agar (1.5-2%)

  • Fine paintbrush

  • CO2 for anesthetizing thrips

  • Beakers and graduated cylinders

  • Pipettes

  • Incubator or environmental chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound hydrochloride in acetone.

    • Create a series of dilutions in distilled water containing a surfactant (e.g., 0.05% Triton X-100). For a susceptible F. occidentalis strain, a starting range could be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/L. For resistant strains, higher concentrations will be necessary (e.g., 10, 25, 50, 100, 200 mg/L).

    • A control solution of distilled water with surfactant should also be prepared.

  • Preparation of Bioassay Arenas:

    • Pour a thin layer of melted agar into the bottom of each Petri dish and allow it to solidify.

    • Select young, fully expanded leaves from the host plant.

    • Dip each leaf into a this compound dilution (or control solution) for 10-15 seconds with gentle agitation.

    • Allow the leaves to air-dry completely on a clean surface for approximately 1-2 hours.

    • Place one treated leaf, abaxial side up, into each agar-lined Petri dish. The agar will help maintain leaf turgidity.

  • Thrips Exposure:

    • Collect adult female thrips from the susceptible and suspected resistant populations.

    • Anesthetize the thrips lightly with CO2.

    • Using a fine paintbrush, transfer 15-20 anesthetized thrips onto each treated leaf in the Petri dishes.

    • Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.

  • Incubation and Mortality Assessment:

    • Place the Petri dishes in an incubator under controlled conditions.

    • Assess thrips mortality after 48 or 72 hours. Thrips are considered dead if they are unable to move when gently prodded with a fine paintbrush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Analyze the dose-response data using probit analysis to determine the LC50 values and their 95% fiducial limits for each population.

    • Calculate the resistance ratio (RR) by dividing the LC50 of the field or resistant population by the LC50 of the susceptible reference population.

Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance

This protocol is an adaptation of the leaf-dip bioassay to include the use of synergists.

Materials:

  • Same as Protocol 1

  • Piperonyl butoxide (PBO) - inhibitor of cytochrome P450s

  • S,S,S-tributyl phosphorotrithioate (DEF) - inhibitor of esterases

Procedure:

  • Preparation of Solutions:

    • Prepare this compound dilutions as described in Protocol 1.

    • Prepare separate sets of this compound dilutions that also contain a fixed, sub-lethal concentration of PBO or DEF. A common concentration for synergists is 10-50 mg/L.

    • Prepare control solutions with water and surfactant, and with each synergist alone.

  • Bioassay Procedure:

    • Follow the same leaf-dip and thrips exposure procedure as in Protocol 1, using the insecticide-synergist mixtures.

  • Data Analysis:

    • Calculate the LC50 values for this compound alone and in combination with each synergist.

    • Determine the Synergism Ratio (SR) by dividing the LC50 of this compound alone by the LC50 of this compound with the synergist. An SR value significantly greater than 1 suggests the involvement of the inhibited enzyme system in resistance.

Protocol 3: Acetylcholinesterase (AChE) Insensitivity Assay

This is a biochemical assay to determine if target-site insensitivity is a mechanism of resistance.

Materials:

  • Adult thrips from susceptible and resistant populations

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Triton X-100

  • Acetylthiocholine iodide (ATChI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound hydrochloride

  • Microplate reader (412 nm)

  • Microcentrifuge tubes

  • Homogenizer

Procedure:

  • Enzyme Preparation:

    • Homogenize individual or small groups of thrips in cold phosphate buffer containing Triton X-100.

    • Centrifuge the homogenate at 4°C to pellet debris. The supernatant contains the AChE.

  • AChE Activity Measurement:

    • In a 96-well microplate, add the enzyme supernatant, DTNB solution, and ATChI solution to initiate the reaction.

    • The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that can be measured at 412 nm.

    • Measure the change in absorbance over time to determine the rate of AChE activity.

  • Inhibition Assay:

    • Pre-incubate the enzyme supernatant with a range of this compound concentrations for a set period (e.g., 15-20 minutes).

    • Initiate the reaction by adding the substrate (ATChI) and DTNB.

    • Measure the residual AChE activity for each this compound concentration.

  • Data Analysis:

    • Plot the percentage of AChE inhibition against the logarithm of the this compound concentration.

    • Calculate the I50 value (the concentration of this compound that inhibits 50% of the AChE activity) for both the susceptible and resistant populations.

    • A significantly higher I50 value for the resistant population indicates reduced sensitivity of the AChE enzyme to this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating this compound resistance.

Formetanate_Workflow cluster_0 Phase 1: Resistance Detection & Quantification cluster_2 Phase 2: Mechanism Investigation cluster_3 Phase 3: Management Strategy Collect_Insects Collect Insect Populations (Field & Susceptible Strain) Bioassay Perform Leaf-Dip Bioassay (Protocol 1) Collect_Insects->Bioassay Data_Analysis Probit Analysis (Calculate LC50 & RR) Bioassay->Data_Analysis Resistance_Confirmed Resistance Confirmed? Data_Analysis->Resistance_Confirmed Synergist_Bioassay Synergist Bioassay (PBO/DEF) (Protocol 2) Resistance_Confirmed->Synergist_Bioassay Yes AChE_Assay AChE Insensitivity Assay (Protocol 3) Resistance_Confirmed->AChE_Assay Yes Synergism_Analysis Calculate Synergism Ratio (SR) Synergist_Bioassay->Synergism_Analysis I50_Analysis Calculate I50 Values AChE_Assay->I50_Analysis Metabolic_Resistance Metabolic Resistance (P450s/Esterases) Synergism_Analysis->Metabolic_Resistance Target_Site_Resistance Target-Site Resistance (Insensitive AChE) I50_Analysis->Target_Site_Resistance IRM Develop Insecticide Resistance Management (IRM) Strategy (e.g., insecticide rotation) Metabolic_Resistance->IRM Target_Site_Resistance->IRM

Caption: Workflow for this compound resistance studies.

References

Protocol for Studying Formetanate Metabolism in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formetanate hydrochloride is a carbamate insecticide and acaricide used in agriculture. Understanding its metabolic fate is crucial for assessing its toxicological profile and ensuring food safety. This document provides a detailed protocol for an in vivo study of this compound metabolism in rats, adhering to principles outlined in OECD Guideline 417 for toxicokinetic studies. The protocol covers animal handling, dosing, sample collection, and analytical procedures for the identification and quantification of this compound and its metabolites.

Key Concepts

The study of xenobiotic metabolism, such as that of this compound, involves characterizing its absorption, distribution, metabolism, and excretion (ADME). This is typically achieved by administering a radiolabeled version of the compound to test animals and tracing the radioactivity through various biological matrices. The primary route of metabolism for many carbamates involves hydrolysis of the carbamate ester linkage and modifications to other parts of the molecule. For this compound, hydrolysis of the formamidine group is also a key metabolic step.

Experimental Workflow

The overall experimental workflow is depicted below.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Radiolabeling Radiolabeling of This compound ([14C]) Dosing Oral Gavage Dosing Radiolabeling->Dosing Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Animal_Acclimation->Dosing Housing Metabolic Cages Dosing->Housing Sample_Collection Urine, Feces, Blood & Expired Air Collection Housing->Sample_Collection Sample_Processing Sample Homogenization & Extraction Sample_Collection->Sample_Processing Quantification LSC for Total Radioactivity Sample_Processing->Quantification Profiling HPLC for Metabolite Profiling Sample_Processing->Profiling Mass_Balance Mass Balance Calculation Quantification->Mass_Balance Identification LC-MS/MS for Metabolite Identification Profiling->Identification Metabolite_Quant Metabolite Quantification Identification->Metabolite_Quant TK_Analysis Toxicokinetic Analysis Mass_Balance->TK_Analysis Metabolite_Quant->TK_Analysis Report Final Report TK_Analysis->Report

Experimental workflow for the this compound metabolism study in rats.

Detailed Experimental Protocols

1. Test System

  • Species and Strain: Sprague-Dawley rats are a commonly used strain for toxicokinetic studies.

  • Age and Weight: Young adult rats (8-10 weeks old) with a weight range of 200-250 g.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least 5 days prior to the start of the study.

2. Test Substance and Dosing

  • Test Substance: [¹⁴C]-Formetanate hydrochloride, radiolabeled on a metabolically stable position (e.g., the phenyl ring). The radiochemical purity should be ≥98%.

  • Dose Levels: A low dose (e.g., 5 mg/kg body weight) and a high dose (e.g., 25 mg/kg body weight) should be used to assess dose-dependent kinetics.

  • Dosing Route: Oral gavage is the most relevant route of administration for assessing dietary exposure.

Protocol 1: Animal Dosing and Sample Collection

  • Fast the animals overnight prior to dosing, with water available ad libitum.

  • Prepare the dosing solutions of [¹⁴C]-Formetanate in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose).

  • Administer the dose via oral gavage.

  • House the animals individually in metabolic cages designed for the separate collection of urine and feces.

  • Collect urine and feces at the following time points: 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours post-dose.

  • Collect blood samples (approximately 0.25 mL) via a lateral tail vein at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • At the termination of the study (168 hours), euthanize the animals and collect terminal blood via cardiac puncture.

  • Harvest the following tissues: liver, kidneys, gastrointestinal tract, fat, and residual carcass.

3. Sample Analysis

Protocol 2: Sample Preparation and Quantification of Total Radioactivity

  • Urine: Mix an aliquot of each urine sample with a liquid scintillation cocktail and quantify the total radioactivity using a liquid scintillation counter (LSC).

  • Feces: Homogenize the feces from each collection interval with water. Combust an aliquot of the homogenate in a sample oxidizer and trap the resulting ¹⁴CO₂ for quantification by LSC.

  • Blood and Tissues: Homogenize tissue samples. Combust aliquots of blood and tissue homogenates for quantification of total radioactivity by LSC.

Protocol 3: Metabolite Profiling and Identification

  • Extraction:

    • Urine: Directly inject filtered urine samples onto the HPLC system.

    • Feces and Tissues: Extract homogenates with a suitable organic solvent (e.g., acetonitrile or methanol). Concentrate the extracts under a stream of nitrogen.

  • HPLC Analysis:

    • Use a reverse-phase HPLC system with a C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Use a radiodetector to generate a radiochromatogram.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a high-resolution LC-MS/MS system to identify the chemical structures of the metabolites.

    • Compare the mass spectra of the potential metabolites with that of the parent compound and reference standards if available.

Data Presentation

Table 1: Mass Balance of [¹⁴C]-Formetanate in Rats Following a Single Oral Dose

MatrixTime Interval (h)% of Administered Dose (Mean ± SD) - Low Dose (5 mg/kg)% of Administered Dose (Mean ± SD) - High Dose (25 mg/kg)
Urine 0-2475.2 ± 5.170.8 ± 6.3
24-488.3 ± 1.29.5 ± 1.8
48-1682.1 ± 0.53.2 ± 0.7
Total 85.6 ± 6.8 83.5 ± 8.8
Feces 0-243.5 ± 0.94.1 ± 1.1
24-484.2 ± 1.05.3 ± 1.4
48-1681.8 ± 0.42.5 ± 0.6
Total 9.5 ± 2.3 11.9 ± 3.1
Cage Wash 1681.2 ± 0.31.5 ± 0.4
Carcass 1680.8 ± 0.21.1 ± 0.3
Total Recovery 97.1 ± 7.6 98.0 ± 9.6

Note: Data are hypothetical and for illustrative purposes.

Table 2: Distribution of [¹⁴C]-Residues in Tissues of Rats at 168 hours Post-Dose

Tissue% of Administered Dose (Mean ± SD) - Low Dose (5 mg/kg)% of Administered Dose (Mean ± SD) - High Dose (25 mg/kg)
Liver0.25 ± 0.050.31 ± 0.07
Kidneys0.12 ± 0.030.15 ± 0.04
GI Tract0.08 ± 0.020.10 ± 0.03
Fat0.05 ± 0.010.06 ± 0.02

Note: Data are hypothetical and for illustrative purposes.

Table 3: Profile of this compound and its Metabolites in Rat Urine (0-24h)

Metabolite% of Administered Dose (Mean ± SD) - Low Dose (5 mg/kg)% of Administered Dose (Mean ± SD) - High Dose (25 mg/kg)
This compound5.2 ± 1.18.5 ± 1.9
3-hydroxyformanilide45.8 ± 3.740.2 ± 4.1
N-formyl-3-aminophenol15.1 ± 2.212.8 ± 1.9
3-aminophenol8.5 ± 1.56.3 ± 1.2
Conjugates1.6 ± 0.43.0 ± 0.7

Note: Data are hypothetical and based on expected metabolic pathways.

Metabolic Pathway

The proposed metabolic pathway of this compound in rats involves hydrolysis of both the carbamate and formamidine moieties, followed by further conjugation.

metabolic_pathway This compound This compound Metabolite1 3-((dimethylamino)methylene)aminophenyl methylcarbamate N-oxide This compound->Metabolite1 Oxidation Metabolite2 3-hydroxyformanilide This compound->Metabolite2 Hydrolysis of formamidine Metabolite3 N-formyl-3-aminophenol Metabolite2->Metabolite3 Hydrolysis of carbamate Metabolite4 3-aminophenol Metabolite3->Metabolite4 Deformylation Conjugates Glucuronide and Sulfate Conjugates Metabolite4->Conjugates Conjugation

Proposed metabolic pathway of this compound in rats.

This protocol provides a comprehensive framework for investigating the metabolism of this compound in rats. The results of this study will provide crucial data on the absorption, distribution, metabolism, and excretion of this compound, which is essential for human health risk assessment. The identification of major metabolites will inform the definition of the residue for monitoring purposes in food and environmental samples.

Formetanate Neurotoxicity in Non-Target Organisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the neurotoxic effects of Formetanate on non-target organisms. This compound, a carbamate insecticide and acaricide, primarily functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] However, its toxicological profile extends beyond cholinergic effects, encompassing oxidative stress and behavioral abnormalities. These protocols are designed to guide researchers in assessing the multifaceted neurotoxicity of this compound.

Data Presentation: Quantitative Neurotoxicity of this compound

The following tables summarize the acute toxicity of this compound across various non-target organisms.

OrganismLife StageExposure DurationEndpointValueUnitReference
Honeybee (Apis mellifera)Larvae72 hoursLC50206.01mg a.i./kg diet[2]

a.i. = active ingredient

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

OrganismExposure DurationEndpointValueUnitReference
Daphnia magna (Water Flea)48 hoursEC50Data Not Availableµg/L
Daphnia magna (Water Flea)48 hoursLC50Data Not Availableµg/L

Table 3: Acute Toxicity of this compound to Fish

OrganismExposure DurationEndpointValueUnitReference
Zebrafish (Danio rerio)96 hoursLC50Data Not Availablemg/L

Table 4: Acute Toxicity of this compound to Earthworms

OrganismExposure DurationEndpointValueUnitReference
Earthworm (Eisenia fetida)14 daysLC50Data Not Availablemg/kg soil

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay

This protocol is adapted from the Ellman method for the spectrophotometric determination of AChE activity in tissue homogenates (e.g., fish brain, whole body of aquatic invertebrates).

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • Tissue homogenizer

  • Centrifuge

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplate (optional)

  • This compound hydrochloride (for in vitro inhibition studies)

Procedure:

  • Tissue Preparation:

    • Dissect the target tissue (e.g., brain of fish, whole body of Daphnia) on ice.

    • Homogenize the tissue in ice-cold phosphate buffer (e.g., 1:10 w/v).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the enzyme extract.

  • Assay Reaction:

    • In a microplate well or cuvette, add:

      • 150 µL of phosphate buffer

      • 10 µL of DTNB solution

      • 20 µL of the enzyme extract (supernatant)

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of ATCI substrate solution.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over 5 minutes at 1-minute intervals.

    • The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the AChE activity using the molar extinction coefficient of the yellow anion product of the reaction between thiocholine and DTNB.

    • Express the results as units of AChE activity per milligram of protein. Protein concentration in the supernatant can be determined using a standard method like the Bradford assay.

Oxidative Stress Biomarkers Assay

This protocol outlines the measurement of key oxidative stress markers in the tissues of non-target organisms exposed to this compound.

Biomarkers:

  • Superoxide Dismutase (SOD): Measures the dismutation of superoxide radicals.

  • Catalase (CAT): Measures the decomposition of hydrogen peroxide.

  • Glutathione S-transferase (GST): Measures the conjugation of glutathione to xenobiotics.

  • Glutathione Peroxidase (GPx): Measures the reduction of hydrogen peroxide and lipid hydroperoxides.

  • Malondialdehyde (MDA): An indicator of lipid peroxidation.

Materials:

  • Tissue homogenates (prepared as in the AChE assay)

  • Assay-specific reagents and commercial kits for SOD, CAT, GST, GPx, and MDA are recommended for standardized results.

  • Spectrophotometer

General Procedure:

  • Sample Preparation: Prepare tissue homogenates as described for the AChE assay.

  • Enzyme Activity Assays (SOD, CAT, GST, GPx): Follow the instructions provided with the commercial assay kits. These typically involve a colorimetric reaction where the change in absorbance is proportional to the enzyme activity.

  • Lipid Peroxidation Assay (MDA): The TBARS (Thiobarbituric Acid Reactive Substances) assay is commonly used. This involves reacting MDA in the sample with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically.

  • Data Analysis: Express enzyme activities as units per milligram of protein. Express MDA levels as nanomoles per milligram of protein.

Behavioral Assays

a) Aquatic Invertebrate Locomotor Activity Assay (e.g., Daphnia magna)

This protocol assesses the sublethal neurotoxic effects of this compound by quantifying changes in swimming behavior.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Multi-well plates (e.g., 24-well)

  • Video tracking system and software

  • This compound solutions of varying concentrations

Procedure:

  • Exposure:

    • Place individual daphnids into each well of a multi-well plate containing the respective this compound test solution or control medium.

    • Acclimate the daphnids for a short period (e.g., 30 minutes).

  • Video Recording:

    • Record the swimming behavior of the daphnids for a defined period (e.g., 5-10 minutes) using a video camera mounted above the plate.

  • Data Analysis:

    • Use video tracking software to analyze the recordings and quantify the following endpoints:

      • Total distance moved: The total path length traveled by the daphnid.

      • Swimming speed: The average speed of the daphnid.

      • Time spent immobile: The duration for which the daphnid shows no movement.

      • Thigmotaxis: The tendency of the daphnid to remain near the walls of the well.

b) Honeybee Olfactory Learning and Memory Assay (Proboscis Extension Response - PER)

This protocol evaluates the impact of this compound on associative learning and memory in honeybees.

Materials:

  • Foraging honeybees

  • Individual restraining harnesses

  • Odor delivery system

  • Sucrose solution (as a reward)

  • This compound solution (for oral exposure)

Procedure:

  • Collection and Harnessing:

    • Collect foraging bees from a hive entrance.

    • Chill the bees briefly to immobilize them and then secure them in individual harnesses.

  • Exposure:

    • Feed the harnessed bees a controlled volume of sucrose solution containing a sublethal concentration of this compound or a control solution.

  • Conditioning (Learning):

    • Present a neutral odor (conditioned stimulus, CS) for a few seconds.

    • Immediately following the odor presentation, touch the bee's antennae with a droplet of sucrose solution (unconditioned stimulus, US) to elicit the proboscis extension response (PER).

    • Repeat this pairing for several trials with an inter-trial interval.

    • Record whether the bee extends its proboscis in response to the odor alone before the sucrose reward is presented.

  • Memory Test:

    • After a specific time interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), present the conditioned odor to the bee without the sucrose reward.

    • Record the PER.

  • Data Analysis:

    • Calculate the percentage of bees showing a conditioned response (PER to the odor) during the learning trials and the memory test for both the this compound-exposed and control groups.

Mandatory Visualizations

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (blocked) CholinergicReceptors Cholinergic Receptors (Nicotinic & Muscarinic) ACh->CholinergicReceptors Accumulation & Binding Neurotransmission Continuous Nerve Stimulation CholinergicReceptors->Neurotransmission Overstimulation Neurotoxicity Neurotoxic Effects (e.g., tremors, paralysis) Neurotransmission->Neurotoxicity

Caption: Primary mechanism of this compound neurotoxicity via AChE inhibition.

G cluster_antioxidants Antioxidant Enzymes This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS CellularDamage Lipid Peroxidation (MDA increase) Protein & DNA Damage ROS->CellularDamage AntioxidantDefense Antioxidant Defense System ROS->AntioxidantDefense Induces OxidativeStress Oxidative Stress CellularDamage->OxidativeStress SOD SOD AntioxidantDefense->SOD CAT CAT AntioxidantDefense->CAT GST GST AntioxidantDefense->GST

Caption: this compound-induced oxidative stress pathway.

G Start Start Exposure Expose Organisms to this compound Start->Exposure AChE_Assay AChE Activity Assay Exposure->AChE_Assay Oxidative_Stress_Assay Oxidative Stress Biomarker Assays Exposure->Oxidative_Stress_Assay Behavioral_Assay Behavioral Assays Exposure->Behavioral_Assay Data_Analysis Data Analysis & Interpretation AChE_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Behavioral_Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for assessing this compound neurotoxicity.

References

Application Notes and Protocols for the Development of a Stability-Indicating Method for Formetanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetanate hydrochloride is a carbamate insecticide and acaricide used to control mites and insects on various agricultural crops. As with any active pharmaceutical ingredient (API) or pesticide, it is crucial to understand its stability profile to ensure its quality, efficacy, and safety over time. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the concentration of the active ingredient due to degradation. This method must be able to separate the intact active ingredient from its degradation products, allowing for an accurate assessment of its stability.

These application notes provide a comprehensive protocol for developing a stability-indicating high-performance liquid chromatography (HPLC) method for this compound. The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines and is intended to guide researchers through forced degradation studies, method development and optimization, and method validation.

Chemical Properties of this compound

  • Chemical Name: N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide

  • Molecular Formula: C₁₁H₁₅N₃O₂

  • Molecular Weight: 221.26 g/mol

  • Structure:

    alt text

  • Key Functional Groups: Carbamate, Formamidine. The formamidine group is known to be more susceptible to hydrolysis under basic conditions compared to the carbamate group[1].

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and to demonstrate the specificity of the analytical method. The following protocols outline the conditions for subjecting this compound to various stress factors.

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for 4 hours. The formamidine group is particularly labile under basic conditions[1].

    • Neutralize with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound hydrochloride in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (approximately 100 µg/mL in mobile phase) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

    • A control sample should be kept in the dark at the same temperature.

The following diagram illustrates the workflow for the forced degradation studies.

G cluster_0 Forced Degradation Workflow Start This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C) Start->Thermal Photo Photolytic Degradation (Solution, UV/Vis Light) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Forced Degradation Experimental Workflow

Proposed Stability-Indicating HPLC Method

Based on the chemical nature of this compound and common practices for carbamate pesticide analysis, the following HPLC method is proposed.

Chromatographic Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV detector at 254 nm
Injection Volume 20 µL

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Experimental Protocol: Method Validation
  • Specificity:

    • Inject the placebo (if analyzing a formulation), a standard solution of this compound, and the stressed samples.

    • Assess the resolution between the this compound peak and any degradation product peaks. The peak purity of this compound should be determined using a photodiode array (PDA) detector.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound standard solution (e.g., 25-150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy:

    • Perform recovery studies by spiking a known amount of this compound into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

    • Calculate the relative standard deviation (%RSD) for the peak areas.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness:

    • Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

    • Assess the effect on the retention time and peak area of this compound.

Potential Degradation Pathway of this compound

Based on the known reactivity of its functional groups, the following degradation pathway is proposed. The primary degradation is expected to be the hydrolysis of the formamidine group, especially under basic conditions, followed by potential hydrolysis of the carbamate group under more stringent conditions. Oxidation may lead to hydroxylation of the aromatic ring.

G cluster_1 Potential Degradation Pathway of this compound This compound This compound Deg1 3-formamidophenol methylcarbamate (Hydrolysis of formamidine) This compound->Deg1 Base Hydrolysis Deg3 Hydroxylated this compound (Oxidation) This compound->Deg3 Oxidation Deg2 3-aminophenol methylcarbamate (Further hydrolysis) Deg1->Deg2 Acid/Base Hydrolysis

Proposed Degradation Pathway of this compound

Data Presentation

All quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Forced Degradation Results
Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C24 hours
0.1 M NaOH, RT4 hours
3% H₂O₂, RT24 hours
Thermal (105°C)48 hours
Photolytic (UV/Vis)24 hours
Table 2: Summary of Method Validation Parameters
ParameterAcceptance CriteriaObserved Results
Specificity No interference at the retention time of this compound. Peak purity > 0.99.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD (µg/mL) Report
LOQ (µg/mL) Report
Robustness System suitability parameters met.

Conclusion

The development of a robust stability-indicating method is a critical step in the lifecycle of any agricultural or pharmaceutical product. By following the detailed protocols outlined in these application notes, researchers can systematically perform forced degradation studies, develop a suitable HPLC method, and validate it in accordance with regulatory expectations. This will ensure the generation of reliable stability data for this compound, ultimately contributing to its safe and effective use.

References

Application Notes and Protocols for Formetanate Hydrochloride Sample Preparation for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and cleanup of formetanate hydrochloride from various sample matrices, primarily agricultural products, for subsequent analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound hydrochloride is a carbamate insecticide and acaricide used to control mites and insects on a variety of agricultural crops.[1] Accurate determination of its residues in food products is crucial for ensuring consumer safety and regulatory compliance. This document outlines established sample preparation methods, including Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which are commonly employed prior to chromatographic analysis.

Methods Overview

Several methods have been developed for the extraction and analysis of this compound hydrochloride. While older gas chromatography (GC) methods exist, they are often laborious, requiring hydrolysis and derivatization.[2] High-performance liquid chromatography (HPLC) methods, particularly when coupled with mass spectrometry, offer greater sensitivity and specificity.

The choice of sample preparation technique depends on the sample matrix, the required limit of detection, and the available instrumentation. Common approaches include:

  • Solid-Phase Extraction (SPE): A selective method that uses a solid sorbent to isolate the analyte from the sample matrix. Strong cation-exchange (SCX) cartridges are particularly effective for this compound hydrochloride.[2][3]

  • QuEChERS: A streamlined and efficient method involving an acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. This has become a popular multiresidue method.[4][5][6]

  • Liquid-Liquid Extraction (LLE): While functional, LLE methods can be time-consuming and solvent-intensive, often involving multiple pH adjustments and partitioning steps.[2]

Data Presentation

The following tables summarize the quantitative data from various validated methods for this compound hydrochloride analysis.

Table 1: Recovery Data for this compound Hydrochloride in Fruit Matrices

MatrixFortification Level (ppm)Preparation MethodAnalytical MethodAverage Recovery (%)Relative Standard Deviation (%)Reference
Strawberries0.167SPE (SCX)HPLC-UV87.42.2[2]
Strawberries1.67SPE (SCX)HPLC-UV89.02.1[2]
Strawberries16.7SPE (SCX)HPLC-UV91.93.2[2]
Apple, Pear, Orange, Peach3, 3, 4, 5 (US Tolerances)SPE (SCX)LC-UV89-99Not Specified[3]
Apple, Pear, Orange, Peach0.1 x US TolerancesSPE (SCX)LC-UV93-99Not Specified[3]
Various FruitsNot SpecifiedQuEChERSLC-MS & LC-MS/MS95-109Not Specified[4][6]
10 Agricultural ProductsMRLs or 0.01 mg/kgSPE (ENVI-Carb/PSA)LC-MS/MS92.3-1031.3-5.4[7]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

MatrixPreparation MethodAnalytical MethodLODLOQReference
StrawberriesSPE (SCX)HPLC-UV0.018 mg/kg0.18 mg/kg[2]
Pome, Citrus, Stone FruitsSPE (SCX)LC-UV0.02 ppm0.06 ppm[3]
Various FruitsQuEChERSLC-MS3.33 ng/g10 ng/g[4][5][6]
Various FruitsQuEChERSUPLC-MS/MS0.1 ng/g0.3 ng/g[4][5][6]
10 Agricultural ProductsSPE (ENVI-Carb/PSA)LC-MS/MSNot Specified0.01 mg/kg[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Hydrochloride in Strawberries

This protocol is adapted from a method for determining this compound hydrochloride in strawberries by reversed-phase HPLC.[2]

1. Extraction a. Homogenize 10 g of strawberry sample with an appropriate solvent. A mixture of acetonitrile, hydrochloric acid, and ethyl acetate is effective for minimizing pigment co-extraction.[2] b. Filter the homogenate to separate the liquid extract from the solid matrix.

2. Solid-Phase Extraction (SPE) Cleanup a. Condition a C18 SPE cartridge (e.g., Varian Bond Elut) with the extraction solvent. b. Load the filtered extract onto the conditioned SPE cartridge. c. Elute the analyte from the C18 cartridge. d. Further purify the eluate using a strong cation-exchange (SCX) cartridge (e.g., Whatman).[2] This step is crucial for selectively retaining the cationic this compound hydrochloride while allowing neutral and anionic interferences to pass through. e. Elute the this compound hydrochloride from the SCX cartridge with an appropriate solvent. f. Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Analysis a. Column: C8 or C18 reversed-phase column (e.g., 100 RP-8, 5 µm).[2] b. Mobile Phase: A mixture of ammonium phosphate buffer (e.g., 0.01 M, pH 8) and acetonitrile (e.g., 70:30 v/v).[2] c. Detection: UV diode array detector at 254 nm.[2] d. Quantitation: Internal standard method.

Protocol 2: Modified QuEChERS Method for this compound Hydrochloride in Fruits

This protocol is based on the AOAC Official Method 2007.01, which has been successfully applied to the analysis of this compound hydrochloride in various fruit samples.[4][5][6]

1. Sample Extraction a. Weigh 15 g of homogenized fruit sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile. c. Add a packet of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). d. Shake vigorously for 1 minute. e. Centrifuge at ≥1500 rcf for 1 minute.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup a. Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and magnesium sulfate. b. Shake for 30 seconds. c. Centrifuge at ≥1500 rcf for 1 minute.

3. Analysis by LC-MS/MS a. Take an aliquot of the cleaned-up extract for analysis. b. Chromatographic Separation: Utilize a C18 column with a mobile phase consisting of methanol and water containing 0.1% formic acid or an ammonium acetate buffer.[5][8] c. Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.[5]

Visualizations

SPE_Workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., 10g Strawberries in Acetonitrile:HCl:Ethyl Acetate) Filtration Filtration Homogenization->Filtration Separate Solids C18_SPE C18 SPE Cartridge Filtration->C18_SPE Load Extract SCX_SPE Strong Cation-Exchange (SCX) SPE Cartridge C18_SPE->SCX_SPE Further Purification Elution Elution SCX_SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_Analysis HPLC-UV Analysis Evaporation->HPLC_Analysis Inject Sample QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample_Weighing Weigh 15g Homogenized Sample Solvent_Addition Add 15mL Acetonitrile & Salts Sample_Weighing->Solvent_Addition Shaking Shake Vigorously (1 min) Solvent_Addition->Shaking Centrifugation1 Centrifuge Shaking->Centrifugation1 Supernatant_Transfer Transfer Supernatant to d-SPE Tube Centrifugation1->Supernatant_Transfer Collect Supernatant dSPE_Shaking Shake (30 sec) Supernatant_Transfer->dSPE_Shaking Centrifugation2 Centrifuge dSPE_Shaking->Centrifugation2 LCMSMS_Analysis LC-MS/MS Analysis Centrifugation2->LCMSMS_Analysis Inject Final Extract

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Formetanate Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Formetanate, a resource designed for researchers, scientists, and professionals in drug development. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the detection limits of this compound in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from complex matrices like agricultural products?

A1: A widely successful and documented method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1][2][3] This involves an initial extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[2][3] For this compound hydrochloride (FHCl), extraction with acidified acetonitrile has been shown to be effective.[4] The crude extract is then often purified using materials like ethylenediamine-N-propyl silylation silica gel and graphite carbon mini columns to minimize matrix effects.[4][5]

Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound using mass spectrometry?

A2: The detection limits for this compound are significantly lower when using tandem mass spectrometry (LC-MS/MS) compared to single-stage mass spectrometry (LC-MS). With LC-MS/MS, LODs as low as 0.1 ng/g and LOQs of 0.3 ng/g have been achieved in fruit samples.[1][2][3] For LC-MS, the reported LOD and LOQ are around 3.33 ng/g and 10 ng/g, respectively.[1][2][3] In various agricultural products, a limit of quantitation of 0.01 mg/kg has been reached using LC-MS/MS.[4][5]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, which can cause ion suppression or enhancement and affect quantitation, are a common challenge in LC-MS analysis.[6][7][8] To mitigate these effects, several strategies can be employed:

  • Effective Sample Cleanup: Utilize robust sample preparation techniques like QuEChERS and solid-phase extraction (SPE) to remove interfering co-eluting compounds.[4][9]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[7][8]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects and variations in instrument response.[7][10]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from interfering matrix components.[10]

  • Sample Dilution: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of matrix components and thus minimize their effect.[10]

Q4: Which ionization technique, ESI or APCI, is better for this compound analysis?

A4: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, ESI is more commonly reported for the analysis of polar pesticides like this compound.[7][11] ESI is generally more susceptible to matrix effects than APCI.[6] However, the choice of ionization source can depend on the specific analyte and matrix. It is advisable to test both ionization sources during method development to determine which provides better sensitivity and less matrix interference for your specific application.[12][13][14]

Q5: What are the key stability considerations for this compound during analysis?

A5: this compound hydrochloride has been confirmed to be stable in acetonitrile.[4][5] However, the stability of this compound can be influenced by pH. The formamidine group is more susceptible to degradation under basic conditions compared to the carbamate group.[15] It is crucial to control the pH of your solutions to ensure the stability of this compound throughout the analytical process. For long-term storage, it is recommended to keep stock solutions at low temperatures (e.g., -20°C).[16]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor Signal Intensity / No Peak - Low sample concentration.- Inefficient ionization.- Instrument not properly tuned or calibrated.- Clogged flow path or dirty ion source.- Concentrate the sample extract.- Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature).[12]- Experiment with different ionization modes (ESI vs. APCI).[12][13]- Perform regular tuning and mass calibration of the mass spectrometer.[12]- Check for and clear any blockages in the LC system and clean the MS ion source.[17][18]
High Background Noise - Contaminated solvents, reagents, or glassware.- Leaks in the LC or MS system.- Insufficiently cleaned sample extracts.- Use high-purity, LC-MS grade solvents and reagents.[19]- Ensure all glassware is thoroughly cleaned.- Check for leaks in all fittings and connections.[18]- Improve the sample cleanup procedure to remove more matrix components.[9]
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Incompatible mobile phase or sample solvent.- Column overload.- Use a guard column to protect the analytical column.- Flush or replace the analytical column.- Ensure the sample solvent is compatible with the initial mobile phase conditions.- Dilute the sample to avoid overloading the column.
Inconsistent Retention Times - Fluctuations in LC pump pressure or flow rate.- Changes in mobile phase composition.- Temperature variations.- Check the LC pump for leaks and ensure proper solvent degassing.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.
Non-reproducible Quantitation - Significant matrix effects.- Instability of the analyte in the prepared sample.- Inconsistent injection volume.- Implement strategies to mitigate matrix effects as described in the FAQs.[7][8][10]- Verify the stability of this compound in your sample matrix and solvent under storage conditions.[15][16][20]- Ensure the autosampler is functioning correctly and consistently delivering the set injection volume.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound analysis using different mass spectrometry techniques.

Analytical MethodMatrixLODLOQReference
LC-MS/MSFruit Samples0.1 ng/g0.3 ng/g[1][2][3]
LC-MSFruit Samples3.33 ng/g10 ng/g[1][2][3]
LC-MS/MSAgricultural Products-0.01 mg/kg[4][5]

Detailed Experimental Protocol: QuEChERS Method for this compound in Fruit

This protocol is a generalized procedure based on commonly cited methods for this compound analysis in fruit samples.[1][2][3]

1. Sample Preparation (Extraction)

  • Homogenize 15 g of the fruit sample.

  • Add 15 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Sample Cleanup (Dispersive SPE)

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 12000 rpm for 5 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve peak shape and ionization.

  • Injection Volume: 5-10 µL.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenize Fruit Sample Extraction 2. Add Acetonitrile & Shake Homogenization->Extraction Salts 3. Add QuEChERS Salts & Shake Extraction->Salts Centrifugation1 4. Centrifuge Salts->Centrifugation1 Supernatant_Transfer 5. Transfer Supernatant Centrifugation1->Supernatant_Transfer Supernatant dSPE 6. Add d-SPE Sorbent & Vortex Supernatant_Transfer->dSPE Centrifugation2 7. Centrifuge dSPE->Centrifugation2 LC_MS_Analysis 8. LC-MS/MS Analysis Centrifugation2->LC_MS_Analysis Final Extract

Caption: QuEChERS-based workflow for this compound analysis.

troubleshooting_logic Start Poor Signal Intensity? Check_Concentration Is Sample Concentrated? Start->Check_Concentration Yes Check_Ionization Optimize Ionization Source? Check_Concentration->Check_Ionization Yes Concentrate Concentrate Sample Check_Concentration->Concentrate No Check_Tuning Instrument Tuned/Calibrated? Check_Ionization->Check_Tuning Yes Optimize Optimize Source Parameters Check_Ionization->Optimize No Check_Cleanliness Source/Flow Path Clean? Check_Tuning->Check_Cleanliness Yes Tune Tune & Calibrate MS Check_Tuning->Tune No Clean Clean Source/Flow Path Check_Cleanliness->Clean No Good_Signal Signal Improved Check_Cleanliness->Good_Signal Yes Concentrate->Good_Signal Optimize->Good_Signal Tune->Good_Signal Clean->Good_Signal

Caption: Troubleshooting logic for poor signal intensity.

References

Navigating the Nuances of Formetanate Stability: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with formetanate hydrochloride, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and mitigating stability issues associated with this carbamate insecticide. Through troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual aids, this resource aims to empower users to confidently handle this compound in the laboratory.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems that may arise during the handling and analysis of this compound hydrochloride, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent Results in Aqueous Solutions pH-dependent hydrolysis: this compound is highly susceptible to hydrolysis, especially under neutral to basic conditions. The formamidine group is particularly labile.[1]- Maintain acidic conditions (pH < 4) for stock solutions and aqueous mobile phases where possible.- Prepare fresh aqueous solutions daily.- If neutral or basic pH is required, conduct experiments quickly and at reduced temperatures to minimize degradation.
Loss of Analyte During Sample Preparation Degradation in certain organic solvents: While stable in acetonitrile, this compound may degrade in other organic solvents over time, especially in the presence of impurities or water.- Use acetonitrile as the primary solvent for extractions and dilutions.[2][3]- If other solvents like methanol are necessary, use high-purity grades and prepare solutions fresh.- Minimize the time the analyte spends in solution before analysis.
Poor Peak Shape in HPLC Analysis (Tailing, Broadening) Secondary interactions with stationary phase: The basic nature of this compound can lead to interactions with residual silanol groups on C18 columns, causing peak tailing.[4]Solvent mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5][6]Column degradation: Accumulation of matrix components can lead to a loss of column performance.- Use a well-endcapped HPLC column or a column specifically designed for basic compounds.- Incorporate a small amount of an acidic modifier (e.g., formic acid) in the mobile phase to suppress silanol interactions.- Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions.- Employ a guard column to protect the analytical column from strongly retained matrix components.
Appearance of Unexpected Peaks in Chromatograms Formation of degradation products: Hydrolysis, photodegradation, or thermal degradation can lead to the emergence of new peaks in the chromatogram.- Analyze a freshly prepared standard to confirm the retention time of the parent compound.- If degradation is suspected, perform a forced degradation study to identify potential degradation products.- Use a stability-indicating HPLC method capable of resolving the parent compound from its degradants.

Frequently Asked Questions (FAQs)

Here we answer common questions regarding the stability of this compound hydrochloride in a laboratory setting.

Q1: What are the optimal storage conditions for this compound hydrochloride solid and stock solutions?

A1: As a solid, this compound hydrochloride should be stored in a cool, dark, and dry place. Stock solutions, especially in acetonitrile, should be stored at 2-8°C and protected from light. Aqueous solutions are not recommended for long-term storage due to rapid hydrolysis.

Q2: How rapidly does this compound hydrochloride degrade in aqueous solutions at different pH values?

A2: this compound hydrochloride's degradation in water is highly pH-dependent. The formamidine group is the most susceptible to hydrolysis. Under strongly basic conditions (pH 12.6), the half-life of the formamidine group is approximately 3.9 hours.[1] At a mildly basic pH of 7.6, the half-life increases to about 14.4 hours.[1] In acidic conditions (pH < 4), it is significantly more stable. The carbamate group is much more resistant to base-promoted degradation, with a half-life that can exceed six months.[1]

Q3: Is this compound hydrochloride sensitive to light?

A3: Yes, this compound hydrochloride can undergo photodegradation. Therefore, it is crucial to protect both solid material and solutions from light exposure by using amber vials or covering containers with aluminum foil.

Q4: Which solvents are recommended for preparing this compound hydrochloride solutions?

A4: Acetonitrile is the recommended solvent for preparing stable stock solutions of this compound hydrochloride.[2][3] Methanol can also be used, but solutions should be prepared fresh. The stability in other solvents like DMSO should be evaluated on a case-by-case basis, as there is limited published data.

Q5: What are the major degradation products of this compound hydrochloride?

A5: The primary degradation pathway is the hydrolysis of the formamidine group, which leads to the formation of 3-aminophenol derivatives. Under more strenuous conditions, the carbamate group can also be hydrolyzed.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound hydrochloride under different conditions.

Table 1: Hydrolytic Stability of this compound Hydrochloride (Formamidine Group)
pHTemperature (°C)Half-life (t½)Reference
12.6Not Specified3.9 hours[1]
7.6Not Specified14.4 hours[1]
Table 2: Solubility of this compound in Various Solvents
SolventSolubility
Water>500,000 mg/L
Methanol~250,000 mg/L
AcetonitrileStable in solution
Acetone<1,000 mg/L
Chloroform2,000 mg/L
Hexane<1,000 mg/L

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of this compound hydrochloride.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation profile of this compound hydrochloride under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound hydrochloride reference standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with 1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound hydrochloride powder in an oven at 70°C for 48 hours.

    • Dissolve the stressed powder in acetonitrile and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid this compound hydrochloride and a 100 µg/mL solution in acetonitrile to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-UV/MS method. The mass spectrometer will aid in the identification of degradation products.

Visualizing this compound Degradation and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the primary degradation pathway of this compound and a typical experimental workflow for its stability analysis.

This compound This compound Hydrochloride Intermediate Unstable Intermediate This compound->Intermediate Hydrolysis (cleavage of formamidine) Degradation_Product_1 3-formamidophenol Intermediate->Degradation_Product_1 Degradation_Product_2 3-aminophenol Degradation_Product_1->Degradation_Product_2 Further Hydrolysis

Caption: Primary hydrolytic degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep_Sample Prepare this compound Solution Stress_Condition Apply Stress Condition (pH, Temp, Light) Prep_Sample->Stress_Condition HPLC_Analysis HPLC-UV/MS Analysis Stress_Condition->HPLC_Analysis Data_Processing Data Processing & Interpretation HPLC_Analysis->Data_Processing Stability_Assessment Assess Stability & Identify Degradants Data_Processing->Stability_Assessment Report Generate Report Stability_Assessment->Report

References

Technical Support Center: Overcoming Matrix Effects in Formetanate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in Formetanate analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of this compound residues.[1][2] In the analysis of this compound in complex matrices such as fruits, agricultural products, and biological samples, matrix effects are a significant concern that can compromise the accuracy, reproducibility, and sensitivity of the results.[2][3]

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound?

A2: Effective sample preparation is a critical first step in mitigating matrix effects.[4] The most widely used and effective method for this compound in complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[5][6][7][8] This approach involves an extraction step with an organic solvent like acetonitrile, followed by a partitioning step with salts and a dispersive solid-phase extraction (d-SPE) cleanup step.[8] For particularly complex matrices, modifications to the standard QuEChERS protocol or the use of other techniques like Solid-Phase Extraction (SPE) may be necessary to achieve cleaner extracts.[3][9]

Q3: How can I compensate for matrix effects that remain after sample preparation?

A3: Even with efficient sample preparation, residual matrix effects can persist. Several strategies can be employed to compensate for these effects and ensure accurate quantification:

  • Matrix-Matched Standards: This is a widely used approach where calibration standards are prepared in a blank matrix that is as similar as possible to the samples being analyzed.[2][10] This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Standard Addition: The standard addition method involves adding known amounts of the this compound standard to the sample extracts.[2][10] This technique is highly effective for correcting matrix effects and is often recommended for achieving the best accuracy.[3]

  • Internal Standards: The use of an internal standard (IS) is a robust method to correct for matrix effects.[2] A suitable IS, which is a compound with similar chemical properties to this compound but not present in the sample, is added to all samples, standards, and blanks. Isotope-labeled internal standards are considered the gold standard for correcting matrix effects.[11] For this compound analysis, isoprocarb has been used as an internal standard.[3]

Troubleshooting Guides

Problem: I am observing significant ion suppression in my this compound analysis, leading to low recovery and poor sensitivity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Sample Cleanup The sample matrix contains a high concentration of interfering compounds that are co-eluting with this compound.Implement or optimize a sample cleanup procedure. The QuEChERS method is a good starting point.[5][6][7][8] Consider using additional cleanup sorbents in the d-SPE step, such as graphitized carbon black (GCB) for pigment removal or C18 for non-polar interferences. For highly complex matrices, an SPE cleanup step may be necessary.[3][9]
Chromatographic Co-elution Matrix components are co-eluting with the this compound peak.Modify the chromatographic conditions to improve the separation of this compound from interfering matrix components.[2] This can include adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.
Ionization Source Inefficiency The electrospray ionization (ESI) source is being overloaded by matrix components.Dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer.[4][12] Be mindful that dilution will also reduce the concentration of this compound, so a balance must be struck to maintain adequate sensitivity.

Problem: My calibration curve for this compound is non-linear and has poor reproducibility when using solvent-based standards.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Uncompensated Matrix Effects The ionization of this compound is being variably suppressed or enhanced across different samples and concentrations.Switch from solvent-based standards to matrix-matched standards.[2][10] Prepare your calibration curve in a blank matrix extract that is representative of your samples. This will help to normalize the matrix effects across the calibration range.
Lack of Internal Standard Variations in sample injection volume, instrument response, and matrix effects are not being corrected.Incorporate a suitable internal standard into your analytical method.[2] Add a constant concentration of the internal standard to all samples, standards, and blanks. Quantify this compound using the peak area ratio of the analyte to the internal standard.

Data Presentation

Table 1: Performance Data for this compound Analysis in Fruit Matrices using LC-MS/MS

Matrix Sample Preparation Detection Method LOD (ng/g) LOQ (ng/g) Average Recovery (%) Reference
Fruits (general)Modified QuEChERSLC-MS3.331095 - 109[5][6][13]
Fruits (general)Modified QuEChERSUPLC-MS/MS0.10.395 - 109[5][6][13]
Apple-based infant foodsStandard AdditionLC/ESI-MS/MS< 0.2 µg/kg-~100[3]
Oranges, Apples, Plums, Peaches, PearsAcetonitrile ExtractionLC-MS/MS--89 - 99[3]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound in Fruit Samples

This protocol is a generalized procedure based on commonly cited methods.[5][6][7][8]

  • Sample Homogenization: Weigh 10-15 g of a homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, and magnesium sulfate to remove residual water).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis. For improved accuracy, consider solvent exchange into a mobile phase compatible solvent and the addition of an internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_compensation Compensation Strategies Sample Homogenized Sample Extraction Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (PSA + MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Final Extract MatrixMatched Matrix-Matched Standards LCMS->MatrixMatched StandardAddition Standard Addition LCMS->StandardAddition InternalStandard Internal Standard LCMS->InternalStandard

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects Start Inaccurate Quantification (Ion Suppression/Enhancement) CheckCleanup Is Sample Cleanup Adequate? Start->CheckCleanup OptimizeCleanup Optimize Sample Cleanup (e.g., QuEChERS, SPE) CheckCleanup->OptimizeCleanup No CheckChromatography Is Chromatographic Separation Optimal? CheckCleanup->CheckChromatography Yes OptimizeCleanup->CheckCleanup OptimizeChroma Modify LC Conditions (Gradient, Column) CheckChromatography->OptimizeChroma No UseCompensation Employ Compensation Strategy CheckChromatography->UseCompensation Yes OptimizeChroma->CheckChromatography MatrixMatched Matrix-Matched Standards UseCompensation->MatrixMatched StandardAddition Standard Addition UseCompensation->StandardAddition InternalStandard Internal Standard UseCompensation->InternalStandard End Accurate Quantification MatrixMatched->End StandardAddition->End InternalStandard->End

References

troubleshooting poor peak shape in Formetanate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting for poor peak shape in Formetanate HPLC analysis, addressing common issues such as peak tailing, fronting, and splitting. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic problems effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape critical in HPLC analysis?

This compound is a carbamate insecticide and acaricide used to control mites and insects on various crops.[1][2][3] In HPLC analysis, achieving a symmetrical, Gaussian peak is essential for accurate quantification and reliable data. Poor peak shape can compromise resolution from other components, affect the precision of peak integration, and indicate underlying issues with the analytical method or HPLC system.[4][5]

Q2: What are the most common types of poor peak shapes observed for this compound?

The most common peak shape distortions are:

  • Peak Tailing: An asymmetrical peak where the latter half is broader than the front half.[4] This is particularly common for basic compounds like this compound due to interactions with the stationary phase.[6][7]

  • Peak Fronting: An asymmetrical peak where the front half is broader, often resembling a shark fin.[8][9] This typically points to column overload or solvent incompatibility issues.[8][9]

  • Split Peaks: A single compound appears as two or more distinct peaks, which can be caused by column voids, a blocked frit, or severe solvent mismatch.[10][11]

Q3: What is the first step I should take when I observe any poor peak shape?

Before adjusting the method, perform a System Suitability Test (SST) to confirm that the HPLC system itself is performing correctly. This involves injecting a standard solution multiple times to check parameters like retention time precision, peak area repeatability, and tailing factor.[12] This initial check helps differentiate between a system-wide problem and a method-specific issue.

Troubleshooting Guide: Peak Tailing

Peak tailing is the most frequent issue encountered with basic compounds like this compound. It is quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value close to 1.0 is ideal and values greater than 2.0 are generally unacceptable.[4]

Q4: My this compound peak is tailing. What are the most likely causes?

Peak tailing for this compound is typically caused by one or more of the following factors:

  • Secondary Silanol Interactions: this compound has basic functional groups that can interact strongly with acidic residual silanol groups on the surface of silica-based C18 columns.[7][13] This secondary retention mechanism causes some molecules to elute later, creating a "tail".[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound or the silanol groups, exacerbating tailing.[14][15]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[14][16]

  • Column Degradation: An old or contaminated column may have lost its efficiency or have active sites exposed, contributing to tailing.[4][17]

  • Extra-Column Effects: Excessive tubing length or dead volume in connections between the injector, column, and detector can cause the peak to broaden and tail.[4][15]

Troubleshooting Logic for Peak Tailing

G cluster_causes Potential Causes cluster_solutions Solutions Start Peak Tailing Observed (Tf > 1.5) Cause1 Secondary Silanol Interactions Start->Cause1 Cause2 Incorrect Mobile Phase pH Start->Cause2 Cause3 Column Overload (Mass) Start->Cause3 Cause4 Column Degradation or Contamination Start->Cause4 Sol1 Use End-Capped Column Add Mobile Phase Modifier (e.g., TEA) Operate at Low pH (~3) Cause1->Sol1 Sol2 Adjust pH Away from Analyte pKa Cause2->Sol2 Sol3 Reduce Sample Concentration or Injection Volume Cause3->Sol3 Sol4 Flush Column with Strong Solvent Replace Guard/Analytical Column Cause4->Sol4

Caption: Logic diagram for diagnosing and solving peak tailing.

Q5: How can I fix peak tailing caused by secondary silanol interactions?

To minimize unwanted interactions with silanol groups, consider the following solutions:

  • Use a Modern, End-Capped Column: High-purity, end-capped silica columns have fewer accessible silanol groups, significantly reducing tailing for basic compounds.[6][7]

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., pH 3) protonates the silanol groups, reducing their ability to interact with the basic this compound molecule.[4]

  • Add a Mobile Phase Modifier: Adding a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[13][14]

Q6: What should I do if I suspect column overload or degradation is the issue?

  • For Overload: Reduce the sample concentration or the injection volume. A 10-fold dilution of the sample can often resolve tailing caused by mass overload.[9][16]

  • For Degradation: First, try regenerating the column by flushing it with a strong solvent (see Protocol 2). If a guard column is installed, replace it first, as it is designed to capture contaminants.[5][17] If the problem persists, the analytical column may need to be replaced.[4][5]

Troubleshooting Guide: Peak Fronting

Peak fronting is less common than tailing but is a clear indicator of specific problems, usually related to overload or solvent conditions.[8][9]

Q7: My this compound peak is fronting. What does this indicate?

Peak fronting is almost always caused by one of two issues:

  • Column Overload (Concentration/Volume): The concentration of the analyte in the sample solvent is too high, or the injection volume is too large.[8][14][18] This saturates the stationary phase at the column inlet, causing molecules to travel down the column prematurely.[9]

  • Sample Solvent Incompatibility: The sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase.[8][19] This causes the analyte to move too quickly at the start, leading to a fronting peak.

Q8: How do I resolve peak fronting?

The solutions directly address the causes:

  • Reduce Sample Concentration/Volume: The simplest fix is to dilute the sample (e.g., by a factor of 10) or reduce the injection volume.[9][19]

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase itself.[20] If this is not possible, use a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[19]

Troubleshooting Guide: Split Peaks

Split peaks suggest a physical problem in the chromatographic system that has created alternative flow paths for the analyte.[10]

Q9: Why is my this compound peak splitting?

Common causes for split peaks include:

  • Partially Blocked Column Inlet Frit: Particulates from the sample or system can clog the frit at the top of the column, distorting the sample band as it enters.[5][11]

  • Column Void or Channeling: A void or channel in the column packing creates two different paths for the analyte to travel, resulting in two peaks.[10][11] This can be caused by dropping the column or by pressure shocks.

  • Contamination: Severe contamination on the guard column or at the head of the analytical column can act as a secondary stationary phase.[11][17]

  • Strong Sample Solvent: A large mismatch between the sample solvent and the mobile phase can cause the peak to split, especially under gradient conditions.[20]

General Troubleshooting Workflow

G cluster_actions Start Poor Peak Shape Observed CheckSST 1. Run System Suitability Test (SST) (Protocol 1) Start->CheckSST Identify 2. Identify Peak Shape CheckSST->Identify Tailing Tailing Identify->Tailing Asymmetric (Tail) Fronting Fronting Identify->Fronting Asymmetric (Front) Split Split Identify->Split Double Peak ActionTailing Check Mobile Phase pH Check for Column Overload Evaluate Column Chemistry Tailing->ActionTailing ActionFronting Reduce Sample Concentration Match Sample Solvent to Mobile Phase Fronting->ActionFronting ActionSplit Check for Blockages (Frit) Inspect Column for Voids Replace Guard Column Split->ActionSplit

Caption: A general workflow for troubleshooting poor peak shape.

Q10: How can I fix a split peak?

  • Backflush the Column: If a blocked frit is suspected, disconnect the column from the detector and flush it in the reverse direction to dislodge particulates.[5]

  • Replace the Guard Column: If a guard column is in use, replace it and re-run the sample. If the peak shape returns to normal, the guard column was the source of the problem.[17]

  • Adjust Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase.[20]

  • Replace the Column: If the above steps fail, the column packing bed has likely been compromised (void formation), and the column must be replaced.[10]

Data & Protocols

Data Tables

Table 1: System Suitability Test (SST) - Example Parameters

ParameterAcceptance CriterionPotential Implication of Failure
Retention Time %RSD ≤ 1.0%Pumping or mobile phase proportioning issue
Peak Area %RSD ≤ 2.0%Injector or detector issue
Tailing Factor (Tf) ≤ 2.0Column or mobile phase interaction issue
Theoretical Plates (N) > 2000Loss of column efficiency

Table 2: Summary of Troubleshooting Actions

Peak ProblemPrimary CauseRecommended First ActionSecondary Action
Tailing Secondary Silanol InteractionsAdjust mobile phase pH to ~3.0Use an end-capped column or add TEA.
Fronting Column OverloadDilute sample 10-fold.Match sample solvent to mobile phase.
Splitting Blocked Frit / Column VoidBackflush the column.Replace the guard column, then the analytical column.
Experimental Protocols

Protocol 1: System Suitability Test

  • Objective: To verify the performance of the HPLC system before analysis.

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL) in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase only) to check for ghost peaks.

    • Make at least five replicate injections of the this compound standard solution.

    • Calculate the %RSD for retention time and peak area, and determine the average tailing factor and theoretical plates using the chromatography data software.

    • Compare the results against the acceptance criteria defined in Table 1.[12]

Protocol 2: Column Washing and Regeneration (Reversed-Phase C18)

  • Objective: To remove contaminants from the column that may cause poor peak shape.[12]

  • Procedure:

    • Disconnect the column from the detector to avoid contamination.

    • Reverse the direction of flow through the column.

    • Flush the column sequentially with the following solvents at a low flow rate (e.g., 0.5 mL/min). Each step should use at least 20 column volumes.

      • Step 1: HPLC-grade water (to remove buffer salts).

      • Step 2: Methanol.

      • Step 3: Acetonitrile.

      • Step 4: Isopropanol (a strong solvent for removing strongly retained impurities).

    • Re-equilibrate the column with the analytical mobile phase in the correct flow direction until the baseline is stable.

References

minimizing Formetanate degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Formetanate during sample storage and analysis. Adhering to proper protocols is critical for ensuring data accuracy and reproducibility.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound samples.

Question (Issue) Answer (Potential Cause and Solution)
Why are my this compound concentrations unexpectedly low or undetectable? Potential Cause: Sample degradation due to improper storage conditions. This compound is particularly susceptible to hydrolysis, especially under basic (alkaline) conditions.[1] Solution: 1. Verify pH: Ensure the sample's pH is in a stable range, ideally between pH 3 and 5.[2][3] Acidification of the sample can significantly improve stability. 2. Check Storage Temperature: Samples should be stored in a cool, dry place.[4][5] For long-term storage, freezing is recommended. One study noted that fruit samples for analysis were shipped frozen.[6] Avoid temperatures above 40°C.[4] 3. Review Extraction Solvent: Use of an appropriate solvent like acidified acetonitrile during extraction can help preserve the analyte.[7]
I am seeing high variability in results between replicate samples. Potential Cause: Inconsistent sample handling and storage, or partial degradation occurring differently across samples. Solution: 1. Standardize Workflow: Implement a strict, standardized protocol for sample collection, processing, and storage. Ensure all samples are treated identically from collection to analysis. 2. Minimize Time at Room Temperature: Process samples as quickly as possible. If immediate analysis is not possible, freeze the samples promptly after collection and preparation. 3. Ensure Homogeneity: For solid or semi-solid matrices, ensure the sample is thoroughly homogenized before taking aliquots for extraction and analysis.
Are there unexpected peaks appearing in my chromatogram? Potential Cause: These may be degradation products of this compound. The primary degradation pathway is the hydrolysis of the formamidine group.[1] Solution: 1. Confirm Degradants: If using mass spectrometry, analyze the mass-to-charge ratio (m/z) of the unknown peaks to see if they correspond to expected hydrolysis products. 2. Re-evaluate Storage: The presence of degradants is a strong indicator that storage and handling conditions need to be improved. Immediately implement the recommended pH and temperature controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation? A1: The primary degradation pathway for this compound in aqueous environments is hydrolysis. The formamidine group is more susceptible to breakdown under basic conditions than the carbamate group.[1] Therefore, controlling the pH of the sample is the most critical factor in preventing degradation.

Q2: What is the optimal temperature for storing this compound samples? A2: For short-term storage, keep samples in a cool, dry place.[4][5] For long-term stability, storing samples frozen (e.g., at -5°C or below) is recommended to minimize chemical and biological degradation.[6] Avoid subjecting the compound to high temperatures.[8]

Q3: How does pH affect this compound stability? A3: pH has a profound effect on stability. This compound is most stable in the acidic pH range of 3 to 5.[2][3] As the pH becomes more basic, the rate of hydrolysis increases dramatically. For example, the half-life of the formamidine group is only 14.4 hours at a mildly basic pH of 7.6 and shortens to 3.9 hours at a strongly basic pH of 12.6.[1]

Q4: How long can I store my samples before analysis? A4: The storage duration depends heavily on the storage conditions. When stored under optimal conditions (frozen, pH 3-5), samples can be stable for an extended period. However, it is always best practice to analyze samples as soon as possible after collection. The stability of the carbamate group may exceed 6 months, but the lability of the formamidine group dictates the overall stability of the molecule.[1]

Q5: What are the best practices for sample collection and initial processing? A5: Upon collection, samples should be immediately placed on ice or refrigerated. If the sample is aqueous or will be extracted into an aqueous solution, adjust the pH by adding a suitable acid (e.g., formic acid, phosphoric acid) to bring it into the stable range (pH 3-5).[7][9] If analysis is not performed immediately, freeze the samples.

Quantitative Stability Data

The stability of this compound is highly dependent on pH. The following table summarizes the degradation kinetics of the more labile formamidine group.

pHHalf-Life (t½) of Formamidine GroupConditions
7.6 (Mildly Basic)14.4 hoursAqueous Environment
12.6 (Strongly Basic)3.9 hoursAqueous Environment
Data sourced from Divito et al., J. Agric. Food Chem., 2007.[1]

Experimental Protocols

Protocol 1: Sample Preparation via Modified QuEChERS Method

This protocol is adapted from methods used for determining this compound hydrochloride in fruit samples and is suitable for many biological matrices.[6][10][11]

  • Homogenization: Weigh 15 g of a homogenized (e.g., blended or crushed) sample into a 50 mL centrifuge tube.

  • Fortification (for QC): For quality control samples, fortify with a known concentration of this compound standard.

  • Extraction:

    • Add 15 mL of acidified acetonitrile (e.g., acetonitrile with 1% acetic acid).

    • Add internal standard, if required.

    • Add the QuEChERS salt packet (containing, for example, 6 g MgSO₄ and 1.5 g NaCl).

    • Cap the tube and shake vigorously for 2 minutes, ensuring the solvent thoroughly interacts with the sample.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

    • Vortex the dSPE tube for 1 minute.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.

  • Sample Dilution: Take the final supernatant and dilute it with a suitable solvent (e.g., 0.01% ChlorAC buffer/methanol 50:50) before analysis.[6]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial for analysis.

Protocol 2: Analysis by UPLC-MS/MS

This method provides high sensitivity and selectivity for the quantification of this compound.[6][12]

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

  • Column: A reverse-phase column suitable for polar compounds, such as a Waters Atlantis T3 (10 cm x 2.1 mm, 3.5 µm) or equivalent.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to ensure separation of this compound from matrix interferences (e.g., starting at 5% B, ramping to 95% B).

  • Flow Rate: Approximately 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MS/MS Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for this compound for quantification and confirmation.

Visualizations

This compound Degradation Pathway

The diagram below illustrates the initial and most critical step in this compound degradation: the base-catalyzed hydrolysis of the formamidine group.

Formetanate_Degradation This compound This compound Intermediate Hydrolysis Intermediate This compound->Intermediate Product1 3-(methylcarbamoyloxy)formanilide Intermediate->Product1 Product2 Dimethylamine Intermediate->Product2

Caption: Base-catalyzed hydrolysis of this compound's formamidine group.

Recommended Sample Handling Workflow

This workflow outlines the critical steps to ensure sample integrity from collection to analysis.

Sample_Workflow Collect 1. Sample Collection Process 2. Homogenize & Aliquot Collect->Process Acidify 3. Acidify to pH 3-5 (Critical Step) Process->Acidify Store_Short Short-term Storage (< 24h) Acidify->Store_Short If analysis is delayed Store_Long Long-term Storage (> 24h) Acidify->Store_Long If analysis is delayed Extract 4. Sample Preparation (e.g., QuEChERS) Acidify->Extract If analyzing immediately Store_Short->Extract Freeze Freeze Sample (≤ -5°C) Store_Long->Freeze Freeze->Extract Analyze 5. LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow for handling this compound samples.

References

Technical Support Center: Analysis of Formetanate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Formetanate and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound and its metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Q: My chromatogram shows significant peak tailing for this compound. What are the potential causes and how can I resolve this?

A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography. Here are the likely causes and troubleshooting steps:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine functional group of this compound, causing peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the analyte.[1]

    • Solution 2: Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), in the mobile phase can saturate the active silanol sites, improving peak shape. However, TEA may not be suitable for MS detection.

    • Solution 3: Employ a Modern, End-capped Column: Utilize a column with high-purity silica and advanced end-capping to minimize the number of accessible silanol groups.[1][2]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.

Issue 2: Low or Inconsistent Recovery of this compound and its Metabolites with QuEChERS

Q: I'm experiencing low and variable recovery for this compound when using the QuEChERS method. What could be the problem?

A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, but matrix effects and procedural variations can impact recovery.

  • Inadequate Homogenization: Non-uniform sample homogenization will lead to inconsistent results.

    • Solution: Ensure the sample is thoroughly homogenized before extraction to obtain a representative portion.

  • Insufficient Hydration of Dry Samples: For dry matrices (e.g., soil, dried herbs), the lack of water can hinder the extraction efficiency of acetonitrile.

    • Solution: Add a small amount of water to the sample and allow it to hydrate before adding the extraction solvent. For effective extraction, samples should be at least 80% hydrated.[3][4]

  • pH-Dependent Degradation: this compound is known to be unstable under basic conditions, which can occur during the QuEChERS procedure, especially when using certain cleanup sorbents like PSA.[5]

    • Solution 1: Use a Buffered QuEChERS Method: Employ a buffered QuEChERS kit (e.g., AOAC or EN methods) to maintain a stable pH during extraction and cleanup.[3]

    • Solution 2: Acidify the Final Extract: Adding a small amount of a weak acid, like formic acid, to the final extract can help preserve base-sensitive compounds while awaiting LC analysis.[4][6]

  • Analyte Adsorption to d-SPE Sorbent: The choice and amount of dispersive solid-phase extraction (d-SPE) sorbent can affect recovery.

    • Solution: Optimize the type and amount of d-SPE sorbent. For highly pigmented samples, Graphitized Carbon Black (GCB) is effective, but it may adsorb planar analytes. If this is suspected, reduce the amount of GCB or use an alternative sorbent.[6]

Issue 3: Co-elution with Matrix Interferences

Q: I am observing co-eluting peaks from the sample matrix that interfere with the detection of this compound metabolites. How can I improve the resolution?

A: Matrix effects are a significant challenge in trace analysis and can suppress or enhance the analyte signal.

  • Optimize Chromatographic Conditions:

    • Solution 1: Gradient Modification: Adjust the mobile phase gradient to better separate the analytes from interfering matrix components. A shallower gradient can often improve resolution.

    • Solution 2: Column Selectivity: Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column) to alter the selectivity of the separation.

  • Enhance Sample Cleanup:

    • Solution 1: Use a More Selective d-SPE Sorbent: In addition to PSA and C18, consider other sorbents that may better remove the specific interferences in your matrix.

    • Solution 2: Perform a Cartridge-Based SPE Cleanup: For very complex matrices, a traditional solid-phase extraction (SPE) cartridge may provide a cleaner extract than d-SPE.

  • Employ High-Resolution Mass Spectrometry (HRMS):

    • Solution: If available, using a high-resolution mass spectrometer can help to distinguish the analyte signal from isobaric interferences based on accurate mass, even if they are not chromatographically separated.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound that I should be looking for?

A1: The primary degradation and metabolic products of this compound are:

  • 3-aminophenol: Formed by the hydrolysis of the carbamate group.[7][8]

  • N-(3-hydroxyphenol)-N-N-dimethylformamidine: A metabolite identified in rats.[8]

Q2: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound analysis by LC-MS/MS?

A2: The LOD and LOQ for this compound are dependent on the matrix and the sensitivity of the instrument. However, reported values in fruit matrices are in the following ranges:

  • LC-MS: LOD of approximately 3.33 ng/g and LOQ of 10 ng/g.

  • UPLC-MS/MS: LOD of approximately 0.1 ng/g and LOQ of 0.3 ng/g.

Q3: What are the expected recovery rates for this compound using the QuEChERS method?

A3: With an optimized QuEChERS protocol, recovery rates for this compound in various agricultural products typically range from 92.3% to 103%.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is based on the AOAC Official Method 2007.01.

  • Sample Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add an appropriate internal standard.

    • Cap the tube and shake vigorously for 1 minute.

  • Salting Out:

    • Add the contents of a QuEChERS extraction salt packet (typically containing magnesium sulfate and sodium acetate).

    • Immediately shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Conditions for this compound Analysis
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

Quantitative Data Summary

ParameterLC-MSUPLC-MS/MSReference
LOD (ng/g) 3.330.1
LOQ (ng/g) 100.3
Recovery (%) 95-10995-109
Matrix Spike Level (mg/kg) Average Recovery (%) RSD (%) Reference
Brown Rice0.0195.23.1
Soybean0.0198.72.5
Spinach0.01101.31.8
Apple0.0192.35.4
Orange0.0196.52.9

Visualizations

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is it Column Overload? Start->Check_Overload Reduce_Injection Reduce Injection Volume or Dilute Sample Check_Overload->Reduce_Injection Yes Check_Silanol Are Secondary Silanol Interactions the Cause? Check_Overload->Check_Silanol No Resolved Peak Shape Improved Reduce_Injection->Resolved Adjust_pH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Check_Silanol->Adjust_pH Yes Change_Column Use a Modern, End-capped Column Check_Silanol->Change_Column Consider Check_ExtraColumn Is there Extra-Column Volume? Check_Silanol->Check_ExtraColumn No Adjust_pH->Resolved Change_Column->Resolved Optimize_Tubing Optimize Tubing and Connections Check_ExtraColumn->Optimize_Tubing Yes Check_ExtraColumn->Resolved No Optimize_Tubing->Resolved

References

addressing cross-reactivity in Formetanate immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing cross-reactivity in Formetanate immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay?

A1: Cross-reactivity is the phenomenon where the antibodies in an immunoassay kit, intended to bind specifically to this compound, also bind to other structurally similar molecules.[1] This can lead to inaccurate quantification and false-positive results, as the assay signal will reflect the presence of both this compound and the cross-reacting compounds.

Q2: What types of compounds are likely to cross-react with a this compound immunoassay?

A2: Compounds with a similar chemical structure to this compound are the most likely to cross-react. This includes other N-methylcarbamate pesticides, as well as metabolites of this compound that retain the core carbamate structure.[2] It is crucial to identify potential cross-reactants in your samples to assess the risk of interference.

Q3: My negative control samples are showing a positive signal. Could this be due to cross-reactivity?

A3: Yes, a positive signal in a known negative control could indicate cross-reactivity, especially if the control matrix contains a structurally related, non-target compound.[3] However, it could also be due to other issues such as contamination of reagents, improper washing steps, or non-specific binding. A systematic troubleshooting approach is necessary to pinpoint the exact cause.[3][4]

Q4: How can I minimize cross-reactivity in my this compound immunoassay?

A4: Minimizing cross-reactivity involves several strategies:

  • Antibody Specificity: Use highly specific monoclonal antibodies if available, as they are less prone to cross-react than polyclonal antibodies.

  • Sample Preparation: Employ sample cleanup procedures like solid-phase extraction (SPE) to remove potentially cross-reacting molecules before running the assay.

  • Assay Optimization: Adjusting assay conditions, such as buffer composition, incubation times, and temperature, can sometimes help to favor the binding of the target analyte over cross-reactants.[5]

  • Pre-adsorption: If a specific cross-reactant is known, it may be possible to pre-adsorb the sample with an antibody specific to that interferent.[1]

Troubleshooting Guide

This guide addresses common problems encountered during this compound immunoassays that may be related to cross-reactivity.

Problem: Unexpectedly High Signal or False Positives
Possible Cause Recommended Solution
Cross-reactivity with other pesticides or metabolites. Test for the presence of structurally similar compounds in the sample matrix. If present, perform a cross-reactivity assessment (see Experimental Protocols). Consider sample purification to remove interfering substances.[1][6]
High concentration of detection reagent. Ensure that all reagents, particularly the enzyme-conjugated antibody, are diluted according to the manufacturer's protocol.[4]
Inadequate washing. Increase the number and vigor of wash steps to ensure all unbound reagents are removed. Automated plate washers can improve consistency.[3][7]
Non-specific binding. Ensure that the blocking buffer is appropriate for your sample type and is incubated for the recommended time to prevent antibodies from binding directly to the plate surface.[7]
Problem: Inconsistent or High Variability in Results (High %CV)
Possible Cause Recommended Solution
Matrix Effects. The sample matrix (e.g., soil extract, plant tissue) may contain substances that interfere with the antibody-antigen binding. Dilute the sample to reduce the concentration of interfering components, or use a matrix-matched calibration curve.
Pipetting Error. Ensure pipettes are properly calibrated and that pipetting technique is consistent. Thoroughly mix all samples and reagents before adding them to the plate.
Edge Effects. Uneven temperature across the microplate can cause wells on the edge to behave differently. Equilibrate the plate to room temperature before use and use a plate sealer during incubations to prevent evaporation.[1]
Bubbles in wells. Bubbles can interfere with the optical reading. Carefully inspect the plate and pop any bubbles before placing it in the plate reader.

Below is a logical workflow to diagnose unexpected high signals in your immunoassay.

G A Start: Unexpectedly High Signal Detected B Is the positive signal present in negative controls? A->B C Potential Reagent Contamination or Improper Washing. Review preparation and washing technique. B->C Yes D Is the sample matrix complex (e.g., soil, plant)? B->D No E Potential Matrix Effect. Dilute sample or use matrix-matched standards. D->E Yes F Are structurally similar compounds present in sample? D->F No G High Probability of Cross-Reactivity. Perform cross-reactivity test. F->G Yes H Issue is likely not cross-reactivity. Review other assay parameters (e.g., dilutions, incubation times). F->H No

Caption: Troubleshooting workflow for high immunoassay signals.

Data Presentation: Cross-Reactivity of a Representative this compound Immunoassay

Disclaimer: The following data is illustrative and represents typical results for a competitive ELISA designed for this compound. Actual cross-reactivity will vary depending on the specific antibodies and reagents used.

CompoundChemical Structure SimilarityIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound (Target Analyte)5.0 100
PropoxurHigh (N-methylcarbamate)25.020.0
CarbofuranHigh (N-methylcarbamate)40.012.5
CarbarylHigh (N-methylcarbamate)100.05.0
3-aminophenolMedium (Metabolite)500.01.0
MethomylLow (Different carbamate class)> 1000< 0.5
AtrazineNone (Triazine herbicide)> 1000< 0.5

Experimental Protocols

Protocol: Determining Cross-Reactivity using Competitive ELISA

This protocol outlines the procedure to quantify the cross-reactivity of potentially interfering compounds in a this compound immunoassay. The principle is based on the competition between this compound and the test compound for a limited number of antibody binding sites.

1. Materials:

  • This compound standard

  • Potentially cross-reacting compounds

  • This compound-specific antibody

  • Coating antigen (e.g., this compound-protein conjugate)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugate)

  • 96-well microtiter plates

  • Coating, blocking, washing, and substrate buffers

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with wash buffer.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard (this will be your reference curve).

    • Prepare serial dilutions of each test compound.

    • To separate wells, add the this compound standards or the test compound dilutions.

    • Immediately add the this compound-specific primary antibody to all wells.

    • Incubate for 1-2 hours at room temperature to allow competition to occur.

  • Washing: Repeat the wash step.

  • Detection: Add the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Signal Development: Add the substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution to each well. The color will change (e.g., from blue to yellow for TMB substrate).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Generate Standard Curves: Plot the absorbance against the log of the concentration for the this compound standard and for each test compound.

  • Determine IC₅₀ Values: For each curve, determine the IC₅₀ value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula:

    %CR = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100

The workflow for this experimental protocol is visualized below.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction & Detection cluster_readout Signal Generation & Analysis A 1. Coat Plate with Antigen Conjugate B 2. Wash Plate A->B C 3. Block Wells B->C D 4. Wash Plate C->D E 5. Add Standards & Test Compounds, then Add Primary Antibody D->E F 6. Wash Plate E->F G 7. Add Enzyme-Labeled Secondary Antibody F->G H 8. Wash Plate G->H I 9. Add Substrate H->I J 10. Stop Reaction I->J K 11. Read Absorbance J->K L 12. Calculate IC50 and % Cross-Reactivity K->L

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

References

Technical Support Center: Formetanate Hydrochloride Purity and Standardization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formetanate hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key chemical properties of this compound hydrochloride?

This compound hydrochloride is a carbamate insecticide and acaricide. It is a white to yellowish crystalline solid with a faint odor. It is highly soluble in water and methanol. The molecule contains both a formamidine and a carbamate group, which influence its stability and degradation pathways.

Q2: What are the recommended storage conditions for this compound hydrochloride reference standards?

Certified reference materials of this compound hydrochloride should be stored at 2-8°C in a tightly sealed container to ensure stability.[1] It is important to follow the specific storage instructions provided on the certificate of analysis for the particular lot being used.

Purity and Impurities

Q3: What is the typical purity specification for this compound hydrochloride?

Based on batch data from industrial production and quality control, the proposed minimum purity for technical grade this compound hydrochloride is 910 g/kg (91.0%).[2] High-purity reference standards are also available with purities typically exceeding 95%.

Q4: What are the common process-related impurities in this compound hydrochloride?

The synthesis of this compound hydrochloride involves starting materials such as m-aminophenol and methyl isocyanate. Potential impurities can arise from unreacted starting materials, by-products of the synthesis, or residual solvents. Known relevant impurities identified in regulatory dossiers include:

  • Toluene: with a maximum content of 5 g/kg.[2]

  • Isopropanol: with a maximum content of 5 g/kg.[2]

Other potential impurities could include derivatives of m-aminophenol or unreacted intermediates from the formation of the formamidine group.

Q5: What are the main degradation products of this compound hydrochloride?

This compound hydrochloride can degrade through hydrolysis and photolysis. The stability of the molecule is pH-dependent.

  • Hydrolysis: The formamidine group is more susceptible to hydrolysis than the carbamate group, especially under basic conditions.[3] Hydrolysis can lead to the breakdown of the carbamate ester bond.[4] Key degradation products include:

    • 3-aminophenol and its derivatives.

  • Photolysis: Exposure to light can also lead to the degradation of this compound hydrochloride.

The degradation pathways are complex and can result in a variety of related substances.

Troubleshooting Guides

HPLC Analysis Issues

This section provides troubleshooting for common issues encountered during the HPLC analysis of this compound hydrochloride.

Table 1: Troubleshooting Common HPLC Issues for this compound Hydrochloride Analysis

Problem Potential Cause Recommended Solution
Peak Tailing 1. Column degradation. 2. Interaction of the basic this compound molecule with acidic silanol groups on the column packing. 3. Inappropriate mobile phase pH.1. Replace the column with a new one of the same type. 2. Use a base-deactivated column or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks 1. Contamination in the injection system or column. 2. Impurities in the mobile phase or sample diluent.1. Flush the injector and column with a strong solvent. 2. Use high-purity solvents and freshly prepared mobile phase and diluent.
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before injection.
Poor Resolution Between this compound and Impurities 1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry.1. Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration). 2. Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assay

This protocol outlines a general stability-indicating HPLC-UV method for the determination of this compound hydrochloride purity and the separation of its degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A mixture of acetonitrile and a suitable buffer (e.g., ammonium phosphate) at a controlled pH.
Flow Rate 1.0 mL/min
Detection UV at 254 nm[5]
Injection Volume 10 µL
Column Temperature 30°C

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of this compound hydrochloride reference standard and dissolve in the mobile phase to achieve a known concentration.

  • Sample Solution: Accurately weigh the this compound hydrochloride sample and dissolve in the mobile phase to achieve a similar concentration to the standard solution.

3. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing factor: for the this compound peak.

  • Theoretical plates: for the this compound peak.

  • Reproducibility: of replicate injections of the standard solution.

4. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, subject the this compound hydrochloride sample to stress conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl.

  • Base Hydrolysis: Treat with 0.1 M NaOH.

  • Oxidative Degradation: Treat with 3% H₂O₂.

  • Thermal Degradation: Expose the solid sample to elevated temperatures.

  • Photolytic Degradation: Expose the solution to UV light.

Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent peak and from each other.

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Tailing

G Troubleshooting HPLC Peak Tailing start Peak Tailing Observed check_column Check Column Performance - Age of column? - Previous samples analyzed? start->check_column column_ok Column is OK check_column->column_ok Good replace_column Replace Column check_column->replace_column Poor check_mobile_phase Evaluate Mobile Phase - pH appropriate for analyte? - Buffer strength sufficient? column_ok->check_mobile_phase end Problem Resolved replace_column->end mobile_phase_ok Mobile Phase is Suitable check_mobile_phase->mobile_phase_ok Yes adjust_mobile_phase Adjust Mobile Phase - Modify pH - Add competing base check_mobile_phase->adjust_mobile_phase No check_sample_prep Review Sample Preparation - Sample dissolved completely? - Diluent compatible with mobile phase? mobile_phase_ok->check_sample_prep adjust_mobile_phase->end sample_prep_ok Sample Prep is Correct check_sample_prep->sample_prep_ok Yes modify_sample_prep Modify Sample Preparation - Use different diluent check_sample_prep->modify_sample_prep No sample_prep_ok->end modify_sample_prep->end

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

Experimental Workflow for Forced Degradation Studies

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start Prepare this compound HCl Solution start->acid start->base start->oxidation start->thermal start->photo evaluation Evaluate Peak Purity and Mass Balance analysis->evaluation characterization Characterize Degradation Products (LC-MS/MS) evaluation->characterization Degradation Observed

References

Technical Support Center: Formetanate Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analysis of Formetanate in complex matrices. The information is intended for researchers, scientists, and drug development professionals to refine their analytical methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction: The extraction solvent may not be efficiently disrupting the analyte-matrix interactions. This compound hydrochloride is stable in acetonitrile, making it a suitable extraction solvent.[1]Ensure thorough homogenization of the sample with acetonitrile. For certain matrices, especially those with high water content, the addition of salts like magnesium sulfate can enhance extraction efficiency by inducing phase separation.
Analyte Degradation: this compound can be susceptible to degradation under certain pH conditions.The use of buffered QuEChERS methods (e.g., AOAC 2007.01) helps to maintain a stable pH during extraction and cleanup, which is crucial for pH-dependent analytes.[2][3][4]
Strong Matrix Retention: During cleanup, the analyte may be retained by the sorbent along with the matrix components.Optimize the type and amount of cleanup sorbent. For example, a combination of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols is often used. However, GCB can retain planar analytes, so its amount should be minimized.
High Matrix Effects (Signal Suppression or Enhancement) Co-elution of Matrix Components: Compounds in the matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[5][6][7]Method 1: Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering compounds. Using a column with a different chemistry (e.g., T3 bonded phase) can also improve separation for polar compounds like this compound.[3] Method 2: Sample Dilution: Diluting the final extract can reduce the concentration of matrix components entering the MS, thereby minimizing their effect.[6][8] Method 3: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for signal suppression or enhancement.[5]
Poor Peak Shape (Tailing or Broadening) Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.The mobile phase can be modified by adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to improve peak shape.[1] Ensure that the pH of the mobile phase is appropriate for the analyte's pKa.
Column Overload: Injecting too high a concentration of the analyte can lead to peak broadening.Dilute the sample extract before injection.
Inconsistent Results (Poor Reproducibility) Inhomogeneous Sample: The subsample taken for analysis may not be representative of the entire sample.Ensure the entire sample is thoroughly homogenized before taking a subsample for extraction.
Variable Extraction Efficiency: Inconsistent sample-to-solvent ratios or shaking times can lead to variable recoveries.Use a standardized and validated extraction protocol with precise measurements and consistent agitation.
Analyte Instability: this compound may not be stable in the final extract under the storage conditions.Assess the stability of this compound in the final extract over the expected analysis time and storage conditions (e.g., benchtop, autosampler).[9][10][11] Acidification of the final extract to around pH 5 can help stabilize base-labile pesticides.[12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for this compound in food matrices?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and has been successfully used for the analysis of this compound in various fruit and agricultural products.[2][3][13][4] This method involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Q2: Which analytical technique is most suitable for the determination of this compound at low levels?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for sensitive and selective determination of this compound.[1][2][3] It offers lower limits of detection (LOD) and quantitation (LOQ) compared to single-stage mass spectrometry (LC-MS) or UV detection.[3][13][4]

Q3: What are the typical recovery rates and limits of quantitation (LOQ) for this compound analysis?

A3: With optimized methods, average recoveries for this compound typically range from 92.3% to 109%.[1][2] The LOQ is dependent on the matrix and the sensitivity of the instrument, but values around 0.01 mg/kg in agricultural products and as low as 0.3 ng/g in fruits have been reported using LC-MS/MS.[1][2][3]

Q4: How can I minimize matrix effects when analyzing complex samples like spinach or tea?

A4: For complex matrices with high pigment content like spinach and tea, a modified cleanup step is often necessary. The use of graphitized carbon black (GCB) in the d-SPE step can help remove chlorophyll and other pigments.[1][14] However, the amount of GCB should be carefully optimized to avoid the loss of this compound. Additionally, using matrix-matched calibration curves is crucial to compensate for any remaining matrix effects.

Q5: Is this compound stable during sample preparation and analysis?

A5: this compound hydrochloride has been confirmed to be stable in acetonitrile.[1][14] However, its stability can be pH-dependent. Using buffered extraction kits (e.g., citrate or acetate buffers in QuEChERS) is recommended to control the pH and ensure the stability of the analyte during extraction and cleanup.[12] It is also good practice to analyze extracts as soon as possible or to conduct stability tests under the specific storage conditions.[9][10]

Experimental Protocols & Data

Table 1: Comparison of LC-MS/MS Methods for this compound Analysis
Parameter Method 1 (Agricultural Products) [1]Method 2 (Fruits) [2][3]
Extraction Solvent AcetonitrileAcetonitrile (acidified)
Cleanup Sorbents Ethylenediamine-N-propyl silylation silica gel and graphite carbonDispersive cleanup based on AOAC 2007.01 (QuEChERS)
LC Column Inertsil ODS-3Atlantis T3
Mobile Phase 0.1% formic acid and acetonitrile with 0.1% formic acidNot specified in detail, but mentioned strongly aqueous mobile phases
Ionization Mode Positive Ion Electrospray (ESI+)Positive Electrospray Ionization (ESI+)
Average Recovery 92.3–103%95–109%
Limit of Quantitation (LOQ) 0.01 mg/kg0.3 ng/g (LC-MS/MS)
Relative Standard Deviation (RSD) 1.3–5.4%Not specified

Visualizations

Experimental Workflow for this compound Analysis

Formetanate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample (e.g., Fruit, Vegetable) Extraction Extraction (Acetonitrile + Salts) Sample->Extraction Add solvent & salts Centrifuge1 Centrifugation Extraction->Centrifuge1 Shake/Vortex Supernatant Acetonitrile Extract Centrifuge1->Supernatant Collect supernatant Cleanup Dispersive SPE Cleanup (PSA, GCB, etc.) Supernatant->Cleanup Transfer aliquot Centrifuge2 Centrifugation Cleanup->Centrifuge2 Shake/Vortex Final_Extract Final Extract Centrifuge2->Final_Extract Collect supernatant LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Inject Data_Processing Data Processing & Quantitation LC_MSMS->Data_Processing

Caption: General workflow for this compound analysis using QuEChERS and LC-MS/MS.

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting Start Low Analyte Recovery Observed Check_Extraction Verify Extraction Efficiency Start->Check_Extraction Check_Cleanup Evaluate Cleanup Step Check_Extraction->Check_Cleanup Yes Solution_Extraction Optimize solvent/salts, increase shaking time Check_Extraction->Solution_Extraction No Check_Stability Assess Analyte Stability Check_Cleanup->Check_Stability Yes Solution_Cleanup Adjust sorbent type/amount Check_Cleanup->Solution_Cleanup No Solution_Stability Use buffered extraction, analyze extracts promptly Check_Stability->Solution_Stability No Resolved Problem Resolved Check_Stability->Resolved Yes Solution_Extraction->Check_Cleanup Solution_Cleanup->Check_Stability Solution_Stability->Resolved

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Formetanate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the determination of Formetanate hydrochloride, a widely used insecticide and acaricide. The focus is on the validation of the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, with comparisons to alternative techniques such as Liquid Chromatography with single mass spectrometry (LC-MS) and Liquid Chromatography with Ultraviolet detection (LC-UV). This document is intended for researchers, scientists, and professionals in the field of drug development and food safety, offering insights into method performance and experimental protocols.

Quantitative Performance Comparison

The selection of an appropriate analytical method is critical for the accurate quantification of pesticide residues in various matrices. The following table summarizes the key performance parameters of different analytical techniques used for this compound hydrochloride analysis.

ParameterLC-MS/MSLC-MSLC-UV
Limit of Detection (LOD) 0.1 ng/g[1][2]3.33 ng/g[1][2]0.018 µg/g (18 ng/g)[3]
Limit of Quantitation (LOQ) 0.3 ng/g[1][2], 0.01 mg/kg (10 ng/g)[4][5]10 ng/g[1][2]0.05-0.06 µg/g (50-60 ng/g)[3]
Recovery 92.3-103%[4][5], 95-109%[1][2][6]92-121%[7]89-99%[8]
Precision (%RSD) 1.3-5.4%[4][5]<14.0%[7]Not specified
**Linearity (R²) **>0.99[9]Not specifiedNot specified
Sample Throughput High (20-40 samples/day by two chemists)[1][6]ModerateLow

Experimental Protocols

A detailed understanding of the experimental methodology is essential for replicating and validating analytical methods. Below are the protocols for the highly sensitive and specific LC-MS/MS method for this compound hydrochloride analysis.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is commonly employed for the extraction of this compound hydrochloride from various agricultural products.[1][6]

  • Homogenization: A representative sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: A 15g sample is weighed into a 50 mL centrifuge tube. 15 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 6g anhydrous MgSO₄ and 1.5g NaCl) is added to induce phase separation. The tube is shaken for 1 minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is filtered and is then ready for LC-MS/MS analysis. In some cases, the extract is reconstituted in a suitable solvent.[6]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18) is used for chromatographic separation.

    • Mobile Phase: A gradient of water and organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is typically used.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of this compound hydrochloride and its fragments.

    • Ion Source Temperature: 120 °C[7]

    • Desolvation Temperature: 325 °C[7]

    • Cone Gas Flow: 50 L/h[7]

    • Desolvation Gas Flow: 500 L/h[7]

Workflow and Pathway Diagrams

To visually represent the processes involved in the validation of the LC-MS/MS method, the following diagrams have been generated using Graphviz (DOT language).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_result Result Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_out Salting_out Extraction->Salting_out MgSO4, NaCl Centrifugation1 Centrifugation1 Salting_out->Centrifugation1 dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant LC_Separation LC_Separation Final_Extract->LC_Separation ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization Positive Mode MS_Detection MS_Detection ESI_Ionization->MS_Detection MRM Linearity Linearity MS_Detection->Linearity Precision Precision MS_Detection->Precision Accuracy Accuracy MS_Detection->Accuracy LOD_LOQ LOD_LOQ MS_Detection->LOD_LOQ Specificity Specificity MS_Detection->Specificity Validated_Method Validated_Method Linearity->Validated_Method Precision->Validated_Method Accuracy->Validated_Method LOD_LOQ->Validated_Method Specificity->Validated_Method

Caption: Experimental workflow for LC-MS/MS method validation.

cluster_methods Analytical Methods cluster_performance Performance Metrics LC_MSMS LC-MS/MS Sensitivity Sensitivity (LOD/LOQ) LC_MSMS->Sensitivity High Accuracy_Precision Accuracy & Precision LC_MSMS->Accuracy_Precision High Throughput Sample Throughput LC_MSMS->Throughput High LC_MS LC-MS LC_MS->Sensitivity Moderate LC_MS->Accuracy_Precision Good LC_MS->Throughput Moderate LC_UV LC-UV LC_UV->Sensitivity Low LC_UV->Accuracy_Precision Acceptable LC_UV->Throughput Low

References

Formetanate: A Comparative Efficacy Analysis Against Other Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Formetanate with other prominent carbamate insecticides. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document aims to be a valuable resource for professionals in the fields of agricultural science, entomology, and pesticide development.

Efficacy Snapshot: this compound vs. Other Carbamates

The following table summarizes the available quantitative data on the efficacy of this compound in comparison to other carbamate insecticides against specific pest species. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, target pest populations, and environmental conditions across different studies.

InsecticideTarget PestLC50 (mg/L)Bioassay MethodSource(s)
This compound Western Flower Thrips (Frankliniella occidentalis)23.0Not Specified[1]
Methomyl Western Flower Thrips (Frankliniella occidentalis)42 - 180Not Specified[1]
Carbaryl Western Flower Thrips (Frankliniella occidentalis)>10,000 (Low Toxicity)Glass-vial[2]
Carbofuran Data Not Available--
Aldicarb Data Not Available--

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a test population.

Mechanism of Action: The Carbamate Signaling Pathway

Carbamate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

G cluster_synapse Synaptic Cleft cluster_inhibition Carbamate Inhibition Nerve_Impulse Nerve Impulse Arrives ACh_Release Acetylcholine (ACh) Released Nerve_Impulse->ACh_Release ACh_Receptor ACh Binds to Postsynaptic Receptors ACh_Release->ACh_Receptor AChE Acetylcholinesterase (AChE) ACh_Release->AChE Signal_Transmission Signal Transmitted ACh_Receptor->Signal_Transmission ACh_Breakdown ACh is Broken Down AChE->ACh_Breakdown AChE_Inhibition AChE is Inhibited AChE->AChE_Inhibition Termination Signal Terminated ACh_Breakdown->Termination Carbamate This compound (Carbamate) Carbamate->AChE_Inhibition ACh_Accumulation ACh Accumulates AChE_Inhibition->ACh_Accumulation Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis and Death Continuous_Stimulation->Paralysis_Death

Caption: Signaling pathway of carbamate insecticides.

Experimental Protocols for Efficacy Determination

The determination of insecticide efficacy, typically expressed as LC50 or LD50 values, relies on standardized laboratory bioassays. The choice of method depends on the target pest, the properties of the insecticide, and the desired level of precision. Below are detailed methodologies for three commonly employed bioassays.

Topical Application Bioassay

This method is used to determine the intrinsic toxicity of an insecticide by applying a precise dose directly onto the insect's body.

  • Preparation of Test Solutions: A stock solution of the technical grade insecticide is prepared in a suitable volatile solvent, such as acetone. A series of dilutions are then made from the stock solution to create a range of concentrations.

  • Insect Handling: Test insects of a uniform age and size are anesthetized, typically using carbon dioxide or chilling.

  • Application: A calibrated micro-applicator is used to apply a small, precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each anesthetized insect. A control group is treated with the solvent only.

  • Incubation: The treated insects are placed in clean containers with access to food and water and are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LD50 (lethal dose for 50% of the population) and its confidence limits.

Leaf Dip Bioassay

This method is commonly used for assessing the efficacy of insecticides against foliage-feeding insects.

  • Preparation of Test Solutions: A series of aqueous dilutions of the formulated insecticide are prepared. A surfactant is often added to ensure even wetting of the leaf surface.

  • Leaf Treatment: Leaves of a suitable host plant are individually dipped into each test solution for a set period (e.g., 10-30 seconds) with gentle agitation. Control leaves are dipped in water with the surfactant only. The treated leaves are then allowed to air dry.

  • Insect Exposure: The dried, treated leaves are placed in individual containers (e.g., Petri dishes) with a moistened filter paper to maintain turgidity. A known number of test insects are then introduced into each container.

  • Incubation: The containers are maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed at predetermined time intervals.

  • Data Analysis: The LC50 (lethal concentration for 50% of the population) is calculated using probit analysis after correcting for control mortality.

Spray Tower Bioassay

A spray tower is used to apply a uniform and repeatable deposit of insecticide over a target area, simulating a field spray application.

  • Preparation of Test Solutions: Aqueous solutions or suspensions of the insecticide are prepared at various concentrations.

  • Calibration: The spray tower is calibrated to deliver a known volume of liquid over a specific area, ensuring a consistent application rate.

  • Insect Exposure: Test insects are placed in open containers (e.g., Petri dishes) or on plant material within the spray tower's target area.

  • Application: The insecticide solution is sprayed onto the insects or plant material. A control group is sprayed with water or the formulation blank.

  • Incubation: After spraying, the insects are transferred to clean containers with a food source and held under controlled conditions.

  • Mortality Assessment: Mortality is recorded at specified intervals.

  • Data Analysis: The LC50 is determined using probit analysis of the mortality data.

Generalized Experimental Workflow for LC50 Determination

The following diagram illustrates a typical workflow for conducting a bioassay to determine the LC50 of an insecticide.

G Start Start Insect_Rearing Rear Test Insects (Uniform Age and Size) Start->Insect_Rearing Solution_Prep Prepare Serial Dilutions of Insecticide Insect_Rearing->Solution_Prep Bioassay Perform Bioassay (e.g., Topical, Leaf Dip, Spray) Solution_Prep->Bioassay Incubation Incubate Under Controlled Conditions Bioassay->Incubation Mortality_Assessment Assess Mortality at Predetermined Intervals Incubation->Mortality_Assessment Data_Analysis Analyze Data (Probit Analysis) Mortality_Assessment->Data_Analysis LC50_Determination Determine LC50 Value and Confidence Limits Data_Analysis->LC50_Determination End End LC50_Determination->End

Caption: Generalized experimental workflow for LC50 determination.

This guide serves as a foundational resource for comparing the efficacy of this compound with other carbamate insecticides. For more in-depth analysis and specific applications, consulting the primary research literature is recommended.

References

A Comparative Guide to the Cross-Validation of Formetanate Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Formetanate, a widely used pesticide. The selection of an appropriate analytical method is critical for accurate residue analysis in various matrices, ensuring food safety and regulatory compliance. This document presents a cross-validation of different methodologies, supported by experimental data, to aid researchers in choosing the most suitable approach for their specific needs.

Comparison of Analytical Method Performance

The performance of an analytical method is paramount for generating reliable and reproducible data. Key validation parameters for this compound analysis using various techniques are summarized below.

ParameterHPLC-UVLC-MSLC-MS/MS
Limit of Detection (LOD) 0.018 mg/kg[1], 0.02 ppm[2]3.33 ng/g[1][3]0.1 ng/g[1][3]
Limit of Quantitation (LOQ) 0.18 mg/kg[4], 0.05-0.06 µg/g[1], 0.06 ppm[2]10 ng/g[1][3]0.3 ng/g[1][3], 0.01 mg/kg[5][6]
Recovery (%) 87.4 - 91.9[4], 89 - 99[2]95 - 109[1][3]92.3 - 103[5][6], 95 - 109[1][3]
Precision (RSD %) < 4.57[5]Not explicitly stated1.3 - 5.4[5][6]
Linearity (r) > 0.998[5]Not explicitly stated> 0.9996[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are the protocols for the key techniques discussed.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][3]

  • Homogenization: A representative sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: A 10-15 g sample is weighed into a 50 mL centrifuge tube. Acetonitrile is added as the extraction solvent.[1][3][5][6]

  • Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

  • Centrifugation: The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA), C18, graphitized carbon black) to remove interfering matrix components.[5][6]

  • Final Extract: The mixture is centrifuged, and the supernatant is collected for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective technique for the quantification of this compound.

  • Chromatographic Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile).[4]

  • Detection: UV detector set at a specific wavelength (e.g., 254 nm) for this compound.[4]

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, making it the preferred method for trace-level detection.[1][3][5][6]

  • Chromatographic System: A liquid chromatograph (LC) system capable of gradient elution.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).[5]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.[5]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive detection of this compound and its fragments.

  • Quantification: Based on the peak area ratios of the analyte to an internal standard, plotted against a calibration curve.

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results between different techniques or laboratories.

CrossValidationWorkflow start Define Validation Scope (Methods, Matrices, Analytes) protocol Develop Standardized Validation Protocol start->protocol prep Prepare Identical Sets of Validation Samples (Spiked and Incurred) protocol->prep methodA Analyze Samples using Method A prep->methodA methodB Analyze Samples using Method B prep->methodB dataA Collect and Process Data from Method A methodA->dataA dataB Collect and Process Data from Method B methodB->dataB comparison Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) dataA->comparison dataB->comparison acceptance Evaluate Against Pre-defined Acceptance Criteria comparison->acceptance pass Methods are Considered Cross-Validated acceptance->pass Pass fail Investigate Discrepancies and Re-evaluate acceptance->fail Fail report Document and Report Cross-Validation Findings pass->report fail->protocol

Caption: Workflow for the cross-validation of two analytical methods.

References

Formetanate vs. Amitraz: A Comparative Guide to Mite Control Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acaricidal efficacy of Formetanate and Amitraz, two widely used compounds for mite control in agricultural and veterinary sectors. The information presented is based on available experimental data, offering insights into their respective modes of action, efficacy, and the methodologies used for their evaluation.

I. Overview of Active Ingredients

This compound hydrochloride is a carbamate insecticide and acaricide that acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] By inhibiting this enzyme, which is crucial for the breakdown of the neurotransmitter acetylcholine, this compound causes a toxic accumulation of acetylcholine at the synaptic cleft, leading to persistent nerve stimulation, paralysis, and ultimately the death of the mite.[1][2] It is primarily used to control mites and other pests on a variety of crops, including fruits and alfalfa.

Amitraz belongs to the formamidine class of pesticides and functions as an agonist of octopamine receptors in mites and ticks.[3][4] Octopamine, the invertebrate equivalent of noradrenaline, is a key neurotransmitter and neuromodulator involved in various physiological processes.[3] Amitraz and its active metabolites bind to and activate these receptors, disrupting normal nerve function, which leads to hyperexcitation, paralysis, and eventual death of the parasite.[3][4] It is noted for its efficacy against various mite species, including the economically significant Varroa destructor in honeybees.[3]

II. Quantitative Efficacy Data

Active IngredientMite SpeciesBioassay MethodLC50 ValueSource
Amitraz Tetranychus urticae (two-spotted spider mite) - Susceptible StrainLeaf Dip30.8 µl/100 ml[5]
Amitraz (as Mitac 20 EC)Tetranychus urticae (two-spotted spider mite)Not Specified0.0072[6]
This compound HCl Panonychus ulmi (European red mite)Leaf DiskNoted as the least toxic among several tested acaricides (specific LC50 not provided)[2]

Note: The differing units and experimental setups preclude a direct, quantitative comparison of potency from this data alone.

III. Signaling Pathways and Mode of Action

The distinct mechanisms by which this compound and Amitraz exert their acaricidal effects are visualized in the following diagrams.

Formetanate_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to receptor Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction This compound This compound This compound->AChE Inhibits

Figure 1. Signaling pathway of this compound action.

Amitraz_Pathway cluster_neuron Mite Neuron Amitraz Amitraz Octopamine_Receptor Octopamine Receptor (Octβ2R) Amitraz->Octopamine_Receptor Binds to and Activates (Agonist) G_Protein G-Protein Octopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effects Downstream Effects (Nerve Hyperexcitation, Paralysis) cAMP->Downstream_Effects Leads to

Figure 2. Signaling pathway of Amitraz action.

IV. Experimental Protocols

The following are detailed methodologies for common bioassays used to evaluate the efficacy of acaricides like this compound and Amitraz.

A. Leaf-Dip Bioassay

This method is suitable for assessing the contact and residual toxicity of acaricides on leaf surfaces.

Leaf_Dip_Bioassay start Start: Prepare Serial Dilutions of Acaricide dip_leaves Dip leaf discs in acaricide solutions for a set time (e.g., 5-10 seconds) start->dip_leaves dry_leaves Air-dry the treated leaf discs dip_leaves->dry_leaves place_in_petri Place dried discs on moist cotton in Petri dishes dry_leaves->place_in_petri introduce_mites Introduce a known number of adult mites (e.g., 10-20) onto each disc place_in_petri->introduce_mites incubate Incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) introduce_mites->incubate assess_mortality Assess mite mortality at specific time points (e.g., 24, 48, 72 hours) incubate->assess_mortality analyze_data Analyze data using Probit analysis to determine LC50 values assess_mortality->analyze_data

Figure 3. Experimental workflow for a leaf-dip bioassay.

Detailed Steps:

  • Preparation of Test Solutions: A stock solution of the technical grade acaricide is prepared in a suitable solvent (e.g., acetone for this compound, acetone for Amitraz). From this, a series of five to seven serial dilutions are made. A control group uses the solvent only.

  • Leaf Disc Preparation: Leaf discs of a uniform size are cut from an appropriate host plant (e.g., bean or cowpea).

  • Dipping: Each leaf disc is immersed in a test solution for a standardized duration.

  • Drying and Placement: The treated discs are allowed to air-dry completely before being placed on a moist surface within a petri dish to maintain turgor.

  • Mite Infestation: A specific number of adult female mites of a uniform age are transferred to the surface of each leaf disc.

  • Incubation: The petri dishes are maintained in a controlled environment (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mite mortality is recorded at predetermined intervals. Mites are considered dead if they are immobile when gently prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its corresponding 95% confidence limits.

B. Vial Bioassay

This method is often used to assess the direct contact toxicity of a pesticide.

Vial_Bioassay start Start: Prepare Serial Dilutions of Acaricide in a Volatile Solvent coat_vials Pipette a known volume of each dilution into glass vials start->coat_vials evaporate_solvent Roll vials until the solvent evaporates, leaving a uniform residue coat_vials->evaporate_solvent introduce_mites Introduce a known number of adult mites (e.g., 10-20) into each vial evaporate_solvent->introduce_mites incubate Incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) introduce_mites->incubate assess_mortality Assess mite mortality at specific time points (e.g., 24 hours) incubate->assess_mortality analyze_data Analyze data using Probit analysis to determine LC50 values assess_mortality->analyze_data

Figure 4. Experimental workflow for a vial bioassay.

Detailed Steps:

  • Preparation of Test Solutions: Similar to the leaf-dip bioassay, serial dilutions of the acaricide are prepared in a volatile solvent like acetone.

  • Vial Coating: A precise volume of each dilution is pipetted into a glass scintillation vial. Control vials receive only the solvent.

  • Solvent Evaporation: The vials are rolled on a mechanical roller or vortexed until the solvent has completely evaporated, leaving a thin, even film of the acaricide on the inner surface.

  • Mite Introduction: A known number of adult mites are placed inside each coated vial.

  • Incubation: The vials are capped and kept in a controlled environment.

  • Mortality Assessment: The number of dead mites is counted after a specified exposure period.

  • Data Analysis: LC50 values are calculated using probit analysis after correcting for control mortality.

V. Discussion and Conclusion

Both this compound and Amitraz are effective acaricides, but they operate through fundamentally different biochemical pathways. This compound's inhibition of acetylcholinesterase is a well-established mode of action for many insecticides, while Amitraz's agonistic activity on octopamine receptors provides a more targeted approach against mites and ticks.

The limited availability of direct comparative efficacy data makes it challenging to definitively state which compound is superior. The efficacy of any acaricide is influenced by numerous factors, including the target mite species, the presence of resistance within the mite population, environmental conditions, and the formulation of the product. For instance, resistance to Amitraz has been reported in some populations of Varroa destructor.

For researchers and drug development professionals, the choice between these or other acaricides should be based on the specific application, the target pest's known susceptibility, and the principles of integrated pest management (IPM) to mitigate the development of resistance. The experimental protocols provided in this guide offer standardized methods for conducting in-house efficacy evaluations to inform such decisions. Further research involving direct, side-by-side comparisons of this compound and Amitraz against a range of economically important mite species would be highly valuable to the scientific community.

References

Comparative Toxicity of Formetanate on Beneficial Insects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the toxicity of Formetanate, a carbamate insecticide, on key beneficial insect species. The guide is intended for researchers, scientists, and professionals in drug development and environmental toxicology. By compiling available experimental data, this document aims to offer an objective comparison of this compound's toxicological profile against other classes of insecticides, highlighting its potential impact on non-target organisms crucial for ecosystem health and integrated pest management (IPM) programs.

Executive Summary

This compound hydrochloride is a broad-spectrum insecticide and acaricide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1][2] While effective against various pests, its use raises concerns about its impact on beneficial insects, including pollinators like honeybees and predators such as ladybugs and lacewings. This guide synthesizes available toxicity data to facilitate a comparative assessment of this compound's environmental safety profile.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) at the synaptic clefts of the insect nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Formetanate_MoA cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicles triggers release ACh ACh ACh_Vesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to This compound This compound This compound->AChE inhibits Nerve_Signal Continuous Nerve Signal (Paralysis) ACh_Receptor->Nerve_Signal generates Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Insect_Rearing Rearing of Test Insects Exposure_Method Application of Insecticide (Oral, Contact, Residual) Insect_Rearing->Exposure_Method Insecticide_Prep Preparation of Insecticide Solutions Insecticide_Prep->Exposure_Method Mortality_Assessment Mortality Assessment (e.g., 24, 48, 72h) Exposure_Method->Mortality_Assessment Probit_Analysis Probit or Logit Analysis to Determine LD50/LC50 Mortality_Assessment->Probit_Analysis

References

Evaluating Acaricidal Alternatives to Formetanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of acaricide resistance necessitates a continuous evaluation of alternative solutions to widely used compounds like Formetanate. This guide provides a comprehensive comparison of this compound with three prominent alternative acaricides: Abamectin, Spiromesifen, and Fenpyroximate. The information presented herein is intended to support researchers and professionals in the development and selection of effective and sustainable mite control strategies.

Performance Comparison of Acaricides Against Tetranychus urticae

The efficacy of an acaricide is a critical factor in its potential as a viable alternative. The following tables summarize the lethal concentration (LC50) values and mortality rates of this compound and its alternatives against the two-spotted spider mite, Tetranychus urticae, a common and economically important agricultural pest.

Table 1: Comparative LC50 Values of Acaricides Against Adult Female Tetranychus urticae

AcaricideLC50 (ppm)95% Confidence IntervalStudy Reference
This compound 11.79.8 - 13.9[1]
Abamectin 0.01 - 0.39Not specified[2][3]
Spiromesifen 12.53Not specified[2]
Fenpyroximate 5.67 - 19.86Not specified[2][3]

Table 2: Mortality Rates of Acaricides Against Tetranychus urticae at Specified Concentrations and Timepoints

AcaricideConcentration (ppm)Time After TreatmentMortality (%)Study Reference
This compound Not SpecifiedNot Specified100[1]
Abamectin 1.0 (as 1.9EC)48 hours100
Spiromesifen 0.8 (as 22.9SC)48 hours100
Fenpyroximate 1.7 (as 10EC)48 hours100

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental protocols for common acaricide bioassays are provided below.

Leaf Dip Bioassay

This method is widely used to evaluate the toxicity of acaricides to mites.

Objective: To determine the concentration of an acaricide required to cause mortality in a mite population.

Materials:

  • Acaricide of varying concentrations

  • Distilled water

  • Triton X-100 or similar surfactant

  • Host plant leaves (e.g., bean or strawberry)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Stereomicroscope

  • Adult female mites of a uniform age

Procedure:

  • Preparation of Acaricide Solutions: Prepare a series of acaricide concentrations by diluting the formulated product in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Disc Preparation: Cut leaf discs to a diameter slightly smaller than the petri dish.

  • Treatment Application: Individually dip each leaf disc into a designated acaricide solution for 10 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on paper towels to air dry for approximately 1-2 hours.

  • Mite Infestation: Once dry, place each leaf disc, abaxial side up, on a moistened filter paper in a petri dish. Using a fine camel-hair brush, transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Seal the petri dishes and incubate them in a controlled environment (e.g., 25 ± 1°C, 60 ± 10% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: After a predetermined period (e.g., 24, 48, or 72 hours), examine the mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Potter Spray Tower Technique

This method simulates the field application of pesticides and is used to assess contact and residual activity.

Objective: To evaluate the efficacy of a sprayed acaricide on a mite population.

Materials:

  • Potter spray tower

  • Compressed air source

  • Acaricide of varying concentrations

  • Host plant leaf discs

  • Petri dishes with agar or moistened cotton

  • Fine camel-hair brush

  • Stereomicroscope

  • Adult female mites of a uniform age

Procedure:

  • Preparation of Leaf Discs: Place leaf discs of a uniform diameter, abaxial side up, on a layer of agar or moistened cotton in petri dishes. This creates a barrier to prevent mite escape.

  • Mite Infestation: Transfer a known number of adult female mites (e.g., 20-30) to each leaf disc.

  • Potter Spray Tower Calibration: Calibrate the Potter spray tower to deliver a consistent and uniform spray deposit.

  • Treatment Application: Place the petri dish with the infested leaf disc in the base of the Potter spray tower. Pipette a known volume of the acaricide solution into the atomizer and spray.

  • Drying and Incubation: Allow the sprayed leaf discs to air-dry for 1-2 hours before covering the petri dishes. Incubate under the same conditions as the leaf dip bioassay.

  • Mortality Assessment: Assess mortality after 24, 48, or 72 hours as described in the leaf dip protocol.

  • Data Analysis: Analyze the data using probit analysis to determine the LC50 values.

Signaling Pathways and Modes of Action

Understanding the mode of action of an acaricide is crucial for managing resistance and for the development of new compounds. The following diagrams illustrate the signaling pathways affected by this compound and the selected alternatives.

This compound: Cholinesterase Inhibition

This compound is a carbamate that acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the mite.

Formetanate_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Continuous Nerve\nStimulation Continuous Nerve Stimulation Postsynaptic_Receptor->Continuous Nerve\nStimulation Leads to This compound This compound This compound->AChE Inhibits Paralysis & Death Paralysis & Death Continuous Nerve\nStimulation->Paralysis & Death cluster_synapse cluster_synapse

Mechanism of this compound Action
Abamectin: Glutamate-Gated Chloride Channel Modulation

Abamectin belongs to the avermectin class of compounds and acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death.

Abamectin_Pathway cluster_neuron Neuronal Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Causes Cl_ion Cl- Ions Cl_ion->GluCl Influx Inhibition of\nNerve Signal Inhibition of Nerve Signal Hyperpolarization->Inhibition of\nNerve Signal Abamectin Abamectin Abamectin->GluCl Binds & Potentiates Glutamate Glutamate Glutamate->GluCl Binds & Activates Paralysis & Death Paralysis & Death Inhibition of\nNerve Signal->Paralysis & Death cluster_neuron cluster_neuron

Mechanism of Abamectin Action
Spiromesifen: Lipid Biosynthesis Inhibition

Spiromesifen is a tetronic acid derivative that inhibits acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis. This disruption of lipid metabolism interferes with mite development, reproduction, and overall viability.

Spiromesifen_Pathway cluster_metabolism Lipid Biosynthesis Pathway Acetyl_CoA Acetyl-CoA ACC_enzyme Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC_enzyme Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Precursor for Lipids Lipids Fatty_Acids->Lipids Disrupted Development\n& Reproduction Disrupted Development & Reproduction Lipids->Disrupted Development\n& Reproduction ACC_enzyme->Malonyl_CoA Catalyzes Spiromesifen Spiromesifen Spiromesifen->ACC_enzyme Inhibits Mortality Mortality Disrupted Development\n& Reproduction->Mortality

Mechanism of Spiromesifen Action
Fenpyroximate: Mitochondrial Electron Transport Inhibition

Fenpyroximate is a mitochondrial electron transport inhibitor (METI) that specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. By blocking electron flow, it disrupts ATP production, leading to energy depletion and death.

Fenpyroximate_Pathway cluster_mitochondrion Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- H+ Gradient H+ Gradient Complex_III Complex III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV O2 O2 Complex_IV->O2 Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Energy Depletion Energy Depletion NADH NADH NADH->Complex_I H+ Gradient->ATP_Synthase Fenpyroximate Fenpyroximate Fenpyroximate->Complex_I Inhibits Paralysis & Death Paralysis & Death Energy Depletion->Paralysis & Death

Mechanism of Fenpyroximate Action

References

A Comparative Guide to Inter-laboratory Analysis of Formetanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical methodologies for the determination of Formetanate hydrochloride, a carbamate insecticide and acaricide, in various agricultural products. The data presented is a synthesis of results from published, peer-reviewed studies, simulating an inter-laboratory comparison to aid researchers in selecting and implementing robust analytical methods. This document outlines the performance characteristics of three distinct analytical approaches, providing a valuable resource for laboratories involved in pesticide residue analysis.

Performance Comparison of Analytical Methods for this compound

The following table summarizes the quantitative performance data from three independent studies, hereafter referred to as Laboratory A, Laboratory B, and Laboratory C, each employing a different analytical technique for the determination of this compound.

Performance MetricLaboratory A (LC-MS/MS)Laboratory B (LC-MS)Laboratory B (UPLC-MS/MS)Laboratory C (LC-UV)
Limit of Detection (LOD) Not Reported3.33 ng/g0.1 ng/g0.02 µg/g
Limit of Quantitation (LOQ) 0.01 mg/kg10 ng/g0.3 ng/gNot Reported
Linearity (Correlation Coefficient) >0.99 (0.0005 - 0.1 µg/mL)Not ReportedNot ReportedNot Reported
Recovery (%) 92.3 - 10395 - 10995 - 10989 - 99
Relative Standard Deviation (RSD %) 1.3 - 5.4Not ReportedNot ReportedNot Reported
Matrix Brown rice, soybean, spinach, cabbage, potato, apple, orange, lime, nectarine, green teaFruitsFruitsApple, Pear, Orange, Peach

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the information available in the referenced publications and are intended to provide a comprehensive understanding of the analytical procedures.

Laboratory A: LC-MS/MS Analysis of this compound in Agricultural Products

This method was developed for the determination of this compound hydrochloride in a wide range of agricultural products.[1]

Sample Preparation:

  • A homogenized sample (5 g) is extracted with 20 mL of acetonitrile.

  • The extract is shaken and centrifuged.

  • An aliquot of the supernatant is cleaned up using a solid-phase extraction (SPE) cartridge.

Chromatographic Conditions:

  • Instrument: Liquid Chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Laboratory B: LC-MS and UPLC-MS/MS Analysis of this compound in Fruits

This study presents a rapid multi-residue method for the analysis of this compound in fruit samples.[2]

Sample Preparation (QuEChERS-based):

  • A 15 g homogenized fruit sample is extracted with acetonitrile.

  • Magnesium sulfate and sodium chloride are added to induce phase separation.

  • The mixture is centrifuged, and an aliquot of the acetonitrile layer is taken for cleanup.

  • Dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and magnesium sulfate is used for cleanup.

Chromatographic Conditions:

  • Instrument:

    • Liquid Chromatograph coupled to a single quadrupole mass spectrometer (LC-MS).

    • Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS).

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both with 0.1% formic acid and 5 mM ammonium formate.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection:

    • LC-MS: Selected Ion Monitoring (SIM).

    • UPLC-MS/MS: Multiple Reaction Monitoring (MRM).

Laboratory C: Coupled-Column Cation Exchange Liquid Chromatography with UV Detection

This method describes the determination of this compound hydrochloride residues in pome and citrus fruits.

Sample Preparation:

  • A homogenized fruit sample is blended with acidified acetonitrile.

  • The extract is filtered.

  • An aliquot is loaded onto a strong cation exchange (SCX) solid-phase extraction (SPE) column for cleanup and pre-concentration.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector (HPLC-UV).

  • Column: Strong Cation Exchange (SCX) analytical column.

  • Mobile Phase: A mixture of 0.4 M ammonium phosphate buffer (pH 3.0), water, and acetonitrile.

  • Detection: UV absorbance at 250 nm.

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages of the analytical workflows described in this guide.

InterLaboratory_Comparison_Workflow General Workflow for Inter-Laboratory Comparison of this compound Analysis cluster_planning Planning & Preparation cluster_analysis Sample Analysis cluster_evaluation Data Evaluation & Reporting p1 Define Objectives p2 Select Participating Laboratories (Methods) p1->p2 p3 Prepare & Distribute Homogenized Samples p2->p3 a1 Sample Preparation (Extraction & Cleanup) p3->a1 a2 Instrumental Analysis (LC-MS/MS, HPLC, etc.) a1->a2 a3 Data Acquisition a2->a3 d1 Data Submission a3->d1 d2 Statistical Analysis (Recovery, RSD, etc.) d1->d2 d3 Performance Comparison d2->d3 d4 Final Report Generation d3->d4 Analytical_Method_Comparison Comparison of Analytical Methodologies for this compound cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_performance Key Performance Characteristics sp1 Laboratory A Acetonitrile Extraction SPE Cleanup i1 Laboratory A LC-MS/MS sp1:f0->i1:f0 sp2 Laboratory B QuEChERS (Acetonitrile Extraction, Salting Out, d-SPE) i2 Laboratory B LC-MS & UPLC-MS/MS sp2:f0->i2:f0 sp3 Laboratory C Acidified Acetonitrile Extraction SCX-SPE Cleanup i3 Laboratory C HPLC-UV sp3:f0->i3:f0 perf1 Sensitivity LOD/LOQ i1:f1->perf1 perf2 Accuracy Recovery i1:f1->perf2 perf3 Precision RSD i1:f1->perf3 perf4 Linearity Correlation Coefficient i1:f1->perf4 i2:f1->perf1 i2:f1->perf2 i3:f1->perf1 i3:f1->perf2

References

A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Separation of Formetanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral pesticides is of paramount importance in ensuring agricultural product safety and understanding their environmental fate. Formetanate, a carbamate insecticide, possesses a chiral center, leading to the existence of two enantiomers. These enantiomers may exhibit different biological activities and degradation rates. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard for the separation and quantification of enantiomers.

This guide provides an objective comparison of different chiral HPLC columns and a detailed, representative method for the validation of an analytical procedure for the separation of this compound enantiomers. The presented data and protocols are based on established principles for the chiral separation of carbamate pesticides.

Performance Comparison of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including pesticides. The following table compares the typical performance of several common polysaccharide-based chiral columns for the separation of carbamate pesticide enantiomers.

ParameterLux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Principle Enantiomers interact differently with the chiral cavities and functional groups of the derivatized cellulose polymer, leading to differential retention.Enantiomers interact with the helical structure of the derivatized amylose polymer, resulting in separation based on steric and polar interactions.Similar to Lux Amylose-1, based on coated amylose tris(3,5-dimethylphenylcarbamate).
Typical Mobile Phase Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water or Methanol/Water with additives.Normal Phase: Hexane/Ethanol; Polar Organic: Acetonitrile/Methanol.Normal Phase: Hexane/Isopropanol/Ethanol.
Anticipated Resolution (Rs) > 1.5> 1.5> 1.5
Selectivity (α) Typically 1.1 - 1.5Typically 1.1 - 1.6Typically 1.1 - 1.6
Advantages Broad applicability, robust, good for aromatic compounds.High success rate for a wide range of compounds, often provides higher selectivity than cellulose-based phases.Well-established, extensive literature support.
Considerations May require optimization of the mobile phase for complex mixtures.Can be sensitive to the choice of alcohol modifier in the mobile phase.Coated phase may have limitations with certain solvents.

Experimental Protocol: Validated Chiral HPLC Method for this compound Enantiomers

This section details a representative experimental protocol for the development and validation of a chiral HPLC method for the enantiomeric separation of this compound. This protocol is based on common practices for the analysis of carbamate pesticides using a polysaccharide-based CSP.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV detector.

  • Chiral Stationary Phase: Lux Cellulose-1, 250 x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC grade n-Hexane, isopropanol (IPA), ethanol, and diethylamine (DEA). This compound hydrochloride analytical standard (racemic).

Chromatographic Conditions
  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of racemic this compound hydrochloride in 10 mL of isopropanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

Method Validation Parameters

The method is validated according to the International Council for Harmonisation (ICH) guidelines, focusing on the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by injecting the mobile phase, a blank sample matrix, and the racemic standard to ensure no interfering peaks at the retention times of the this compound enantiomers.

  • Linearity: The linearity of the method is established by analyzing a series of at least five concentrations of the racemic standard. The peak area of each enantiomer is plotted against its concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined. An r² value of >0.999 is typically considered acceptable.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution at 100% of the test concentration on the same day. The Relative Standard Deviation (%RSD) of the peak areas for each enantiomer should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Determined by repeating the analysis on three different days. The %RSD over the three days should be ≤ 2%.

  • Accuracy: The accuracy is determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery of each enantiomer should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.

  • Robustness: The robustness of the method is evaluated by intentionally introducing small variations in the method parameters, such as the mobile phase composition (e.g., ±2% isopropanol), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C), and observing the effect on the resolution and retention times of the enantiomers. The resolution between the enantiomers should remain >1.5.

Visualization of the Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the chiral HPLC method.

G method_dev Method Development & Optimization validation_protocol Validation Protocol Definition method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity validation_protocol->linearity precision Precision validation_protocol->precision accuracy Accuracy validation_protocol->accuracy lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness final_report Final Validation Report specificity->final_report linearity->final_report repeatability Repeatability (Intra-day) precision->repeatability intermediate_precision Intermediate Precision (Inter-day) precision->intermediate_precision accuracy->final_report lod_loq->final_report robustness->final_report repeatability->final_report intermediate_precision->final_report method_implementation Method Implementation for Routine Analysis final_report->method_implementation

Caption: Workflow for the validation of a chiral HPLC method.

Unraveling the Environmental Journey: A Comparative Guide to the Fate of Formetanate and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of a pesticide is paramount to assessing its overall impact. This guide provides a comprehensive comparison of the environmental degradation of Formetanate, a carbamate insecticide and acaricide, and its principal metabolites. Through a detailed examination of hydrolysis, photolysis, and biodegradation in soil, this document synthesizes key experimental data to illuminate the persistence and transformation of these compounds in the environment.

Executive Summary

This compound hydrochloride is susceptible to degradation in the environment through various pathways, with its persistence being highly dependent on environmental conditions such as pH. Its metabolites, including N-(3-hydroxyphenyl)-N,N-dimethylformamidine (AE F132314), 3-aminophenol, and 3-formamidophenyl methylcarbamate, also undergo degradation, though at varying rates. This guide presents a compilation of quantitative data on the dissipation of this compound and its metabolites, details the experimental protocols for assessing their environmental fate, and provides visual representations of degradation pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Environmental Fate

The persistence of this compound and its metabolites is quantified by their half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the available DT50 values under different environmental conditions.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, with its stability being significantly influenced by the pH of the aqueous solution.

CompoundpHTemperature (°C)DT50Citation
This compound hydrochloride425Stable[1]
This compound hydrochloride72545.2 days[2]
This compound hydrochloride7.63314.4 hours[3]
This compound hydrochloride8254.5 days[2]
This compound hydrochloride9253 hours[1]
This compound hydrochloride12.6-3.9 hours[3]

Table 1: Hydrolysis half-life (DT50) of this compound hydrochloride at different pH levels.

Soil Biodegradation

In soil, the degradation of this compound is influenced by microbial activity and soil pH.

CompoundSoil pHTemperature (°C)Aerobic/AnaerobicDT50Citation
This compound hydrochloride4.8 - 5.220Aerobic542 - 1567 days[1]
This compound hydrochloride6.7 - 8.020Aerobic9 - 11 days[1]

Table 2: Aerobic soil metabolism half-life (DT50) of this compound hydrochloride in different soil pH ranges.

Foliar Dissipation

On plant surfaces, this compound and its metabolites can degrade through a combination of photolysis and other weathering processes.

CompoundMatrixDT50Citation
This compound hydrochlorideCitrus leaves8.6 days[1]
AE F132314Citrus leaves9.3 days[1]
Total Residues (this compound + AE F132314)Citrus leaves8.7 days[1]

Table 3: Foliar dissipation half-life (DT50) of this compound hydrochloride and its metabolite AE F132314 on citrus leaves.

Degradation Pathways

The transformation of this compound in the environment leads to the formation of several metabolites. The primary degradation pathways include hydrolysis of the formamidine group and the carbamate ester linkage.

Formetanate_Degradation This compound This compound {3-[(dimethylamino)methylideneamino]phenyl N-methylcarbamate} Metabolite1 AE F132314 {N'-(3-hydroxyphenyl)-N,N-dimethylformamidine} This compound->Metabolite1 Hydrolysis of carbamate ester Metabolite3 3-formamidophenyl methylcarbamate This compound->Metabolite3 Hydrolysis of formamidine group Metabolite2 3-aminophenol Metabolite1->Metabolite2 Hydrolysis Metabolite4 3-acetamidophenol Metabolite2->Metabolite4 Acetylation Metabolite3->Metabolite2 Hydrolysis

Figure 1: Proposed degradation pathway of this compound in the environment.

Experimental Protocols

The environmental fate of this compound and its metabolites is typically investigated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of a substance in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance: The test substance is added to the buffer solutions at a concentration not exceeding 10 mg/L or half its water solubility.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the parent compound and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline evaluates the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.

  • Test System: Samples of at least three different soil types are used. For aerobic studies, the soil is maintained at 40-60% of its maximum water holding capacity. For anaerobic studies, the soil is flooded and purged with an inert gas to create anaerobic conditions.

  • Test Substance: The test substance, often radiolabelled (e.g., with ¹⁴C), is applied to the soil samples.

  • Incubation: The soil samples are incubated in the dark at a constant temperature (e.g., 20°C). Volatile traps are used to collect any evolved ¹⁴CO₂ or other volatile degradation products.

  • Sampling and Analysis: Soil samples are collected at various time intervals and extracted. The extracts are analyzed to identify and quantify the parent compound and its metabolites. Non-extractable residues are also quantified.

  • Data Analysis: The rates of degradation of the parent compound and the formation and decline of metabolites are determined, and DT50 values are calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an environmental fate study, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep1 Select Environmental Matrix (Soil, Water) Prep2 Spike with this compound or Metabolite Prep1->Prep2 Prep3 Incubate under Controlled Conditions Prep2->Prep3 Analysis1 Extract Samples at Time Intervals Prep3->Analysis1 Analysis2 Analyze by LC-MS/MS or GC-ECD Analysis1->Analysis2 Analysis3 Identify and Quantify Parent & Metabolites Analysis2->Analysis3 Data1 Calculate DT50 Values Analysis3->Data1 Data2 Elucidate Degradation Pathway Data1->Data2 Data3 Assess Environmental Persistence Data2->Data3

Figure 2: A generalized workflow for conducting environmental fate studies.

Conclusion

The environmental fate of this compound is characterized by its moderate to rapid degradation, particularly under neutral to alkaline conditions. Hydrolysis and soil biodegradation are significant dissipation pathways. Its metabolites also undergo degradation, contributing to the overall reduction of residues in the environment. The data presented in this guide, derived from studies following standardized protocols, provide a quantitative basis for comparing the environmental persistence of this compound and its transformation products. This information is crucial for conducting comprehensive environmental risk assessments and for the development of safer and more sustainable pest control solutions. Further research focusing on the degradation rates of individual metabolites in various environmental compartments would provide an even more complete picture of the environmental fate of this compound.

References

Navigating Formetanate Resistance in Spider Mites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of acaricide resistance is paramount. This guide provides a comparative assessment of formetanate resistance in spider mite populations, supported by experimental data, detailed protocols, and visualizations of the underlying resistance mechanisms.

This compound, a carbamate acaricide, has been a tool in the management of spider mites, primarily Tetranychus urticae, a highly polyphagous pest known for its rapid development of resistance to pesticides. Resistance to this compound is a significant concern, often rendering treatments ineffective. This guide synthesizes available data to offer a clearer picture of resistance levels and the biochemical pathways involved.

Comparative Toxicity of this compound in Spider Mite Populations

The development of resistance to this compound in spider mite populations is characterized by a significant increase in the lethal concentration (LC50) required to control the pests. The following tables summarize the quantitative data from studies comparing susceptible and resistant strains of Tetranychus urticae.

Mite StrainAcaricideLC50 (% Active Ingredient)Resistance Ratio (RR)
Susceptible (Nursery-derived)This compound0.0018-
Resistant (Immigrant)This compound0.08647.8
Susceptible (Isolated Site)This compound0.0035-
Mite StrainAcaricideLC50 (% Active Ingredient)Resistance Ratio (RR)
Susceptible (Nursery-derived)Cyhexatin0.0039-
Resistant (Immigrant)Cyhexatin0.06416.4
Susceptible (Isolated Site)Cyhexatin0.0074-

These data clearly illustrate the substantial shift in susceptibility to this compound in resistant spider mite populations, with a nearly 48-fold increase in the concentration needed for effective control in the resistant immigrant strain compared to the susceptible nursery-derived strain[1]. For comparison, resistance to another acaricide, cyhexatin, was also observed, though to a lesser extent[1].

Mechanisms of this compound Resistance

The primary mechanism of resistance to this compound and other carbamate acaricides in spider mites is target-site insensitivity, specifically through mutations in the acetylcholinesterase (AChE) gene.[2] Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition by carbamates leads to paralysis and death of the mite.

Mutations in the AChE gene can alter the enzyme's structure, reducing its affinity for carbamate insecticides, thereby rendering the mite resistant. Several specific amino acid substitutions in the AChE1 protein have been linked to organophosphate and carbamate resistance in Tetranychus urticae, including F331W, G328A, and A201S. The F331W mutation is considered one of the most significant and common mutations conferring this type of resistance.

Formetanate_Resistance_Pathway This compound This compound AChE_S Susceptible Acetylcholinesterase (AChE) This compound->AChE_S Inhibits AChE_R Resistant Acetylcholinesterase (AChE) (e.g., F331W mutation) This compound->AChE_R Ineffective Inhibition ACh Acetylcholine (ACh) AChE_S->ACh Hydrolyzes Nerve_Impulse Continuous Nerve Impulse AChE_S->Nerve_Impulse Accumulation of ACh leads to AChE_R->ACh Hydrolyzes (reduced sensitivity) AChR Acetylcholine Receptor ACh->AChR Binds to No_Impulse Normal Nerve Impulse Transmission AChR->No_Impulse Leads to

Mechanism of this compound Action and Resistance.

Experimental Protocols

To assess this compound resistance in spider mite populations, standardized bioassays are essential. The following outlines a general protocol for a leaf-dip bioassay, which can be adapted for this compound.

Objective: To determine the median lethal concentration (LC50) of this compound for different spider mite populations.

Materials:

  • Technical grade this compound hydrochloride

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Bean plants (or other suitable host) for rearing spider mites

  • Petri dishes

  • Filter paper

  • Fine camel-hair brush

  • Stereomicroscope

  • Environmental chamber (25±1°C, 60±5% RH, 16:8 L:D photoperiod)

Procedure:

  • Mite Rearing: Maintain separate colonies of susceptible and suspected resistant spider mite populations on untreated host plants in a controlled environment.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in distilled water. A series of at least five serial dilutions should be prepared from the stock solution. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Disc Preparation: Excise leaf discs (approximately 2-3 cm in diameter) from fresh, untreated host plant leaves.

  • Treatment Application: Immerse each leaf disc in the respective test solution for 5 seconds with gentle agitation. Allow the leaf discs to air dry for 1-2 hours on a clean surface.

  • Bioassay Setup: Place each dried leaf disc, adaxial side up, on a water-saturated filter paper in a Petri dish.

  • Mite Infestation: Using a fine brush, transfer 20-30 adult female mites onto each leaf disc.

  • Incubation: Place the Petri dishes in an environmental chamber under controlled conditions.

  • Mortality Assessment: After 24 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the dose-response data using probit analysis to determine the LC50 values and their 95% confidence intervals. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant population by the LC50 of the susceptible population.

Synergism Bioassay:

To investigate the role of metabolic resistance, a synergism bioassay can be performed. This typically involves pre-treating the mites with a synergist, such as piperonyl butoxide (PBO), which inhibits cytochrome P450 monooxygenases.

  • Prepare solutions of the synergist (e.g., PBO) at a concentration that is non-lethal to the mites.

  • Pre-treat the leaf discs or the mites directly with the synergist solution.

  • After a short incubation period, expose the synergist-treated mites to the this compound solutions as described in the standard bioassay protocol.

  • A significant increase in mortality in the synergized group compared to the group treated with this compound alone suggests the involvement of P450-mediated detoxification in resistance.

Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Mite_Rearing Rear Mite Populations (Susceptible & Resistant) Infestation Transfer Adult Female Mites Mite_Rearing->Infestation Solution_Prep Prepare this compound Serial Dilutions Treatment Dip Leaf Discs in This compound Solutions Solution_Prep->Treatment Leaf_Prep Excise Leaf Discs Leaf_Prep->Treatment Drying Air Dry Leaf Discs Treatment->Drying Setup Place Discs in Petri Dishes Drying->Setup Setup->Infestation Incubation Incubate for 24 hours Infestation->Incubation Mortality_Count Assess Mortality Incubation->Mortality_Count Probit_Analysis Probit Analysis (Calculate LC50) Mortality_Count->Probit_Analysis RR_Calc Calculate Resistance Ratio (RR) Probit_Analysis->RR_Calc

General workflow for a leaf-dip bioassay.

Conclusion

The assessment of this compound resistance in spider mite populations is critical for the development of effective and sustainable pest management strategies. The data indicates that high levels of resistance can develop, primarily driven by target-site mutations in the acetylcholinesterase gene. By employing standardized bioassay protocols, researchers can monitor resistance levels in field populations and investigate the underlying mechanisms. This knowledge is essential for making informed decisions about acaricide selection and for the development of novel control agents that can overcome existing resistance mechanisms.

References

Safety Operating Guide

Proper Disposal Procedures for Formetanate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the proper disposal of Formetanate hydrochloride (CAS: 23422-53-9), a carbamate pesticide.[1][2] Adherence to these procedures is essential for ensuring personnel safety and environmental protection. This compound hydrochloride is a cholinesterase inhibitor that is fatal if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[3][4][5][6]

Core Principles of this compound Disposal

The disposal of this compound hydrochloride is governed by its classification as an acutely hazardous waste.[2] Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.[2] The primary principle is to ensure that this substance does not contaminate the environment. Therefore, it must not be disposed of with household garbage or allowed to reach sewage systems, groundwater, or water courses.[4] All waste materials must be managed in accordance with local, regional, and national regulations through an approved waste disposal plant.[3][4]

Data Summary: Hazard and Regulatory Information

The following table summarizes key quantitative data and classifications for this compound hydrochloride, essential for its proper handling and transportation for disposal.

ParameterValue / ClassificationSource
GHS Hazard Statements H300+H330: Fatal if swallowed or if inhaled. H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects.[3][4][5]
UN Number UN2757 or UN2811[1][2][3]
UN Proper Shipping Name CARBAMATE PESTICIDE, SOLID, TOXIC (this compound hydrochloride) or Toxic solid, organic, n.o.s. (this compound hydrochloride)[1][3]
Transport Hazard Class 6.1 (Toxic substances)[2][6]
Packing Group II[1]
Environmental Hazards Marine Pollutant. Very toxic to aquatic life.[1][4][1][4]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers and laboratory personnel.

Step 1: Assess and Prepare
  • Identify Waste Type: Determine if you are disposing of unused pure product, contaminated materials (e.g., gloves, lab coats, glassware), or spill cleanup debris.

  • Consult Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound hydrochloride.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes:

    • Respiratory Protection: An OSHA/MSHA-approved respirator is required, as the dust is fatal if inhaled.[3][7] Work should be conducted under a chemical hood.[3][7]

    • Hand Protection: Wear suitable protective gloves.[3][7]

    • Eye Protection: Wear safety glasses or eye shields.[7]

    • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6][7]

Step 2: Containment and Labeling
  • Use Original Containers: Whenever possible, leave the chemical in its original container.[3] Do not mix with other waste.[3]

  • Secure Containment: For other contaminated materials, use designated, sealable, and chemically compatible containers for hazardous waste.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound hydrochloride," and the associated hazard symbols (e.g., "Toxic," "Environmentally Hazardous").[8]

Step 3: Spill Management
  • Evacuate and Ventilate: In case of a spill, evacuate and isolate the area.[6][7] Ensure adequate ventilation.[4]

  • Containment: Prevent the spill from entering drains or waterways.[1][4] For larger spills, dike fire control water for later disposal.[6]

  • Cleanup: Carefully sweep up the solid material.[7] Absorb liquid spills with inert material like sand, diatomite, or universal binders.[4]

  • Package for Disposal: Place all cleanup materials and contaminated items into a sealed, labeled hazardous waste container.[2][4]

Step 4: Storage and Disposal
  • Secure Storage: Store the sealed waste containers in a cool, dry, well-ventilated, and locked area, away from incompatible materials, food, and feed.[2][3][4]

  • Contact a Certified Waste Hauler: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[8] Provide them with the SDS and waste characterization.

  • Disposal of Empty Containers: Empty containers must be treated as hazardous waste and should not be reused for any purpose.[1][8] They should be collected by your EHS office or hazardous waste contractor for proper disposal.[8]

Cited Decontamination Protocol

While incineration at an approved facility is the standard and required method of disposal, chemical degradation can be used for decontamination of equipment under controlled laboratory conditions. This compound hydrochloride is a carbamate pesticide.[5] A general guideline for the decontamination of carbamate manufacturing wastes involves alkaline hydrolysis.

  • Methodology: For every 5 lbs of actual carbaryl (a related carbamate), the addition of 2 lbs of flake caustic soda (sodium hydroxide) with a 24-hour reaction time is recommended for degradation.[9] this compound hydrochloride is known to be readily degradable in neutral and alkaline conditions.[10]

  • Disclaimer: This chemical degradation procedure is provided for informational purposes regarding the chemical's reactivity. The primary and mandated disposal route for this compound waste is through a licensed hazardous waste facility.[2][3][4]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound hydrochloride waste in a laboratory setting.

FormetanateDisposalWorkflow start Identify this compound Waste (Pure, Contaminated, Spill) ppe Wear Required PPE (Respirator, Gloves, Goggles) start->ppe spill_check Is this a spill? ppe->spill_check contain_waste Segregate and Contain Waste in Labeled, Sealed Container spill_check->contain_waste No spill_cleanup Follow Spill Cleanup Protocol (Contain, Absorb, Collect) spill_check->spill_cleanup Yes storage Store Securely in Designated Hazardous Waste Area contain_waste->storage spill_cleanup->contain_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs documentation Complete Waste Manifest and Transfer Documentation contact_ehs->documentation end Waste Removed for Proper Disposal documentation->end

Caption: Logical workflow for this compound hydrochloride waste disposal.

References

Safeguarding Your Research: A Guide to Handling Formetanate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the laboratory handling of Formetanate hydrochloride, a potent acetylcholinesterase inhibitor, are critical to ensure the well-being of researchers and the integrity of scientific work. This guide provides immediate and essential safety and logistical information, including operational and disposal plans, to support laboratory professionals in the safe management of this compound. This compound hydrochloride is classified as a highly toxic substance, fatal if swallowed or inhaled, and can cause an allergic skin reaction.[1][2] Adherence to the following procedures is paramount to minimize exposure risk and maintain a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound hydrochloride. The following table summarizes the required PPE, and the subsequent sections provide detailed protocols for its use.

PPE CategoryMinimum RequirementRecommended Materials/Specifications
Hand Protection Double gloving with chemical-resistant gloves.Inner Glove: Nitrile. Outer Glove: Thicker, unlined, liquid-proof gloves such as neoprene, butyl rubber, or nitrile.[3][4] Ensure gloves extend up the forearm.[3][4]
Body Protection Fully buttoned lab coat.A disposable chemical-resistant suit or apron should be worn over the lab coat, especially during mixing, loading, or cleaning procedures.[5]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form or if there is a risk of aerosol generation.An air-purifying respirator (APR) with organic vapor (OV) cartridges and a P100 particulate filter (TC-84A) is recommended.[5][6] For higher-risk activities or in case of spills, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) may be necessary.[5][7]
Eye and Face Protection Chemical safety goggles.A full-face shield worn over safety goggles provides an additional layer of protection against splashes and airborne particles.[5]
Foot Protection Closed-toe shoes.Chemical-resistant boots or shoe covers should be worn in areas where spills may occur.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound hydrochloride is crucial. The following workflow outlines the key steps to be taken before, during, and after handling this substance.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare and Decontaminate Workspace prep_ppe->prep_workspace prep_spill Ensure Spill Kit is Accessible prep_workspace->prep_spill handling_don Don PPE in Correct Sequence prep_spill->handling_don Proceed to Handling handling_weigh Weigh/Handle in a Fume Hood handling_don->handling_weigh handling_transport Use Secondary Containment for Transport handling_weigh->handling_transport post_decon Decontaminate Workspace and Equipment handling_transport->post_decon Proceed to Post-Handling post_doff Doff PPE in Correct Sequence post_decon->post_doff post_dispose Dispose of Waste Properly post_doff->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

A logical workflow for handling this compound hydrochloride.
Experimental Protocols

Donning Personal Protective Equipment (PPE):

  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Body Protection: Don your lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant suit or apron.

  • Respiratory Protection: Perform a fit check and don your respirator.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second, heavier pair of chemical-resistant gloves, ensuring they go over the cuffs of your lab coat or suit.

Doffing Personal Protective Equipment (PPE):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Body Protection: Remove your disposable apron or suit, rolling it outwards. Unbutton and remove your lab coat.

  • Eye and Face Protection: Remove your face shield and then your goggles.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of nitrile gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Response: Spill Management

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE (including respirator) alert->ppe contain Contain the Spill (use absorbent pads) ppe->contain cleanup Clean the Spill (use appropriate kit) contain->cleanup decon Decontaminate the Area cleanup->decon dispose Dispose of Contaminated Materials as Hazardous Waste decon->dispose report Report the Incident dispose->report

An emergency response plan for a this compound hydrochloride spill.
Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert your supervisor and colleagues.

  • Secure the Area: Prevent entry to the spill area.

  • Don PPE: Before re-entering, don the appropriate PPE, including a respirator with organic vapor and particulate cartridges.

  • Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, surround the area with absorbent material from your spill kit.

  • Clean the Spill:

    • Solid: Gently sweep the covered material into a designated hazardous waste container.

    • Liquid: Use absorbent pads to soak up the spill, working from the outside in. Place all used absorbent materials into a hazardous waste container.

  • Decontaminate:

    • Wipe down the spill area with a suitable decontamination solution (e.g., a 10% bleach solution, followed by a rinse with 70% ethanol to prevent corrosion of metal surfaces).[8]

    • Decontaminate all non-disposable equipment used in the cleanup.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[1][2]

  • Report: Fully document and report the incident according to your institution's policies.

Disposal Plan

All waste contaminated with this compound hydrochloride is considered hazardous waste.[9]

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any other disposable labware.[9] Collect these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound hydrochloride in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[2]

  • Empty Containers: Empty containers that held this compound hydrochloride should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

  • Decontamination: All lab equipment that has come into contact with this compound hydrochloride must be thoroughly decontaminated before being returned to general use or sent for repair.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound hydrochloride, ensuring both personal safety and the integrity of their valuable research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound hydrochloride before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Formetanate
Reactant of Route 2
Reactant of Route 2
Formetanate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。